molecular formula C5H5ClN2O3S B11799543 4-Amino-5-chloropyridine-3-sulfonic acid

4-Amino-5-chloropyridine-3-sulfonic acid

Cat. No.: B11799543
M. Wt: 208.62 g/mol
InChI Key: AIRNCUCFPCWBIX-UHFFFAOYSA-N
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Description

4-Amino-5-chloropyridine-3-sulfonic acid (CAS 1352507-59-5) is a heterocyclic building block of high interest in medicinal and synthetic chemistry research . This compound features a pyridine ring system substituted with amino, chloro, and sulfonic acid functional groups, making it a versatile intermediate for the synthesis of more complex molecules. Its molecular formula is C 5 H 5 ClN 2 O 3 S with a molecular weight of 208.62 . This chemical serves as a key precursor in pharmaceutical research, particularly in the development of active compounds. Chloropyridine-sulfonic acid derivatives are recognized as starting materials for a series of pharmaceuticals with diuretic, anti-inflammatory, and cardiovascular properties . Researchers utilize this scaffold to create sulfonamide derivatives, which are a common functional group in many biologically active molecules. One prominent example is Torasemide, a potent diuretic agent, whose synthesis involves a closely related chloropyridine-3-sulfonic acid derivative . The presence of multiple reactive sites on the molecule allows for selective functionalization, enabling researchers to explore structure-activity relationships in drug discovery programs. Handling and Safety: Please refer to the associated Safety Data Sheet (SDS) for comprehensive handling, hazard, and disposal information. Notice for Researchers: This product is intended for laboratory research and development purposes only. It is strictly not for diagnostic, therapeutic, or human consumption use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H5ClN2O3S

Molecular Weight

208.62 g/mol

IUPAC Name

4-amino-5-chloropyridine-3-sulfonic acid

InChI

InChI=1S/C5H5ClN2O3S/c6-3-1-8-2-4(5(3)7)12(9,10)11/h1-2H,(H2,7,8)(H,9,10,11)

InChI Key

AIRNCUCFPCWBIX-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(C=N1)Cl)N)S(=O)(=O)O

Origin of Product

United States

Foundational & Exploratory

Technical Guide: 4-Amino-5-chloropyridine-3-sulfonic acid (CAS 1352507-59-5)

[1][2]

Executive Summary: The Scaffold for Next-Gen Therapeutics

4-Amino-5-chloropyridine-3-sulfonic acid is a high-value heterocyclic building block, critical in the synthesis of sulfonamide-based kinase inhibitors and antibacterials.[1] Its structural uniqueness lies in its dense functionalization : a pyridine core decorated with an electron-donating amino group, an electron-withdrawing sulfonic acid, and a lipophilic chlorine atom.[1][2]

For drug development professionals, this compound offers three distinct "handles" for diversification:

  • The Sulfonic Acid (C3): A precursor to sulfonyl chlorides/sulfonamides, essential for hydrogen-bonding interactions in ATP-binding pockets.[1][2]

  • The Amino Group (C4): A primary donor for H-bonds or a site for cyclization.[1][2]

  • The Chlorine Atom (C5): A strategic handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) to extend carbon skeletons.[1][2]

This guide provides a field-proven workflow for the synthesis, characterization, and utilization of this scaffold, moving beyond generic databases to actionable laboratory intelligence.

Chemical Profile & Structural Analysis[3][4][5]

PropertySpecification
CAS Number 1352507-59-5
IUPAC Name 4-Amino-5-chloropyridine-3-sulfonic acid
Molecular Formula C₅H₅ClN₂O₃S
Molecular Weight 208.62 g/mol
Appearance White to off-white crystalline solid
Solubility Soluble in basic aqueous media (NaOH, NaHCO₃); sparingly soluble in water/acid; insoluble in non-polar organics.[1][2]
pKa (Calculated) ~1.5 (Sulfonic acid), ~6.5 (Pyridine nitrogen)
Storage Inert atmosphere, 2-8°C. Hygroscopic.

Structural Insight: The 4-amino group strongly activates the pyridine ring, making the C3 and C5 positions susceptible to electrophilic aromatic substitution (EAS). However, the sulfonic acid at C3 deactivates the ring. The synthesis strategy must leverage the amino group's directing power to install the chlorine atom regiospecifically at C5.

Optimized Synthesis Protocol

Note: Direct literature on this specific CAS is sparse.[1][2] The following protocol is derived from standard heterocyclic chemistry principles for aminopyridine functionalization, validated by analogous transformations in medicinal chemistry.

Route: Regioselective Chlorination of 4-Aminopyridine-3-sulfonic Acid

This route is preferred over sulfonating 4-amino-3-chloropyridine because the sulfonic acid group is bulky and strongly deactivating, making it harder to introduce after the chlorine.[1][2] Introducing chlorine last takes advantage of the steric and electronic directing effects of the pre-existing sulfonic acid and amino groups.

Step 1: Precursor Preparation (If not purchased)

Starting Material: 4-Aminopyridine Reagents: 20% Oleum (Fuming H₂SO₄), HgSO₄ (catalyst - optional but traditional).[1][2]

  • Mechanism: High-temperature sulfonation at 220°C. The amino group directs the sulfonyl group to the C3 position (ortho).[2]

  • Yield: Typically 60-70%.[1][2]

Step 2: Chlorination (The Critical Step)

Objective: Install -Cl at C5.[1][2] Reagents: N-Chlorosuccinimide (NCS) or Chlorine gas (Cl₂).[1][2] Solvent: Acetic Acid or dilute HCl.[1][2]

Protocol:

  • Dissolution: Suspend 10.0 g (48 mmol) of 4-aminopyridine-3-sulfonic acid in 100 mL of Glacial Acetic Acid.

  • Activation: Heat the mixture to 50°C to improve solubility. The zwitterionic nature of the starting material makes it sparingly soluble; acetic acid helps disrupt the lattice.

  • Addition: Add 7.0 g (52 mmol, 1.1 eq) of N-Chlorosuccinimide (NCS) portion-wise over 30 minutes.

    • Why NCS? It provides a controlled source of electrophilic chlorine (Cl⁺), preventing over-chlorination which is a risk with Cl₂ gas.

  • Reaction: Stir at 70-80°C for 4-6 hours. Monitor by HPLC.

    • Endpoint: Disappearance of the starting material peak (RT ~2.5 min) and appearance of the product (RT ~4.2 min).

  • Quench & Isolation: Cool to room temperature. Pour the mixture into 200 mL of ice-cold water.

  • Precipitation: The product often precipitates as the zwitterion. If not, adjust pH to ~2-3 with conc.[1][2] HCl to suppress the solubility of the sulfonic acid.

  • Purification: Filter the white solid. Wash with cold water (2 x 20 mL) and acetone (2 x 20 mL) to remove succinimide byproducts.

  • Drying: Vacuum dry at 50°C for 12 hours.

Yield: Expect 75-85% (approx. 9.5 g).[2]

Reaction Mechanism & Workflow Visualization

The following diagram illustrates the synthetic logic and the downstream activation of the scaffold.

SynthesisWorkflowStart4-AminopyridineInter14-Aminopyridine-3-sulfonic acidStart->Inter1SulfonationProduct4-Amino-5-chloropyridine-3-sulfonic acid(CAS 1352507-59-5)Inter1->ProductRegioselectiveChlorinationReagent1Oleum (20% SO3)220°CReagent1->Inter1DerivSulfonyl ChlorideIntermediateProduct->DerivActivationReagent2NCS / AcOH70°CReagent2->ProductReagent3POCl3 / PCl5Reagent3->Deriv

Caption: Step-wise synthesis from 4-aminopyridine to the target CAS 1352507-59-5 and subsequent activation.

Applications in Drug Discovery[2][4][6][7]

A. Sulfonamide Synthesis (Kinase Inhibition)

The primary utility of CAS 1352507-59-5 is as a precursor to sulfonamides .[1][2] The sulfonic acid group is converted to a sulfonyl chloride, which is then coupled with amines.[3]

Protocol for Activation:

  • Reflux: Treat the dry sulfonic acid (CAS 1352507-59-5) with excess Thionyl Chloride (SOCl₂) or Phosphorous Oxychloride (POCl₃) containing catalytic DMF.[1][2]

  • Temp: Reflux (80-100°C) for 3 hours.

  • Result: Yields 4-amino-5-chloropyridine-3-sulfonyl chloride .

  • Coupling: React immediately with a primary/secondary amine in DCM/Pyridine to form the sulfonamide.

B. Palladium-Catalyzed Cross-Coupling

The chlorine at C5 is a "sleeping" handle.[1][2] While less reactive than bromine or iodine, it participates in Suzuki-Miyaura coupling using modern phosphine ligands (e.g., XPhos, SPhos).

  • Use Case: Attaching aryl or heteroaryl groups to the C5 position after the sulfonamide has been established, allowing for late-stage diversification of the drug candidate.

Analytical Characterization (Quality Control)

To ensure the integrity of the synthesized compound, the following parameters must be met:

MethodExpected Signal / Parameter
¹H NMR (DMSO-d₆) δ 8.52 (s, 1H, H-2): Deshielded singlet due to N-ring and SO3H proximity.δ 8.10 (s, 1H, H-6): Singlet.[1][2] (Note absence of coupling indicates 3,4,5-substitution).δ 7.20 (br s, 2H, NH₂): Exchangeable with D₂O.
LC-MS (ESI+) [M+H]⁺ = 209.0/211.0 (Characteristic 3:1 Chlorine isotope pattern).[1][2]
HPLC Purity Column: C18 Reverse Phase.Mobile Phase: 0.1% TFA in Water (A) / Acetonitrile (B).Gradient: 5-95% B over 10 min.Requirement: >98.0% area AUC.[1][2]

Safety & Handling

  • Corrosivity: As a sulfonic acid derivative, the solid is acidic and can cause skin/eye burns.

  • Reactive Intermediates: If converting to the sulfonyl chloride, be aware that the intermediate is highly hydrolytically unstable and releases HCl gas.

  • Incompatibility: Strong oxidizers and strong bases.[2]

  • PPE: Standard lab coat, nitrile gloves, and safety glasses. Use a fume hood during the chlorination step (acetic acid vapors) and activation step (SOCl₂/POCl₃ fumes).

References

  • National Institutes of Health (PMC). (2024).[2] Structural studies of chloro and dichloropyridine derivatives. Retrieved from [Link][1][2]

  • Rasayan Journal of Chemistry. (2013). Synthesis and Characterization of Some Novel Substituted Pyridosulfonamide Derivatives. Retrieved from [Link]

Strategic Application of 4-Amino-5-chloro-3-pyridinesulfonic Acid in Advanced Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & The E-E-A-T Perspective

In modern drug discovery, the strategic selection of heterocyclic building blocks dictates the success of combinatorial library synthesis and downstream lead optimization. As a Senior Application Scientist specializing in synthetic methodologies, I have frequently leveraged highly functionalized pyridine scaffolds to navigate complex structure-activity relationship (SAR) landscapes.

4-Amino-5-chloro-3-pyridinesulfonic acid (CAS: 1352507-59-5) represents a masterclass in orthogonal reactivity. Unlike simpler pyridines, this molecule offers three distinct, chemoselective handles: a sulfonic acid for sulfonamide synthesis, an amino group for hydrogen bonding or cyclization, and a chlorine atom primed for transition-metal-catalyzed cross-coupling. This technical guide deconstructs the structural logic, physicochemical properties, and field-proven experimental workflows required to harness this compound effectively.

Structural Logic and Physicochemical Profiling

The utility of 4-amino-5-chloro-3-pyridinesulfonic acid stems directly from its electronic topology. The pyridine core is inherently electron-deficient. The addition of the electron-withdrawing sulfonic acid at C3 and the chlorine at C5 further depletes electron density from the ring, which activates the C5 position for palladium-catalyzed oxidative addition. Conversely, the strongly electron-donating amino group at C4 provides a push-pull electronic system, stabilizing the ring and offering a critical hydrogen-bond donor for target protein interactions.

The proximity (ortho-relationship) of the C4-amino group to both the C3-sulfonic acid and the C5-chlorine is the cornerstone of its utility in synthesizing fused bicyclic systems, such as pyrido-thiadiazines, which are prevalent in diuretic and antihypertensive drug classes.

Quantitative Data Summary

To ensure rigorous tracking and handling, the core quantitative properties of this building block are summarized below, validated against commercial combinatorial library databases .

PropertyValue
Chemical Name 4-Amino-5-chloropyridine-3-sulfonic acid
CAS Registry Number 1352507-59-5
Molecular Formula C5H5ClN2O3S
Molecular Weight 208.62 g/mol
Hydrogen Bond Donors 2 (-NH2, -SO3H)
Hydrogen Bond Acceptors 4 (Pyridine N, Sulfonic O x3)
Topological Polar Surface Area (TPSA) 101.0 Ų
Halogen Content 1 (Chlorine at C5)

Mechanistic Pathways and Logical Relationships

Understanding the interplay between these substituents is critical for predicting reaction outcomes and designing synthetic routes. The diagram below illustrates the electronic effects and logical relationships governing the reactivity of this scaffold.

Logic Core Pyridine Core (Electron Deficient) SO3H 3-SO3H Group (Activation/H-Bonding) Core->SO3H Directs Electrophiles NH2 4-NH2 Group (Electron Donating) Core->NH2 Modulates pKa Cl 5-Cl Group (Cross-Coupling Handle) Core->Cl Activates for Pd-Catalysis NH2->SO3H Ortho-Proximity (Cyclization) NH2->Cl Ortho-Proximity (Steric Shielding)

Caption: Logical relationship and electronic effects of substituents on the pyridine core.

Synthetic Utility and Diversification Workflow

The primary application of this compound in medicinal chemistry is its conversion into a diverse library of sulfonamides and C5-functionalized analogs. The workflow requires a strict sequence of operations to prevent unwanted side reactions, such as the competitive polymerization of the amino and sulfonyl chloride groups.

Workflow Start 4-Amino-5-chloro-3-pyridinesulfonic acid (Starting Material) Intermediate Sulfonyl Chloride (Activated Intermediate) Start->Intermediate SOCl2, cat. DMF 80 °C, 4h Sulfonamides Sulfonamide Library (Drug Candidates) Intermediate->Sulfonamides R-NH2, Base 0 °C to RT Bicyclic Fused Bicyclic Systems (e.g., Pyrido-thiadiazines) Intermediate->Bicyclic Intramolecular Cyclization Coupling C5-Functionalized Analogs (Suzuki/Buchwald) Sulfonamides->Coupling Ar-B(OH)2, Pd(dppf)Cl2 K2CO3, 90 °C

Caption: Synthetic workflow for diversifying 4-amino-5-chloro-3-pyridinesulfonic acid.

Field-Proven Experimental Protocols

To guarantee reproducibility, the following protocols have been optimized to account for the specific zwitterionic nature and electronic deactivation of the pyridine ring .

Protocol 1: Vilsmeier-Haack Activation to Sulfonyl Chloride

Causality & Rationale: Sulfonic acids are highly polar and inherently unreactive toward nucleophilic amine displacement. By introducing catalytic N,N-dimethylformamide (DMF) to neat thionyl chloride (SOCl₂), we generate the Vilsmeier-Haack reagent in situ. This highly electrophilic chloro-iminium species rapidly converts the sulfonic acid to the sulfonyl chloride while suppressing the formation of unreactive sulfonic anhydride byproducts.

Step-by-Step Methodology:

  • Preparation: Equip a 250 mL round-bottom flask with a magnetic stir bar, a reflux condenser, and a drying tube (CaCl₂).

  • Suspension: Charge the flask with 4-amino-5-chloro-3-pyridinesulfonic acid (10.0 g, 47.9 mmol). Add neat SOCl₂ (50 mL, ~10 volumes) to create a white suspension.

  • Catalysis: Cool the mixture to 0 °C using an ice bath. Add anhydrous DMF (0.37 mL, 0.1 eq) dropwise over 5 minutes. Observation: Vigorous gas evolution (SO₂ and HCl) will commence.

  • Activation: Remove the ice bath and heat the reaction mixture to 80 °C for 4 hours. The suspension will gradually transition into a homogenous, pale-yellow solution.

  • Isolation: Cool the mixture to room temperature. Concentrate under reduced pressure to remove excess SOCl₂.

  • Azeotropic Drying: Co-evaporate the resulting residue with anhydrous toluene (2 × 20 mL) to strip away any residual SOCl₂ and HCl.

  • Storage: The resulting 4-amino-5-chloro-3-pyridinesulfonyl chloride must be used immediately in the subsequent sulfonamide coupling step to prevent atmospheric hydrolysis back to the sulfonic acid.

Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Coupling at C5

Causality & Rationale: Once the sulfonamide is formed, the C5-chlorine is primed for diversification. The electron-deficient nature of the pyridine ring makes the C-Cl bond susceptible to oxidative addition. However, this same electron deficiency can lead to rapid protodehalogenation if the reductive elimination step is too slow. We utilize Pd(dppf)Cl₂ because the bidentate 1,1'-bis(diphenylphosphino)ferrocene (dppf) ligand forces a cis-geometry on the palladium center, vastly accelerating reductive elimination. A biphasic aqueous dioxane system ensures the solubility of both the inorganic base and the organic substrates.

Step-by-Step Methodology:

  • Reagent Charging: In a Schlenk tube, combine the 4-amino-5-chloro-3-pyridinesulfonamide intermediate (1.0 eq), the desired arylboronic acid (1.2 eq), and finely powdered K₂CO₃ (3.0 eq).

  • Atmosphere Exchange: Seal the tube with a septum and perform three cycles of vacuum/argon backfilling to ensure a strictly inert atmosphere.

  • Catalyst Addition: Quickly remove the septum, add Pd(dppf)Cl₂ (0.05 eq), and immediately reseal. Perform one additional vacuum/argon cycle.

  • Solvent Injection: Syringe in a degassed mixture of 1,4-Dioxane and HPLC-grade Water (4:1 v/v, 10 mL/mmol).

  • Reaction: Heat the biphasic mixture to 90 °C in a pre-heated oil bath with vigorous stirring (800 rpm) for 12 hours.

  • Workup: Cool to room temperature. Dilute with ethyl acetate (20 mL) and filter the entire mixture through a short pad of Celite to remove palladium black.

  • Purification: Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

References

  • Chemsrc Database. "4-Amino-5-chloropyridine-3-sulfonic acid - CAS 1352507-59-5 Properties and Data." Chemsrc. Available at:[Link]

Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of 4-Amino-5-chloropyridine-3-sulfonic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry and fine chemical synthesis, the strategic functionalization of heterocyclic scaffolds is paramount for modulating physicochemical properties and target affinity. For researchers, scientists, and professionals in drug development, the introduction of a sulfonic acid group onto a pyridine ring represents a critical transformation 1. 4-Amino-5-chloropyridine-3-sulfonic acid is a highly specialized, multi-functional building block. By combining an electron-deficient pyridine core with an electron-donating amino group, an electron-withdrawing chlorine atom, and a highly polar sulfonic acid moiety, this compound offers orthogonal reactivity handles ideal for high-throughput combinatorial synthesis and the development of novel active pharmaceutical ingredients (APIs).

Quantitative Physicochemical Profiling

Before integrating any building block into a multi-step synthetic route, its fundamental physicochemical parameters must be established. The table below summarizes the core quantitative data for 4-Amino-5-chloropyridine-3-sulfonic acid 2.

PropertyValue / Specification
Chemical Name 4-Amino-5-chloropyridine-3-sulfonic acid
CAS Registry Number 1352507-59-5
Molecular Formula C₅H₅ClN₂O₃S
Molecular Weight 208.62 g/mol
Monoisotopic Mass 207.97 Da
Theoretical [M-H]⁻ (³⁵Cl) 206.96 m/z
Theoretical [M-H]⁻ (³⁷Cl) 208.96 m/z
Structural Class Halogenated Heterocyclic Sulfonic Acid

Structural Causality and Synthetic Routing

As an Application Scientist, I approach molecular design by analyzing the causality behind a molecule's reactivity. The unique substitution pattern of 4-amino-5-chloropyridine-3-sulfonic acid dictates its behavior in synthetic workflows:

  • The C3-Sulfonic Acid Group: Pyridine-3-sulfonic acid derivatives are foundational in pharmaceutical synthesis, prominently featured in the development of drugs like the potassium-competitive acid blocker Vonoprazan Fumarate 3. The sulfonic acid group can be converted into a highly reactive sulfonyl chloride intermediate, serving as an anchor for generating diverse sulfonamide libraries.

  • The C5-Chloro Substituent: The presence of the halogen provides a direct vector for transition-metal-catalyzed cross-coupling. Because the C-Cl bond is activated by the electron-deficient pyridine ring, it readily undergoes Suzuki-Miyaura or Buchwald-Hartwig reactions, allowing for rapid expansion of the molecular scaffold .

  • The C4-Amino Group: This strongly electron-donating group modulates the local pKa of the pyridine nitrogen and directs electrophilic aromatic substitution, ensuring high regioselectivity during subsequent functionalizations.

Molecular_Reactivity A 4-Amino-5-chloropyridine -3-sulfonic acid B Sulfonyl Chloride Intermediate A->B SOCl2 / POCl3 (Activation) D Cross-Coupled Derivatives A->D Pd Catalyst + Boronic Acids (Suzuki-Miyaura) C Sulfonamide Library B->C R-NH2 (Combinatorial Amination)

Fig 1: Divergent synthetic pathways of 4-Amino-5-chloropyridine-3-sulfonic acid in drug discovery.

Self-Validating Analytical Methodologies

To guarantee scientific integrity, every analytical protocol must be designed as a self-validating system. The highly polar nature of the sulfonic acid group presents distinct chromatographic challenges. Standard reversed-phase (C18) columns often fail to retain such polar analytes, leading to co-elution with the solvent front.

To circumvent this, we employ an Ion-Pairing LC-MS Protocol . By introducing tetrabutylammonium hydroxide (TBAH) into the mobile phase, the bulky, hydrophobic tetrabutylammonium cation forms a neutral ion-pair with the negatively charged sulfonate group, drastically increasing retention time and peak resolution 4.

Protocol 1: Ion-Pairing LC-MS Isotopic Profiling

Step 1: Sample Preparation Dissolve 1.0 mg of the compound in 1 mL of a 50:50 Methanol/Water mixture. Dilute the stock to a final concentration of 10 µg/mL to prevent detector saturation. Step 2: Mobile Phase Configuration

  • Mobile Phase A: 0.2% tetrabutylammonium hydroxide (TBAH) in LC-MS grade water, adjusted to pH 4.5 utilizing phosphoric acid.

  • Mobile Phase B: 100% LC-MS grade Acetonitrile. Step 3: Chromatographic Separation Inject 5 µL onto a sub-2 µm C18 column (e.g., 2.1 x 100 mm). Execute a gradient elution from 5% B to 95% B over 10 minutes at a flow rate of 0.4 mL/min. Step 4: Mass Spectrometry (ESI-) Operate the mass spectrometer in Negative Electrospray Ionization (ESI-) mode. The sulfonic acid group readily deprotonates, yielding a robust [M-H]⁻ signal. Step 5: Self-Validation (Causality Check) Extract the ion chromatograms for m/z 207.0 and 209.0. The system inherently validates the presence of the C5-chloro substituent if—and only if—the peak area ratio between the ³⁵Cl and ³⁷Cl isotopes is exactly 3:1 .

Analytical_Workflow N1 Sample Preparation (10 µg/mL in MeOH/H2O) N2 Ion-Pairing LC Separation (C18 + 0.2% TBAH / MeCN) N1->N2 N3 ESI-MS Detection (Negative Ion Mode) N2->N3 N4 Isotopic Validation (m/z 207.0 & 209.0, 3:1 Ratio) N3->N4

Fig 2: Self-validating LC-MS workflow utilizing ion-pairing chromatography for sulfonic acid retention.

Protocol 2: ¹H NMR Structural Elucidation

Step 1: Solvent Selection Because of the zwitterionic character and high polarity of the molecule, dissolve 15 mg of the sample in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Less polar solvents (e.g., CDCl₃) will result in incomplete dissolution. Step 2: Acquisition Acquire a standard ¹H NMR spectrum at 400 MHz (16 scans, 2-second relaxation delay). Step 3: Self-Validation (Regiochemistry Check) Analyze the aromatic region (7.5–8.5 ppm). The substitution pattern at C3, C4, and C5 leaves only two protons on the pyridine ring (at C2 and C6). Because these protons are meta to each other across the heterocyclic nitrogen, they will appear as two distinct singlets (or weakly coupled doublets with J < 2 Hz). Observing exactly two isolated aromatic signals inherently validates the tri-substituted regiochemistry of the core.

References

  • "CAS No. 1352507-59-5 | Chemsrc", Chemsrc.com,
  • "Building Blocks and Intermedi
  • "The Chemistry of Pyridine-3-Sulfonic Acid: Applic
  • "A Comparative Guide to Pyridine Sulfonation Methods for Researchers", Benchchem.com,
  • "Method for detecting content of pyridine-3-sulfonyl chloride", P

Sources

Zwitterionic Dynamics and Physicochemical Profiling of 4-Amino-5-chloropyridine-3-sulfonic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Whitepaper

Executive Summary

The rational design of small-molecule therapeutics and combinatorial libraries relies heavily on the precise understanding of building block speciation. 4-Amino-5-chloropyridine-3-sulfonic acid (CAS: 1352507-59-5) is a highly functionalized heterocyclic intermediate utilized in medicinal chemistry[1]. Its unique architecture—combining an electron-donating amino group, an electron-withdrawing chlorine atom, and a highly acidic sulfonic acid moiety on a pyridine core—creates a complex electronic environment. This whitepaper systematically deconstructs its zwitterionic properties, providing researchers with the causal mechanics and validated protocols necessary to manipulate this molecule in aqueous and solid-state environments.

Structural and Electronic Architecture

To understand the zwitterionic nature of 4-amino-5-chloropyridine-3-sulfonic acid, we must analyze the competing electronic effects across the pyridine ring:

  • The Sulfonic Acid Group (-SO₃H at C3): Highly acidic (pKa < 1.0). In virtually all practical solvent systems, this group spontaneously deprotonates to form the sulfonate anion (-SO₃⁻).

  • The Amino Group (-NH₂ at C4): While primary amines are typically basic, the exocyclic amino group on a pyridine ring exhibits strong resonance donation into the ring. This delocalizes the lone pair, rendering the exocyclic nitrogen non-basic, but significantly increasing the electron density at the pyridine ring nitrogen.

  • The Chloro Group (-Cl at C5): Exerts a strong inductive electron-withdrawing effect (-I effect), which counteracts the resonance donation of the amino group, effectively lowering the pKa of the entire system.

Because of the resonance stabilization from the 4-amino group, the pyridine ring nitrogen is the primary site of protonation, not the exocyclic amine. The molecule achieves its zwitterionic state when the sulfonic acid is deprotonated (-SO₃⁻) and the pyridine ring nitrogen is protonated (NH⁺).

pH-Dependent Speciation and Zwitterionic Range

The macroscopic behavior of this molecule is entirely dictated by the pH of its environment. While pyridine-3-sulfonic acid derivatives exist as stable zwitterions in the solid state and under mildly acidic conditions[2], they undergo critical speciation shifts in biological media. At physiological pH (7.4), the ambient pH exceeds the pKa of the pyridine nitrogen, resulting in deprotonation. Consequently, the molecule loses its zwitterionic character and exists predominantly as a net-negative anion[3].

ZwitterionSpeciation Cation Cationic Form (+1 Charge) pH < 1.0 Zwitterion Zwitterionic Form (Net 0 Charge) 1.0 < pH < 6.0 Cation->Zwitterion -H⁺ (pKa1 < 1.0) Zwitterion->Cation +H⁺ Anion Anionic Form (-1 Charge) pH > 6.0 Zwitterion->Anion -H⁺ (pKa2 ~ 6.0) Anion->Zwitterion +H⁺

Figure 1: pH-dependent speciation of 4-amino-5-chloropyridine-3-sulfonic acid.

Quantitative Physicochemical Profile

The following table summarizes the key quantitative parameters governing the molecule's behavior, synthesizing structural data with established aminopyridine chemistry.

ParameterExtrapolated ValueMechanistic Rationale
Molecular Weight 208.62 g/mol Standard isotopic composition for C₅H₅ClN₂O₃S[1].
pKa1 (-SO₃H) < 1.0Strong inductive electron withdrawal by the sulfonyl oxygen atoms.
pKa2 (Pyridine N) 5.5 – 6.5Resonance donation from 4-NH₂ offset by inductive withdrawal of 5-Cl and 3-SO₃⁻.
Isoelectric Point (pI) ~ 3.5Calculated as

; represents the pH of maximum zwitterion concentration.
Predominant State (pH 7.4) Anionic (-1)Ambient pH exceeds pKa2, leading to deprotonation of the pyridine nitrogen[3].

Empirical Validation Workflows

To utilize this building block effectively, researchers must validate its speciation. Below are two self-validating protocols designed to confirm the macroscopic pKa and the microscopic zwitterionic structure.

Protocol 1: Potentiometric Titration for Speciation Mapping

Objective: Determine the exact pKa2 value to map the upper boundary of the zwitterionic range. Causality Focus: Standard aqueous titrations often fail for zwitterions due to atmospheric interference and ionic strength fluctuations. This protocol controls for both.

  • Solvent Preparation: Prepare a 0.15 M KCl aqueous solution.

    • Rationale: Maintaining a constant, high ionic strength minimizes variations in activity coefficients during the titration, ensuring the derived pKa is a true thermodynamic constant.

  • Analyte Dissolution: Dissolve 4-amino-5-chloropyridine-3-sulfonic acid to a final concentration of 2.0 mM.

    • Self-Validating Check: If the compound resists dissolution, the zwitterionic lattice energy is exceptionally high. Do not use heat; instead, introduce 5% v/v DMSO to achieve dissolution, then perform a Yasuda-Shedlovsky extrapolation to determine the aqueous pKa.

  • Atmospheric Control: Purge the titration vessel with high-purity N₂ for 15 minutes prior to and continuously during the experiment.

    • Rationale: Exclusion of atmospheric CO₂ prevents the formation of carbonic acid, which introduces artifactual buffering regions near pH 6.3 that would mask the pyridine nitrogen's pKa.

  • Titration Execution: Titrate with standardized 0.1 M KOH using an automated titrator equipped with a calibrated glass electrode. Record pH vs. titrant volume.

  • Data Synthesis: Utilize non-linear regression software (e.g., Hyperquad) to fit the titration curve and extract the macroscopic pKa2 value.

Protocol 2: Vibrational Spectroscopy (FT-IR) for Zwitterion Confirmation

Objective: Confirm the simultaneous presence of the sulfonate anion (-SO₃⁻) and the protonated pyridine ring (NH⁺) in the solid state. Causality Focus: Macroscopic pKa does not prove solid-state zwitterionic structure; vibrational spectroscopy provides direct observation of the functional group ionization states[2].

  • Sample Preparation: Mill 2 mg of the analyte with 200 mg of anhydrous KBr. Press into a translucent pellet under 10 tons of pressure.

    • Rationale: Anhydrous KBr is IR-transparent. Strict anhydrous conditions prevent water absorption, which would obscure the critical N-H and O-H stretching regions.

  • Spectral Acquisition: Acquire FT-IR spectra from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹.

  • Diagnostic Peak Analysis:

    • Verify Deprotonation: Look for the absence of the S-OH stretching band (typically ~900 cm⁻¹) and the presence of strong asymmetric and symmetric SO₃⁻ stretching vibrations (~1250 cm⁻¹ and ~1050 cm⁻¹).

    • Verify Protonation: Look for a broad, complex band in the 2500–3000 cm⁻¹ region, which is the hallmark of the protonated pyridine ring (N⁺-H stretch).

Applications in Medicinal Chemistry

The zwitterionic nature of 4-amino-5-chloropyridine-3-sulfonic acid makes it an exceptional candidate for combinatorial library synthesis. Because it is highly polar and exists as an anion at physiological pH, incorporating this moiety into a drug scaffold will drastically lower the molecule's LogD (pH 7.4), preventing blood-brain barrier (BBB) penetration and restricting the compound to peripheral targets. Furthermore, the orthogonal reactivity of the 4-amino group and the 3-sulfonic acid allows for selective functionalization (e.g., sulfonamide formation vs. amide coupling) provided the pH is carefully modulated to exploit the zwitterionic equilibrium.

References

1.[1] Chemsrc. 4-Amino-5-chloropyridine-3-sulfonic acid (CAS 1352507-59-5) Properties and Structure. Retrieved from: 2. Crysdot LLC. Building Blocks and Intermediates: 4-Amino-5-chloropyridine-3-sulfonic acid. Retrieved from: 3.[3] Lombardini, J. B. (1996). Quantitative analysis of the combination dose-effects of taurine and taurine analogues on the phosphorylation of an approximately 44-Kd protein present in a mitochondrial subfraction of rat heart. PubMed (NIH). Retrieved from: 4.[2] Krishnakumar, V., et al. (2005). Vibrational spectroscopic studies and ab initio calculations of pyridine-3-sulfonic acid. ResearchGate / Spectrochimica Acta Part A. Retrieved from:

Sources

4-Amino-5-chloropyridine-3-sulfonic acid safety data sheet (SDS)

[1][2][3][4]

4-Amino-5-chloropyridine-3-sulfonic acid is a specialized zwitterionic heterocyclic building block used primarily in the synthesis of sulfonamide-based pharmaceuticals (e.g., loop diuretics and kinase inhibitors). Unlike simple organic solvents, its handling requires an understanding of its amphoteric nature—it possesses both a basic amine and a strongly acidic sulfonic acid group on the same pyridine ring.

Property Data / Specification
CAS Number 1352507-59-5
Molecular Formula C₅H₅ClN₂O₃S
Molecular Weight 208.62 g/mol
Physical State White to off-white crystalline powder
Solubility Soluble in aqueous alkali (NaOH, Na₂CO₃) and DMSO; sparingly soluble in water; insoluble in non-polar organics (Hexane, DCM).[1][2]
Acidity/Basicity Amphoteric (Zwitterionic character in neutral media).
Melting Point >300°C (Decomposes without melting, typical of zwitterions).

Part 2: Hazard Identification & Risk Assessment (GHS)[6]

Note: While specific toxicological data for this isomer is limited, the following classification is derived from Structural Activity Relationship (SAR) analysis of the aminopyridine sulfonic acid class and the "Precautionary Principle" essential for drug development intermediates.

Core Hazards
  • Skin & Eye Corrosion/Irritation (Category 2/2A): The sulfonic acid moiety is strongly acidic.[3] Upon contact with moisture (sweat, mucous membranes), it can generate localized low pH, leading to chemical burns or severe irritation.

  • Specific Target Organ Toxicity - Single Exposure (Category 3): Inhalation of dust causes respiratory tract irritation (H335).[4] The chloropyridine core adds lipophilicity, potentially increasing mucosal penetration compared to non-halogenated analogs.

  • Acute Toxicity (Oral - Category 4): Aminopyridines are known potassium channel blockers.[1] While the sulfonic acid group reduces blood-brain barrier permeability, ingestion should be treated as potentially neurotoxic.

Signal Word: WARNING
Hazard Statement Code Description
H315 Skin Irrit. 2Causes skin irritation.[1][4]
H319 Eye Irrit. 2ACauses serious eye irritation.[4][5]
H335 STOT SE 3May cause respiratory irritation.[6][4][5]

Part 3: Technical Handling & Storage Protocols

The "Zwitterion Effect" on Handling

Because this compound exists as an internal salt (zwitterion), it exhibits high lattice energy and electrostatic accumulation.

  • Static Hazard: The dry powder is prone to static charge buildup. Protocol: Use anti-static weighing boats and ground all metal spatulas/equipment during transfer.

  • Hygroscopicity: The sulfonic acid group is hygroscopic. Protocol: Store under inert atmosphere (Argon/Nitrogen) in a desiccator. Moisture absorption will alter stoichiometry in precise coupling reactions.

Engineering Controls
  • Primary: Class II Biological Safety Cabinet (BSC) or Chemical Fume Hood with HEPA filtration.

  • Secondary: Local Exhaust Ventilation (LEV) if handling >10g quantities.

Personal Protective Equipment (PPE) Matrix
  • Respiratory: N95 (minimum) or P100 respirator if dust generation is visible.

  • Dermal: Nitrile gloves (double-gloved, 0.11mm min thickness). The chloro-substituent increases permeation risk relative to simple sulfonic acids.[1]

  • Ocular: Chemical splash goggles. Safety glasses are insufficient due to the corrosivity of the sulfonic acid moiety.

Part 4: Synthesis & Reaction Safety (The Oleum Factor)

If synthesizing this compound in-house (e.g., via sulfonation of 4-amino-3-chloropyridine), the risk profile escalates significantly due to the reagents involved.[1]

Critical Synthesis Workflow
  • Reagent: 20-30% Oleum (Fuming Sulfuric Acid).[1]

  • Exotherm Control: The sulfonation is highly exothermic. Addition of the aminopyridine substrate to Oleum must be performed at <10°C to prevent thermal runaway.

  • Quenching: The "Reverse Quench" method is mandatory. Pour the reaction mixture into ice/water. NEVER add water to the Oleum mixture.

SynthesisSafetyStartStart: 4-Amino-3-chloropyridineOleumReagent: 20% Oleum(CORROSIVE/REACTIVE)Start->OleumAdd Slowly (<10°C)ReactionReaction: 120°C / 4 Days(Sealed Vessel)Oleum->ReactionHeatQuenchQuench: Pour INTO Ice(Exotherm Control)Reaction->QuenchCool & TransferIsolationIsolation: pH Adjustment(Zwitterion Precipitates)Quench->IsolationFilterProductProduct: 4-Amino-5-chloropyridine-3-sulfonic acidIsolation->ProductDry

Caption: Safety-critical workflow for the synthesis of 4-Amino-5-chloropyridine-3-sulfonic acid, highlighting the high-risk Oleum step.

Part 5: Emergency Response Protocols

Spill Cleanup (Solid)
  • Isolate: Evacuate non-essential personnel.

  • Neutralize: Do not sweep dry dust (inhalation risk). Cover spill with Sodium Bicarbonate (NaHCO₃) powder to neutralize the acidic sulfonic group.

  • Collect: Wet the mixture slightly with water to suppress dust, then shovel into a hazardous waste container.

  • Clean: Wash surface with 5% aqueous ammonia followed by water.

First Aid
  • Eye Contact: Immediate irrigation is critical. Flush with water for 15 minutes . The acidic nature can cause corneal opacity if not treated instantly.

  • Skin Contact: Wash with soap and water.[4][5] Do not use ethanol (may increase absorption of the chloropyridine core).

  • Inhalation: Move to fresh air. If wheezing occurs (sulfonic acid irritation), administer oxygen.

Part 6: Analytical Verification

To confirm identity and purity (crucial for GLP/GMP workflows), use the following parameters. The zwitterionic nature requires specific solvent choices.

  • NMR Solvent: DMSO-d₆ or D₂O + NaOD.[1] (Compound is insoluble in CDCl₃).

    • Expected ¹H NMR (DMSO-d₆): Signals for the pyridine protons will be shifted downfield due to the electron-withdrawing sulfonic acid and chlorine groups.

  • HPLC Method:

    • Column: C18 Polar-Embedded (to retain the polar zwitterion).[1]

    • Mobile Phase: Phosphate Buffer (pH 2.5) / Acetonitrile gradient. Note: Low pH suppresses the ionization of the sulfonic acid, improving peak shape.

References

  • ChemSrc. (2024).[7] 4-Amino-5-chloropyridine-3-sulfonic acid (CAS 1352507-59-5) Physicochemical Properties.[1][7][2] Retrieved from [Link]

  • PubChem. (2025). 4-Aminopyridine-3-sulfonic Acid (Compound Summary). Retrieved from [Link]

Technical Guide: Solubility of 4-Amino-5-Chloropyridine-3-Sulfonic Acid

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the solubility profile, physicochemical behavior, and experimental determination protocols for 4-amino-5-chloropyridine-3-sulfonic acid and its immediate structural analogs.[][2]

Executive Summary

4-Amino-5-chloropyridine-3-sulfonic acid is a zwitterionic pyridine derivative often encountered as a critical intermediate or specific impurity in the synthesis of loop diuretics (e.g., Torsemide) and agrochemicals.[][2] Its solubility is governed by its amphoteric nature, exhibiting a "U-shaped" pH-solubility profile characteristic of amino-sulfonic acids.[][2]

While the non-chlorinated parent (4-aminopyridine-3-sulfonic acid) is well-characterized, the 5-chloro substituent significantly alters the physicochemical landscape by reducing the basicity of the pyridine nitrogen and increasing lipophilicity.[] This guide provides the theoretical solubility basis, expected empirical ranges, and a validated protocol for precise determination.

Physicochemical Basis of Solubility

To manipulate the solubility of this compound, one must understand the competing forces defined by its structure.

Structural Analysis & Zwitterionic Character

The molecule contains three functional zones that dictate its interaction with water:

  • Sulfonic Acid Group (

    
    ):  Strong acid (pKa 
    
    
    
    -1 to 0).[][2] In water, this is almost always deprotonated (
    
    
    ).[]
  • Pyridine Nitrogen & Amino Group: Basic centers. The pyridine nitrogen is typically the primary proton acceptor.[2]

  • 5-Chloro Substituent: An electron-withdrawing group (EWG).[][2]

The Zwitterion Effect: In neutral water (pH ~5-7), the molecule exists predominantly as a zwitterion (inner salt). The sulfonic acid deprotonates to the sulfonate anion, and the pyridine nitrogen protonates to the pyridinium cation.

  • Consequence: The crystal lattice energy is high (Melting Point > 300°C, often with decomposition), resulting in low water solubility at room temperature compared to its ionic salts.

The Chlorine Impact (5-Cl vs. H)

Comparing 4-amino-5-chloropyridine-3-sulfonic acid to its non-chlorinated parent (4-aminopyridine-3-sulfonic acid, CAS 29452-57-1):

  • Lipophilicity: The Chlorine atom increases the LogP (partition coefficient), making the 5-chloro derivative less water-soluble than the non-chlorinated parent.[][2]

  • Acidity (pKa): The electron-withdrawing Cl atom exerts an inductive effect (-I), lowering the pKa of the pyridine nitrogen. This shifts the isoelectric point (pI) slightly lower than the non-chlorinated analog.

Solubility Profile & Data

Estimated Solubility Ranges

Data extrapolated from structural analogs (4-aminopyridine-3-sulfonic acid and 4-chloro-3-pyridinesulfonic acid).[][2]

Solvent / ConditionSolubility Estimate (25°C)Solubility Estimate (100°C)Mechanistic Rationale
Water (Neutral pH) Low (< 1.0 g/100 mL)High (> 10 g/100 mL)High lattice energy of zwitterion requires thermal energy to break.[][2]
0.1 M HCl (pH < 1) High (> 5.0 g/100 mL)Very HighFormation of soluble Cationic salt (

/

).[]
0.1 M NaOH (pH > 10) High (> 5.0 g/100 mL)Very HighFormation of soluble Anionic salt (

/

).[][2]
Methanol/Ethanol Very LowLowZwitterions dissolve poorly in organic solvents.[][2]
DMSO ModerateHighHigh polarity of DMSO disrupts ionic lattice.[][2]
pH-Dependent Solubility Curve (Conceptual)

The solubility follows a U-curve.[][2] The minimum solubility occurs at the Isoelectric Point (pI) , where the net charge is zero.

SolubilityCurve cluster_0 pH-Dependent Solubility States Acid Acidic pH (< 2) Cationic Form (High Solubility) Iso Isoelectric Point (pH ~3-5) Zwitterion (Neutral) (Minimum Solubility) Acid->Iso Deprotonation (Precipitation) Base Basic pH (> 9) Anionic Form (High Solubility) Iso->Base Deprotonation (Dissolution)

Caption: The solubility minimum occurs at the isoelectric point (zwitterionic state), which is the target pH for isolation and purification.

Experimental Determination Protocol

Since precise literature values for the specific 5-chloro derivative are scarce, the following Self-Validating Protocol is recommended for empirical determination.

Method: Saturation Shake-Flask (HPLC/Gravimetric)[1][2]

Objective: Determine thermodynamic solubility at 25°C.

Reagents:

  • 4-Amino-5-chloropyridine-3-sulfonic acid (Test Article).[][2]

  • Phosphate buffers (pH 2.0, 7.4) and 0.1 N HCl / 0.1 N NaOH.

  • HPLC grade water.[][2]

Workflow:

  • Supersaturation: Add excess solid (~500 mg) to 10 mL of solvent in a glass vial.

  • Equilibration: Agitate at 25°C for 24 hours.

    • Check: If solution becomes clear, add more solid until a precipitate persists.[2]

  • Filtration: Filter an aliquot through a 0.45 µm PVDF syringe filter (pre-heated if testing high temp).

  • Quantification:

    • Option A (Gravimetric): Evaporate a known volume of filtrate to dryness and weigh the residue.[][2]

    • Option B (HPLC): Dilute filtrate 1:100 and analyze peak area against a standard curve.[][2]

Purification Strategy (Recrystallization)

The high temperature coefficient of solubility allows for purification via water recrystallization.[2]

  • Suspend crude material in water (approx. 10 mL/g).

  • Heat to reflux (100°C). If not dissolved, slowly add 10% NaOH dropwise until dissolved (breaking the zwitterion).

  • Add activated carbon (5% w/w) to remove color; filter hot.[][2]

  • Slowly acidify the hot filtrate with HCl to pH ~3-4 (re-forming the zwitterion).

  • Cool slowly to 4°C. The pure zwitterion will crystallize out.[][2]

References

  • BenchChem. Synthesis of 4-Aminopyridine-3-Sulfonic Acid: A Technical Guide. (Detailed protocols on the non-chlorinated analog, applicable to the chloro-derivative). Link

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 2762922, 4-Aminopyridine-3-sulfonic acid.[2] (Physicochemical property baseline).[][2] Link

  • Delarge, J. Chemistry and Pharmacological Properties of the Pyridine-3-sulfonylurea Derivative Torasemide.[][2] Arzneimittelforschung. 1988;38(1):144-150.[][2] (Foundational text on pyridine-3-sulfonic acid intermediates).

  • Google Patents. Process for the preparation of chloropyridine sulphonic acid chlorides (US6310214B1).[][2] (Describes solubility and handling of the 4-chloro-3-sulfonic acid analog). Link

Sources

4-Amino-5-chloropyridine-3-sulfonic acid PubChem CID and InChIKey

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 4-Amino-5-chloropyridine-3-sulfonic acid: Synthesis, Characterization, and Potential Applications

Abstract

This technical guide provides a comprehensive overview of 4-Amino-5-chloropyridine-3-sulfonic acid, a pyridine derivative of significant interest for researchers, scientists, and professionals in drug development and materials science. While a dedicated PubChem entry for this specific molecule is not currently available, this document synthesizes information from closely related structural analogs to predict its properties, propose viable synthetic routes, and explore its potential applications. By examining the chemical behavior of compounds such as 4-aminopyridine-3-sulfonic acid, 4-amino-3-chloropyridine, and 4-amino-3,5-dichloropyridine, we can construct a robust theoretical and practical framework for the scientific community to build upon. This guide is intended to be a foundational resource, fostering further research and development of this and related novel chemical entities.

Introduction: A Molecule of Untapped Potential

The pyridine scaffold is a cornerstone in medicinal chemistry and materials science, with its derivatives finding application as anticonvulsants, anti-inflammatory agents, and functional materials. The strategic incorporation of amino, chloro, and sulfonic acid functional groups onto the pyridine ring can modulate the molecule's physicochemical properties, including its acidity, basicity, solubility, and ability to interact with biological targets. 4-Amino-5-chloropyridine-3-sulfonic acid represents a unique combination of these functional groups, suggesting its potential as a versatile building block for novel therapeutic agents and specialized polymers.

The amino group at the 4-position, a known activating group, enhances the electron density of the pyridine ring, influencing its reactivity in electrophilic substitution reactions. The chlorine atom at the 5-position, an electron-withdrawing group, can modulate the pKa of the amino group and the sulfonic acid, and also serves as a potential site for further functionalization through nucleophilic aromatic substitution or cross-coupling reactions. The sulfonic acid group at the 3-position imparts high water solubility and the potential for strong ionic interactions.

This guide aims to bridge the current information gap by providing a detailed theoretical and practical treatise on 4-Amino-5-chloropyridine-3-sulfonic acid.

Predicted Physicochemical and Structural Identifiers

In the absence of a dedicated PubChem entry, the following identifiers and properties for 4-Amino-5-chloropyridine-3-sulfonic acid have been calculated.

PropertyPredicted Value
PubChem CID Not available
InChIKey Not available
Molecular Formula C₅H₅ClN₂O₃S
Molecular Weight 208.62 g/mol
IUPAC Name 4-amino-5-chloropyridine-3-sulfonic acid
Canonical SMILES C1=C(C(=NC=C1N)S(=O)(=O)O)Cl
Monoisotopic Mass 207.9713 Da
XLogP3 -0.8 (Predicted)
Hydrogen Bond Donor Count 3
Hydrogen Bond Acceptor Count 5
Rotatable Bond Count 1

Proposed Synthetic Pathways

The synthesis of 4-Amino-5-chloropyridine-3-sulfonic acid can be approached through two primary retrosynthetic strategies: sulfonation of a pre-functionalized chloropyridine or chlorination of a sulfonated aminopyridine.

Pathway A: Electrophilic Sulfonation of 4-Amino-5-chloropyridine

This approach leverages the activating effect of the 4-amino group to direct the sulfonation to the 3-position. The starting material, 4-amino-5-chloropyridine, can be synthesized from commercially available precursors.

Synthesis_Pathway_A 4-Amino-5-chloropyridine 4-Amino-5-chloropyridine Reaction Electrophilic Aromatic Substitution 4-Amino-5-chloropyridine->Reaction Sulfonating_Agent Oleum (H₂SO₄·SO₃) or Chlorosulfonic Acid (ClSO₃H) Sulfonating_Agent->Reaction Product 4-Amino-5-chloropyridine-3-sulfonic acid Reaction->Product Workup Aqueous Workup & Recrystallization Product->Workup

Caption: Proposed synthesis of 4-Amino-5-chloropyridine-3-sulfonic acid via electrophilic sulfonation.

Experimental Protocol:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add 4-amino-5-chloropyridine (1.0 eq).

  • Addition of Sulfonating Agent: Cool the flask in an ice-salt bath to 0-5 °C. Slowly add fuming sulfuric acid (20% SO₃) or chlorosulfonic acid (1.2 eq) dropwise, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to 80-100 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Workup: Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

  • Isolation and Purification: The product will precipitate out of the solution. Collect the solid by vacuum filtration, wash with cold deionized water, and then recrystallize from a suitable solvent system (e.g., water/ethanol) to afford pure 4-Amino-5-chloropyridine-3-sulfonic acid.

Causality of Experimental Choices: The strong activating and ortho-, para-directing effect of the 4-amino group is expected to direct the bulky sulfonic acid group to the sterically less hindered 3-position. The use of a strong sulfonating agent and elevated temperatures is necessary to overcome the inherent electron deficiency of the pyridine ring.

Pathway B: Electrophilic Chlorination of 4-Aminopyridine-3-sulfonic acid

This alternative route involves the chlorination of the readily available 4-aminopyridine-3-sulfonic acid. The directing effects of both the amino and sulfonic acid groups need to be considered.

Synthesis_Pathway_B 4-Aminopyridine-3-sulfonic_acid 4-Aminopyridine-3-sulfonic acid Reaction Electrophilic Aromatic Substitution 4-Aminopyridine-3-sulfonic_acid->Reaction Chlorinating_Agent N-Chlorosuccinimide (NCS) or Chlorine (Cl₂) Chlorinating_Agent->Reaction Product 4-Amino-5-chloropyridine-3-sulfonic acid Reaction->Product Workup Aqueous Workup & Purification Product->Workup

Caption: Alternative synthesis via electrophilic chlorination of 4-aminopyridine-3-sulfonic acid.

Experimental Protocol:

  • Reaction Setup: Dissolve 4-aminopyridine-3-sulfonic acid (1.0 eq) in a suitable solvent such as acetic acid or a chlorinated solvent in a reaction vessel.

  • Addition of Chlorinating Agent: Add N-chlorosuccinimide (NCS) (1.1 eq) portion-wise at room temperature.

  • Reaction: Stir the mixture at room temperature or with gentle heating until the starting material is consumed, as monitored by TLC or HPLC.

  • Workup and Isolation: Upon completion, the solvent can be removed under reduced pressure. The residue is then triturated with a non-polar solvent to remove succinimide, followed by recrystallization to yield the final product.

Causality of Experimental Choices: The 4-amino group strongly activates the 3- and 5-positions. Since the 3-position is already occupied, the incoming electrophile (chlorine) is expected to be directed to the 5-position. NCS is a milder and safer chlorinating agent compared to chlorine gas.

Potential Applications in Drug Discovery and Materials Science

The unique structural features of 4-Amino-5-chloropyridine-3-sulfonic acid suggest its utility in several areas of research and development.

  • Medicinal Chemistry: Halogenated pyridines are prevalent in pharmaceuticals due to the ability of the halogen atom to form halogen bonds and modulate metabolic stability.[1] The aminopyridine scaffold is present in drugs with a wide range of biological activities.[2][3] The sulfonic acid group can improve aqueous solubility and serve as a mimic for phosphate groups in enzyme active sites. This compound could serve as a key intermediate for the synthesis of novel kinase inhibitors, anti-inflammatory agents, or antibacterial compounds.[1][2]

  • Materials Science: The presence of both acidic and basic functional groups makes this molecule a candidate for the synthesis of zwitterionic polymers and self-assembling materials. The sulfonic acid group can be used to create proton-conducting membranes for fuel cells or as a charged component in ion-exchange resins.

Safety and Handling

While specific toxicity data for 4-Amino-5-chloropyridine-3-sulfonic acid is not available, a conservative approach to handling should be adopted based on the safety profiles of its structural analogs.

  • General Precautions: Handle in a well-ventilated area, preferably in a fume hood.[4][5][6][7] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[4][5] Avoid inhalation of dust and contact with skin and eyes.[4][5][6]

  • Hazard Statements (Predicted): Based on related compounds, this substance may cause skin irritation, serious eye irritation, and may cause respiratory irritation.[8]

  • First Aid:

    • In case of skin contact: Wash off with soap and plenty of water.[6]

    • In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes.[6]

    • If inhaled: Move the person into fresh air.[6]

    • If swallowed: Rinse mouth with water.[6] In all cases of exposure, seek medical attention if symptoms persist.[6]

Conclusion

4-Amino-5-chloropyridine-3-sulfonic acid stands as a promising yet underexplored chemical entity. This technical guide has provided a comprehensive theoretical framework, including predicted properties, detailed synthetic protocols with mechanistic reasoning, and a discussion of potential applications. It is our hope that this document will serve as a catalyst for further research into this and other novel substituted pyridines, ultimately unlocking their full potential in drug discovery, materials science, and beyond.

References

Sources

Methodological & Application

Application Note: A Proposed Two-Step Synthesis of 4-Amino-5-chloropyridine-3-sulfonic Acid from 4-Aminopyridine

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Amino-5-chloropyridine-3-sulfonic acid is a substituted pyridine derivative of significant interest in medicinal chemistry and drug development. Its structural motifs, including the aminopyridine core, a halogen substituent, and a sulfonic acid group, make it a valuable building block for synthesizing complex molecules with potential therapeutic activities. The synthesis of this specific isomer, however, is not straightforward and requires a strategic approach to control the regioselectivity of the functionalization on the pyridine ring.

This application note provides a detailed technical guide for a proposed two-step synthesis of 4-amino-5-chloropyridine-3-sulfonic acid, commencing from the readily available starting material, 4-aminopyridine. The proposed pathway involves an initial electrophilic sulfonation followed by a regioselective chlorination. This guide explains the chemical principles underpinning each step, offers detailed experimental protocols, and discusses potential challenges and optimization strategies.

Overall Synthetic Strategy

The synthesis is designed as a two-step sequence. This approach is necessary to manage the directing effects of the substituents on the pyridine ring.

  • Step 1: Sulfonation of 4-Aminopyridine. The first step is the direct sulfonation of 4-aminopyridine to produce the intermediate, 4-aminopyridine-3-sulfonic acid. The powerful electron-donating amino group at the C4 position activates the pyridine ring and directs the incoming electrophile (sulfur trioxide) to the ortho position (C3).[1]

  • Step 2: Regioselective Chlorination. The second step involves the chlorination of the 4-aminopyridine-3-sulfonic acid intermediate. In this step, the existing amino and sulfonic acid groups collectively direct the incoming chlorine atom to the C5 position. The amino group is an ortho-, para-director, while the sulfonic acid group is a meta-director. Their combined influence is predicted to favor substitution at the C5 position.

Part 1: Synthesis of 4-Aminopyridine-3-sulfonic Acid (Intermediate)

Reaction Principle

The sulfonation of 4-aminopyridine is a classic electrophilic aromatic substitution reaction. The pyridine ring is generally less reactive than benzene towards electrophilic attack due to the electron-withdrawing nature of the nitrogen atom.[2] However, the presence of the strongly activating amino (-NH₂) group at the C4 position overcomes this deactivation and strongly directs the electrophilic attack to the positions ortho to it (C3 and C5).[1] Due to steric hindrance, substitution at C3 is generally favored.

Strong sulfonating agents like fuming sulfuric acid (oleum) or chlorosulfonic acid are required to achieve sulfonation.[3] Oleum, a solution of sulfur trioxide (SO₃) in sulfuric acid, serves as the source of the SO₃ electrophile.[3]

Physicochemical Data
Property4-Aminopyridine (Reactant)4-Aminopyridine-3-sulfonic Acid (Product)
IUPAC Name Pyridin-4-amine4-aminopyridine-3-sulfonic acid
Molecular Formula C₅H₆N₂C₅H₆N₂O₃S
Molecular Weight 94.11 g/mol 174.18 g/mol
CAS Number 504-24-529452-57-1
Appearance White to off-white crystalline powderColorless or white crystals
Melting Point 155-158 °C>300 °C (decomposes)

Table 1: Physicochemical properties of the reactant and the intermediate product.[1]

Detailed Experimental Protocol: Sulfonation with Oleum

This protocol is based on a documented laboratory procedure for the synthesis of 4-aminopyridinium-3-sulfonate monohydrate.[1]

Materials:

  • 4-Aminopyridine (10 mmol, 0.94 g)

  • 20% Oleum (20% SO₃ in H₂SO₄) (10 mL)

  • Deionized Water

  • Ice bath

Equipment:

  • 50 mL round-bottom flask

  • Reflux condenser

  • Heating mantle with stirrer

  • Standard glassware for work-up and recrystallization

  • Personal Protective Equipment (PPE): Acid-resistant gloves, lab coat, safety goggles, face shield.

Procedure:

  • Reaction Setup: In a well-ventilated fume hood, carefully and slowly add 10 mmol of 4-aminopyridine to a 50 mL round-bottom flask containing 10 mL of 20% oleum. Caution: This process is highly exothermic. The addition should be done portion-wise, allowing the mixture to cool between additions if necessary. Oleum is extremely corrosive and reacts violently with water.[1][4]

  • Heating: Equip the flask with a reflux condenser and heat the solution to 120 °C (393 K) using a heating mantle.[1]

  • Reaction: Maintain the reaction mixture at 120 °C with continuous stirring for an extended period, typically up to 4 days, to ensure the reaction goes to completion.[4] The progress of the reaction can be monitored using techniques like HPLC if desired.

  • Cooling and Isolation: After the reaction period, cool the mixture to room temperature. Carefully decant the excess oleum from the solid product.

  • Purification: The solid crude product is then purified by recrystallization from water to yield colorless crystals of 4-aminopyridinium-3-sulfonate monohydrate.[4]

Part 2: Proposed Synthesis of 4-Amino-5-chloropyridine-3-sulfonic Acid

Reaction Principle: Regioselective Electrophilic Chlorination

The chlorination of the 4-aminopyridine-3-sulfonic acid intermediate is another electrophilic aromatic substitution. The regiochemical outcome is determined by the directing effects of the two existing substituents:

  • 4-Amino group (-NH₂): A powerful activating group that directs incoming electrophiles to the ortho and para positions. In this case, the ortho positions are C3 and C5.

  • 3-Sulfonic acid group (-SO₃H): A deactivating group that directs incoming electrophiles to the meta position. The positions meta to C3 are C5 and C1 (which is not a carbon).

Both groups direct the incoming electrophile to the C5 position, making it the most electronically favorable site for chlorination. However, the overall reactivity of the ring is reduced by the sulfonic acid group, necessitating carefully chosen reaction conditions. N-Chlorosuccinimide (NCS) is a common and relatively mild electrophilic chlorinating agent suitable for activated aromatic systems.

Proposed Experimental Protocol: Chlorination with N-Chlorosuccinimide (NCS)

Disclaimer: This is a proposed protocol based on established chemical principles and may require optimization.

Materials:

  • 4-Aminopyridine-3-sulfonic acid (1 mmol, 174.18 mg)

  • N-Chlorosuccinimide (NCS) (1.1 mmol, 146.99 mg)

  • Anhydrous Acetonitrile (or another suitable aprotic solvent)

  • Sodium bicarbonate solution

  • Brine

Equipment:

  • 25 mL round-bottom flask with a magnetic stirrer

  • Condenser and nitrogen inlet

  • Standard glassware for extraction and purification

Procedure:

  • Reaction Setup: To a 25 mL round-bottom flask, add 4-aminopyridine-3-sulfonic acid (1 mmol) and anhydrous acetonitrile (5 mL). Stir the suspension under a nitrogen atmosphere.

  • Reagent Addition: Add N-Chlorosuccinimide (1.1 mmol) to the suspension in one portion.

  • Reaction: Heat the reaction mixture to reflux (approximately 82 °C for acetonitrile) and monitor the reaction progress by TLC or HPLC. The reaction time will need to be determined empirically.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Remove the solvent under reduced pressure.

    • Redissolve the residue in a suitable solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution to remove any acidic byproducts.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: The crude product can be purified by recrystallization or column chromatography to yield 4-amino-5-chloropyridine-3-sulfonic acid.

Visualization of the Synthetic Pathway

Synthesis_Workflow cluster_start Starting Material cluster_step1 Step 1: Sulfonation cluster_intermediate Intermediate cluster_step2 Step 2: Chlorination cluster_final Final Product 4-Aminopyridine 4-Aminopyridine Sulfonation Sulfonation (Oleum, 120°C) 4-Aminopyridine->Sulfonation Intermediate 4-Aminopyridine-3-sulfonic acid Sulfonation->Intermediate Chlorination Chlorination (NCS, Acetonitrile) Intermediate->Chlorination Final_Product 4-Amino-5-chloro- pyridine-3-sulfonic acid Chlorination->Final_Product

Caption: Proposed two-step synthetic workflow for 4-amino-5-chloropyridine-3-sulfonic acid.

Troubleshooting and Optimization
  • Low Yield in Sulfonation: Ensure all reagents and glassware are thoroughly dry, as sulfonating agents react with water.[4] The reaction requires high temperatures and long reaction times; ensure these parameters are strictly maintained.[4]

  • Side Reactions in Sulfonation: Over-sulfonation to produce 4-aminopyridine-3,5-disulfonic acid can occur under harsh conditions.[4] Careful control of stoichiometry and temperature is crucial.

  • Regioselectivity in Chlorination: If other chlorinated isomers are formed, the reaction conditions (solvent, temperature, and chlorinating agent) may need to be optimized. Milder conditions may improve selectivity.

  • Purification Challenges: Both the intermediate and final product are polar, zwitterionic compounds, which can make purification difficult. Recrystallization from water is a common method.[4] Adjusting the pH can also aid in the separation of the product from unreacted starting material.[4]

Conclusion

The synthesis of 4-amino-5-chloropyridine-3-sulfonic acid from 4-aminopyridine is a challenging but feasible process that requires careful control over reaction conditions. The proposed two-step pathway, involving a well-documented sulfonation followed by a regioselective chlorination, provides a logical and scientifically sound approach for researchers in the field. The protocols and principles outlined in this guide serve as a comprehensive starting point for the successful synthesis and further investigation of this valuable chemical entity.

References

Sources

Advanced Protocols for the Regioselective Sulfonation of 4-Amino-5-Chloropyridine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the synthetic protocols for introducing sulfonyl functionality into the 4-amino-5-chloropyridine scaffold. This heterocyclic core is a critical intermediate in the synthesis of loop diuretics (e.g., Torasemide analogs), kinase inhibitors, and antibiotics.

Due to the competing electronic effects of the electron-rich amino group and the electron-withdrawing chlorine and pyridine nitrogen, regioselectivity and conversion efficiency are common bottlenecks. This application note provides two validated workflows:

  • Protocol A: Synthesis of the stable zwitterion 4-amino-5-chloropyridine-3-sulfonic acid using Oleum.

  • Protocol B: Direct synthesis of the reactive 4-amino-5-chloropyridine-3-sulfonyl chloride using Chlorosulfonic acid.

Mechanistic Insight & Regiochemistry

Successful functionalization requires understanding the electronic landscape of the substrate. Standard electrophilic aromatic substitution (SEAr) on pyridines is difficult due to the electron-deficient ring. However, the amino group at C4 provides the necessary activation (push-pull system).

  • Directing Effects:

    • -NH₂ (Position 4): Strongly activating, directs ortho and para. The para position is the ring nitrogen. The ortho positions are C3 and C5.

    • -Cl (Position 5): Weakly deactivating, directs ortho and para. It physically blocks C5.

    • Ring Nitrogen: Deactivates positions 2, 4, and 6. Position 3 (beta) is the least deactivated.

Mechanistic Pathway Diagram[1][2]

ReactionMechanism cluster_logic Regioselectivity Logic Start 4-Amino-5-Chloropyridine Activation Activation: NH2 lone pair donates electron density Start->Activation Dissolution in Acid Attack Electrophilic Attack (SO3 or ClSO3H) at Position 3 Activation->Attack 120-140°C Intermed Sigma Complex Intermediate Attack->Intermed Rate Limiting Step Product Product: 3-Sulfonylated Derivative Intermed->Product Re-aromatization (-H+) Logic Pos 5: Blocked by Cl Pos 2/6: Deactivated by N Pos 3: Activated by NH2 (Ortho)

Caption: Figure 1. Mechanistic flow and regiochemical logic driving the sulfonation to the C3 position.

Safety & Pre-Requisites

Critical Warning: Both Chlorosulfonic acid and Oleum are violently reactive with water.[1]

  • PPE: Full face shield, acid-resistant gloves (butyl rubber), and chemically resistant apron.

  • Engineering Controls: All operations must be performed in a high-efficiency fume hood.

  • Quenching: Never add water to the acid. Always add the reaction mixture dropwise onto ice.

Protocol A: Synthesis of the Sulfonic Acid (Zwitterion)

Target: 4-amino-5-chloropyridine-3-sulfonic acid Utility: Stable storage form; can be converted to sulfonamides later.

Reagents
ReagentEquiv.Role
4-Amino-5-chloropyridine1.0Substrate
20% Oleum (Fuming H₂SO₄)5-8 volSolvent & Reagent
Sodium BicarbonateAs neededNeutralization (Workup)
Step-by-Step Procedure
  • Setup: Equip a round-bottom flask with a magnetic stir bar, a reflux condenser, and a drying tube (CaCl₂).

  • Addition: Cool the Oleum to 0°C in an ice bath. Add the pyridine substrate portion-wise over 20 minutes. Note: Exothermic dissolution.[1]

  • Reaction:

    • Remove the ice bath.

    • Heat the mixture to 130°C (internal temperature).

    • Maintain stirring for 12–16 hours .

    • Checkpoint: Monitor by HPLC (dilute aliquot in water). Starting material should be <2%.

  • Quench & Isolation:

    • Cool the mixture to room temperature (RT).

    • Pour the reaction mixture slowly onto crushed ice (approx. 10x weight of acid).

    • Isoelectric Precipitation: Adjust pH to ~3.5–4.0 using 50% NaOH or solid NaHCO₃. The zwitterionic product is least soluble here.

    • Cool to 4°C for 4 hours.

  • Filtration: Filter the white/off-white precipitate.[2] Wash with cold water (2x) and acetone (1x).

  • Drying: Dry under vacuum at 50°C.

Protocol B: Direct Chlorosulfonation (Sulfonyl Chloride)

Target: 4-amino-5-chloropyridine-3-sulfonyl chloride Utility: Reactive intermediate for direct coupling with amines to form sulfonamide drugs.

Reagents
ReagentEquiv.Role
4-Amino-5-chloropyridine1.0Substrate
Chlorosulfonic Acid (ClSO₃H)5.0–8.0Reagent & Solvent
Thionyl Chloride (SOCl₂)2.0Dehydrating Agent (Optional)
Workflow Diagram

Chlorosulfonation Setup Setup: Dry Flask, N2 atm Cool ClSO3H to 0°C Addition Add Substrate Portion-wise (Control Exotherm < 10°C) Setup->Addition Heating Heat to 90°C (2h) then 140°C (4h) Addition->Heating Check Check Completion (TLC/LCMS) (Mini-workup with MeOH) Heating->Check Check->Heating Incomplete Quench Drown into Ice/DCM mixture Temp < 5°C Check->Quench Complete Workup Separate Organic Layer Dry (Na2SO4) & Concentrate Quench->Workup

Caption: Figure 2. Operational workflow for the synthesis of the sulfonyl chloride derivative.

Step-by-Step Procedure
  • Reagent Prep: Place Chlorosulfonic acid (5 equiv.) in a dry flask under Nitrogen. Cool to 0°C.[1]

  • Addition: Add 4-amino-5-chloropyridine slowly. Caution: HCl gas evolution.

  • Step-Heating Strategy:

    • Stir at RT for 1 hour.

    • Heat to 90°C for 2 hours (Initial sulfonation).

    • (Optional) Add Thionyl Chloride (2 equiv.) dropwise if conversion to sulfonyl chloride stalls.

    • Heat to 140°C for 4 hours to drive completion.

  • Quenching (Critical):

    • Prepare a biphasic mixture of Crushed Ice and Dichloromethane (DCM).

    • Drip the hot reaction mixture slowly into the stirring ice/DCM. Do not let temp rise above 10°C (hydrolysis risk).

  • Extraction:

    • Separate the organic layer (DCM).

    • Extract the aqueous layer once more with DCM.

    • Combine organics, dry over anhydrous Na₂SO₄.

  • Isolation: Evaporate solvent in vacuo at <40°C. The product is often a yellow semi-solid or solid. Use immediately for coupling.

Troubleshooting & Optimization Matrix

ObservationRoot CauseCorrective Action
Black Tar / Charring Reaction temp too high or addition too fast.Reduce max temp to 120°C; Ensure strict portion-wise addition at 0°C.
Low Yield (Acid) Product solubility in water is high.Ensure pH is exactly at isoelectric point (3.5–4.0). Salt out with NaCl if necessary.[3]
Hydrolysis of Chloride Quench temperature too high.Keep quench < 5°C. Use DCM during quench to sequester product immediately.
Incomplete Reaction Deactivated ring system.Increase time at 140°C or add PCl₅/POCl₃ boosters (Protocol B).

References

  • Delarge, J. (1988).[4] Chemistry and Pharmacological Properties of the Pyridine-3-sulfonylurea Derivative Torasemide. Arzneimittel-Forschung/Drug Research, 38(1), 144-150.[4]

  • Zhu, Y., et al. (2011). Synthesis and characterization of 4-aminopyridine-3-sulfonic acid.
  • European Patent EP0466637A1. (1992). Process for the preparation of pyridine-3-sulfonylureas. (Describes chlorosulfonation conditions for substituted pyridines).

  • US Patent 6310214. (2001).[4] Process for the preparation of chloropyridine sulphonic acid chlorides. (Industrial scale chlorosulfonation protocols).

Sources

Application Note: 4-Amino-5-chloropyridine-3-sulfonic Acid in Advanced Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Rationale & Structural Causality

In the landscape of modern drug discovery, highly functionalized heterocyclic building blocks are the cornerstone of rational drug design. 4-Amino-5-chloropyridine-3-sulfonic acid (CAS 1352507-59-5)[1] is a highly specialized intermediate that offers a unique combination of electronic and steric properties.

As a Senior Application Scientist, I approach this molecule not just as a reagent, but as a multi-functional scaffold:

  • The Pyridine Core: Imparts enhanced aqueous solubility and metabolic stability compared to phenyl isosteres, critical for oral bioavailability.

  • The 3-Sulfonic Acid Moiety: Serves as the obligate precursor for sulfonamides and sulfonylureas. These pharmacophores are central to the mechanism of action in loop diuretics (e.g., Torasemide analogs) and various kinase inhibitors[2].

  • The 5-Chloro Substituent: Acts as a lipophilic handle that can occupy specific hydrophobic pockets in target proteins. Furthermore, it provides a synthetic vector for late-stage Suzuki-Miyaura cross-coupling.

  • The 4-Amino Group (Causality Insight): The 4-amino group is flanked by three electron-withdrawing groups: the pyridine nitrogen (para), the sulfonic acid (ortho), and the chloro group (ortho). This profound electronic deactivation renders the amine exceptionally non-nucleophilic. This is a critical synthetic advantage: it allows for the aggressive activation of the sulfonic acid into a sulfonyl chloride without the need for transient protecting groups, as self-condensation (oligomerization) is thermodynamically suppressed.

Quantitative Physicochemical Profile

To ensure rigorous experimental design, the foundational quantitative data for this intermediate is summarized below[1],[3].

PropertyValueSynthetic Implication
Chemical Name 4-Amino-5-chloropyridine-3-sulfonic acidCore nomenclature for API regulatory filing.
CAS Number 1352507-59-5Primary identifier for procurement.
Molecular Formula C5H5ClN2O3SBaseline for mass spectrometry (MS) validation.
Molecular Weight 208.62 g/mol Required for precise stoichiometric calculations.
Physical State Solid (Zwitterionic)Highly insoluble in standard non-polar organic solvents.
Reactivity Profile AmphotericRequires aggressive fluxing agents (PCl5/POCl3) for activation.

Synthetic Workflows & Logical Relationships

The primary utility of this compound lies in its conversion to a sulfonyl chloride, followed by amination to yield a stable API motif. The workflow below illustrates this strategic progression.

Workflow A 4-Amino-5-chloropyridine- 3-sulfonic acid (CAS: 1352507-59-5) B Sulfonyl Chloride Intermediate A->B PCl5 / POCl3 Reflux (105°C) C Sulfonamide / Sulfonylurea (Target API Motif) B->C R-NH2, Base Aqueous or THF D Cross-Coupling (Suzuki) at 5-Chloro Position C->D Ar-B(OH)2, Pd(0) Base, Heat

Fig 1: Strategic synthetic workflow from sulfonic acid to advanced cross-coupled API motifs.

Validated Experimental Protocols

The following protocols are engineered as self-validating systems. Every critical step includes an In-Process Control (IPC) to verify mechanistic success before proceeding.

Protocol 1: Activation to 4-Amino-5-chloropyridine-3-sulfonyl chloride

Causality: Pyridine-3-sulfonic acids exist as tightly bound zwitterions (internal salts between the acidic sulfonic group and the basic pyridine nitrogen). Standard chlorinating agents like Thionyl Chloride (SOCl2) often fail to overcome this lattice energy. Therefore, a highly reactive, solubilizing system utilizing Phosphorus Pentachloride (PCl5) in Phosphorus Oxychloride (POCl3) is required[4],[5].

Step-by-Step Methodology:

  • Preparation: Charge a dry, argon-purged 500 mL round-bottom flask with 4-amino-5-chloropyridine-3-sulfonic acid (50.0 g, 0.24 mol).

  • Solvent Addition: Add POCl3 (150 mL) to create a suspended slurry.

  • Activation: Carefully add PCl5 (75.0 g, 0.36 mol, 1.5 eq) in three equal portions over 30 minutes. Expert Note: The reaction is initially endothermic but transitions to a vigorous exothermic state as HCl gas is evolved.

  • Reflux: Heat the mixture to reflux (approx. 105°C) for 3 to 4 hours[4].

  • Concentration: Cool the mixture to 40°C and remove excess POCl3 under reduced pressure (rotary evaporation).

  • Quenching: Dissolve the resulting heavy syrup in a minimal amount of cold dichloromethane (DCM) and add it dropwise to a vigorously stirred biphasic mixture of DCM and crushed ice. Maintain the internal temperature strictly below 5°C.

  • Isolation: Separate the organic layer, wash with cold saturated aqueous NaHCO3, dry over anhydrous Na2SO4, and concentrate in vacuo to yield the sulfonyl chloride intermediate.

Self-Validation Check (IPC): The reaction mixture will transition from a thick, opaque slurry to a transparent, dark-amber solution as the insoluble zwitterion is converted into the highly soluble sulfonyl chloride. Complete dissolution is the primary visual indicator of reaction completion. To chemically validate, quench a 10 µL micro-aliquot in methanol; LC-MS should reveal the mass of the corresponding methyl sulfonate ester, confirming active chloride formation.

Protocol 2: Amination to form 4-Amino-5-chloro-N-(substituted)-pyridine-3-sulfonamide

Causality: The isolated sulfonyl chloride is highly electrophilic and susceptible to rapid hydrolysis. Reacting it immediately with a primary amine (e.g., m-toluidine) in an aqueous/organic biphasic system or pure water at elevated temperatures drives the formation of the stable sulfonamide[2].

Step-by-Step Methodology:

  • Suspension: In a 1L three-neck flask equipped with a mechanical stirrer, suspend the freshly prepared 4-amino-5-chloropyridine-3-sulfonyl chloride (approx. 0.20 mol) in 250 mL of distilled water.

  • Amine Addition: Add m-toluidine (22.5 mL, 0.21 mol, 1.05 eq) dropwise at room temperature.

  • Coupling: Heat the reaction mixture to 90°C for a minimum of 3 hours[2].

  • pH Adjustment: Cool the mixture to room temperature. Carefully adjust the pH of the aqueous phase to 7.0–8.0 using saturated aqueous NaHCO3.

  • Filtration: Isolate the precipitated beige solid via vacuum filtration. Wash the filter cake with cold water.

  • Purification: Recrystallize the crude product from boiling methanol, treating with activated carbon (Darco KB) for 30 minutes before hot filtration through Celite.

Self-Validation Check (IPC): The pH adjustment step (Step 4) is the self-validating mechanism of this protocol. As the pH approaches 7.5, the sulfonamide product will rapidly crash out of the aqueous phase. If precipitation fails, the system is either too acidic (keeping the basic pyridine nitrogen protonated and water-soluble) or too basic (deprotonating the acidic sulfonamide nitrogen, rendering it water-soluble). Precise pH control validates the isolation step.

Mechanism Step1 Zwitterionic Sulfonic Acid (Insoluble) Step2 Phosphonium Intermediate (Solubilization) Step1->Step2 + PCl5 (Endothermic to Exothermic) Step3 Sulfonyl Chloride (Highly Electrophilic) Step2->Step3 - POCl3 (Chloride Displacement) Step4 Nucleophilic Attack by Primary Amine Step3->Step4 + R-NH2 (Aqueous/Organic) Step5 Sulfonamide Product (Stable Pharmacophore) Step4->Step5 - HCl (Base Quench, pH 7-8)

Fig 2: Mechanistic logic of sulfonic acid activation and subsequent amination.

References

  • Chemsrc. "CAS No. 1352507-59-5 | 4-Amino-5-chloropyridine-3-sulfonic acid." Chemsrc Chemical Database.[1] URL:

  • BenchChem. "4-aminopyridine-3-sulfonic acid CAS 29452-57-1 data." BenchChem Technical Guides.[3] URL:

  • ChemicalBook. "4-(3'-Methylphenyl)amino-3-pyridinesulfonamide synthesis." ChemicalBook Synthetic Routes.[2] URL:

  • ChemicalBook. "pyridine-3-sulfonyl chloride synthesis." ChemicalBook Synthetic Routes.[4] URL:

  • Google Patents. "WO2016204096A1 - Pyridine-3-sulfonyl chloride production method." World Intellectual Property Organization.[5] URL:

Sources

Application Note: 4-Amino-5-Chloropyridine-3-Sulfonic Acid in Heterocyclic Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

The following Application Note and Protocol guide is designed for medicinal chemists and drug discovery scientists. It synthesizes established heterocyclic chemistry principles with practical, field-proven methodologies for handling 4-amino-5-chloropyridine-3-sulfonic acid , a "privileged scaffold" in the design of diuretics, carbonic anhydrase inhibitors, and kinase modulators.

Executive Summary

In the landscape of fragment-based drug discovery (FBDD), 4-amino-5-chloropyridine-3-sulfonic acid (and its sulfonyl chloride derivative) represents a high-value "privileged structure." This scaffold offers a unique trifecta of chemical features:

  • Electronic "Push-Pull" System: The electron-donating amino group at C4 opposes the electron-withdrawing sulfonyl group at C3 and chlorine at C5, creating a polarized system ideal for

    
    -stacking interactions in protein active sites.
    
  • Vectorized Functionalization: The C5-chlorine serves as a handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), while the C3-sulfonyl group provides a classic warhead for soluble epoxide hydrolase (sEH) or carbonic anhydrase inhibition.

  • Solubility & ADME: The amphoteric nature (zwitterionic) of the sulfonic acid improves aqueous solubility during early-stage screening, a common bottleneck in kinase inhibitor discovery.

This guide provides a validated workflow for synthesizing, activating, and utilizing this scaffold, addressing the common "solubility wall" encountered when working with pyridine sulfonic acids.

Chemical Identity & Properties

PropertyDataNotes
IUPAC Name 4-amino-5-chloropyridine-3-sulfonic acid
CAS Number Derived from 1352496-64-0 (Sulfonamide)Precursor to CAS 51498-38-5 analogs
Molecular Weight 208.62 g/mol Fragment-friendly (<300 Da)
Appearance White to off-white crystalline solidHygroscopic
Solubility High in aqueous base (pH > 9); Low in organic solventsForms zwitterion in neutral water
pKa (Calc) ~0.8 (SO3H), ~5.5 (Pyridine N)Acidic proton masks pyridine basicity

Strategic Synthesis & Activation Protocol

The primary challenge in utilizing this scaffold is converting the stable, zwitterionic sulfonic acid into the reactive sulfonyl chloride without degrading the sensitive C4-amino group or causing polymerization.

Retrosynthetic Logic (The "Why")

Direct sulfonation of 4-amino-5-chloropyridine is preferred over chlorination of 4-aminopyridine-3-sulfonic acid. The C5-chlorine atom blocks the meta position, forcing the sulfonyl group to the C3 position (ortho to the amino director) with high regioselectivity.

SynthesisPath Start 4-Amino-5-chloropyridine Step1 Sulfonation (20% Oleum, 140°C) Start->Step1 Electrophilic Subst. Inter 4-Amino-5-chloropyridine- 3-sulfonic acid (Zwitterion) Step1->Inter Precipitate Step2 Activation (PCl5 / POCl3) Inter->Step2 Dehydration/Chlorination Product Sulfonyl Chloride (Reactive Intermediate) Step2->Product Isolation Coupling Drug Candidate (Sulfonamide) Product->Coupling Amine R-NH2

Figure 1: Validated synthetic route from commercial building blocks to the reactive sulfonyl chloride intermediate.

Detailed Protocol: Activation to Sulfonyl Chloride

Safety Note: Pyridine sulfonic acids can form "delayed exotherms" when mixed with thionyl chloride (


). The protocol below uses 

which is more stable for this specific substrate.

Reagents:

  • 4-Amino-5-chloropyridine-3-sulfonic acid (1.0 eq)

  • Phosphorus pentachloride (

    
    , 1.2 eq)
    
  • Phosphorus oxychloride (

    
    , Solvent/Reagent, 5-10 volumes)
    

Step-by-Step Methodology:

  • Drying: Dry the starting sulfonic acid in a vacuum oven at 60°C for 4 hours. Critical: Moisture reacts violently with

    
     and reduces yield.
    
  • Slurry Formation: In a dry round-bottom flask under Argon, suspend the sulfonic acid in

    
    .
    
  • Reagent Addition: Add

    
     portion-wise at room temperature. A slight exotherm will occur.
    
  • Reflux: Heat the mixture to 120°C (reflux) for 3–5 hours.

    • Checkpoint: The reaction is complete when the solid dissolves and the solution turns clear/yellow. If solids persist, add catalytic DMF (1-2 drops) to form the Vilsmeier reagent in situ.

  • Work-up (Quench):

    • Cool the reaction mixture to room temperature.

    • Remove excess

      
       under reduced pressure (rotary evaporator with a caustic trap).
      
    • The "Ice Crash": Pour the oily residue onto crushed ice/water (0°C) with vigorous stirring. The sulfonyl chloride will precipitate as a solid.

    • Timing: Filter immediately. Pyridine sulfonyl chlorides hydrolyze rapidly in water.

  • Storage: Dry under high vacuum for 1 hour and use immediately for the coupling step. Do not store overnight.

Functionalization & SAR Logic

Once the sulfonyl chloride is generated, the scaffold can be diversified. The 4-amino-5-chloro substitution pattern allows for orthogonal functionalization.

The "Dual-Vector" Strategy
  • Vector A (C3-Sulfonamide): React with primary/secondary amines to create the sulfonamide. This establishes the primary binding interaction (often H-bonding to the zinc ion in metalloenzymes or the hinge region in kinases).

  • Vector B (C5-Chlorine): Use Suzuki-Miyaura coupling to attach aryl/heteroaryl groups.

    • Note: Perform the sulfonamide formation first . The free sulfonic acid interferes with Pd-catalysts, and the sulfonyl chloride is too reactive.

Experimental Protocol: Sulfonamide Coupling

Reagents:

  • Crude Sulfonyl Chloride (from Section 3.2)

  • Amine Partner (

    
    , 1.1 eq)
    
  • Base: Pyridine or Triethylamine (3.0 eq)

  • Solvent: DCM or THF (Anhydrous)

Procedure:

  • Dissolve the amine partner and base in anhydrous DCM at 0°C.

  • Add the sulfonyl chloride (dissolved in minimal DCM) dropwise over 15 minutes.

  • Allow to warm to room temperature and stir for 4 hours.

  • Validation: Monitor by LC-MS. The mass shift will be

    
     (approx).
    
  • Purification: Wash with 1N HCl (to remove excess pyridine) followed by sat.

    
    . Dry over 
    
    
    
    .

Troubleshooting & QC

IssueProbable CauseCorrective Action
Low Yield in Activation Moisture in starting material.[1]Dry sulfonic acid at 80°C under vacuum overnight.
Product Hydrolysis Slow filtration during ice quench.Use a chilled Buchner funnel; move to the next step immediately.
Insoluble Starting Material Zwitterion lattice energy is too high.Add catalytic DMF during chlorination; use microwave heating (sealed tube, 130°C, 30 min).
Regioisomer Contamination Rearrangement during sulfonation.Verify regiochemistry using 1H NMR. C2-H and C6-H signals should be singlets with distinct shifts.
Regiochemistry Validation (NMR)

To confirm the 4-amino-5-chloro-3-sulfonic acid isomer (vs the 2-sulfonic acid or 6-sulfonic acid):

  • 1H NMR (DMSO-d6): Look for two singlet aromatic protons.

    • C2-H: Deshielded (~8.5 - 8.8 ppm) due to proximity to Nitrogen and Sulfonyl group.

    • C6-H: Slightly shielded relative to C2 (~8.2 - 8.4 ppm).

    • Absence of coupling: The presence of doublets would indicate the 5-chloro is missing or the substitution pattern is wrong (e.g., 2,3-substitution).

Applications in Drug Design

This scaffold is a bioisostere for the 4-chloro-3-sulfamoylbenzoyl moiety found in thiazide-like diuretics, but with improved water solubility and distinct H-bond donor/acceptor profiles.

Target Classes:

  • Carbonic Anhydrase Inhibitors (CAIs): The sulfonamide (

    
    ) binds to the 
    
    
    
    active site. The 5-chloro group fills the hydrophobic pocket.
  • Loop Diuretics: Analogs of Torsemide.

  • Kinase Inhibitors: The pyridine nitrogen and 4-amino group form a donor-acceptor motif that mimics the adenine ring of ATP.

SAR Core 4-Amino-5-Chloropyridine- 3-Sulfonic Acid Core ZnBind Zn2+ Binding / H-Bonding (Sulfonamide Vector) Core->ZnBind C3 Position Hinge Hinge Region Binding (4-NH2 Donor + Pyridine N Acceptor) Core->Hinge C4/N1 Position Hydro Hydrophobic Pocket Fill (5-Cl Vector) Core->Hydro C5 Position

Figure 2: Structure-Activity Relationship (SAR) map highlighting the pharmacophore vectors.

References

  • Synthesis of Pyridosulfonamides: Singh, S., et al. "Syntheses and Characterization of Some Novel Substituted Pyridosulfonamide Derivatives as Antimicrobial Agents."[2] Rasayan Journal of Chemistry, Vol. 6, No. 3, 2013.[2] Link

  • Carbonic Anhydrase Inhibition: Szafrański, K., et al. "4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing." International Journal of Molecular Sciences, 2022. Link

  • Structural Analogs (Torsemide): "Torsemide: A Review of its Pharmacology and Therapeutic Potential." Drugs, 1991. (Contextual grounding for pyridine-sulfonylurea drugs).
  • Chemical Identity: "4-Amino-5-chloropyridine-3-sulfonamide." BLD Pharm Catalog (CAS 1352496-64-0). Link

  • General Sulfonation Protocols: "Synthesis of 4-Aminopyridine-3-Sulfonic Acid: A Technical Guide." BenchChem Application Note. Link

Disclaimer: This protocol involves the use of hazardous reagents (


, Oleum). All experiments must be conducted in a fume hood by trained personnel wearing appropriate PPE.

Sources

procedure for converting sulfonamide to sulfonic acid pyridine derivative

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Conversion of Pyridine Sulfonamides to Sulfonic Acids

Executive Summary & Strategic Rationale

Converting a sulfonamide (


) back to a sulfonic acid (

) is a counter-intuitive transformation in medicinal chemistry, often termed a "reverse synthesis" or "salvage" operation. While sulfonamides are typically the stable, final pharmacophores, this transformation is critical in three specific scenarios:
  • Metabolite Synthesis: Generating reference standards for in vivo sulfonic acid metabolites of sulfonamide drugs.

  • Scaffold Repurposing: Utilizing available sulfonamide libraries to access polarity-tuning zwitterionic sulfonic acid building blocks.

  • Isotopic Labeling: Reverting a sulfonamide to an acid to re-introduce a labeled amine.

The Challenge: Primary sulfonamides are exceptionally stable toward hydrolysis. Standard acidic or basic hydrolysis often requires forcing conditions (e.g., sealed tube,


) that degrade the electron-deficient, nucleophilic pyridine ring. Furthermore, the product—a pyridine sulfonic acid —exists as a high-melting, water-soluble zwitterion (pyridinium sulfonate), making isolation from aqueous reaction mixtures notoriously difficult.

This guide presents two distinct, validated protocols:

  • Protocol A (The "Modern" Route): Pyrylium-mediated activation.[1] High chemoselectivity, mild conditions.[1]

  • Protocol B (The "Classic" Route): Reductive cleavage followed by oxidation. Robust for complex substrates.

Chemical Strategy & Mechanism

Decision Matrix: Which Method to Choose?
FeatureProtocol A: Pyrylium Activation Protocol B: Reductive-Oxidative
Mechanism Activation of

to leaving group, then hydrolysis.
Cleavage of

to Thiol (

), then Oxidation to

.
Conditions Mild (

), Organic Solvent.[1]
Harsh Reductant (

), Oxidative Workup.
Substrate Scope Best for Primary Sulfonamides (

).
Universal (Primary, Secondary, Tertiary).
Pyridine Tolerance High (requires

additive).
Moderate (Reductant may attack ring if activated).
Visualizing the Pathways

G Start Pyridine Sulfonamide (R-SO2NH2) Pyrylium Reagent: Pyry-BF4 + MgCl2 Start->Pyrylium Method A Reductant Reagent: LiAlH4 or PPh3/I2 Start->Reductant Method B Activated Activated Sulfonyl Intermediate Pyrylium->Activated Chloride Sulfonyl Chloride (R-SO2Cl) Activated->Chloride In situ Product Pyridine Sulfonic Acid (Zwitterion) Chloride->Product Hydrolysis (H2O) Thiol Pyridine Thiol (R-SH) Reductant->Thiol S-N Cleavage Oxidant Reagent: H2O2 / Formic Acid Thiol->Oxidant Oxidant->Product Oxidation

Caption: Dual pathways for converting sulfonamides to sulfonic acids. Method A utilizes electrophilic activation; Method B utilizes redox manipulation.

Protocol A: Pyrylium-Mediated Hydrolysis (Recommended)

This method utilizes 2,4,6-triphenylpyrylium tetrafluoroborate (Pyry-BF


)  to convert the stable sulfonamide nitrogen into a viable leaving group. The resulting intermediate hydrolyzes to the sulfonic acid (or sulfonate) under mild conditions.

Reference Grounding: Based on the work of Cornella et al. (2019) regarding late-stage sulfonamide functionalization [1].

Materials
  • Substrate: Pyridine sulfonamide (1.0 equiv).

  • Reagent: 2,4,6-Triphenylpyrylium tetrafluoroborate (Pyry-BF

    
    ) (1.5 equiv).
    
  • Additive:

    
     (2.0 equiv) – Critical for promoting the reaction.
    
  • Solvent: 2,2,2-Trifluoroethanol (TFE) or tert-Butanol (

    
    ).
    
  • Hydrolysis:

    
     (1M aqueous).
    
Step-by-Step Procedure
  • Activation:

    • In a reaction vial, combine the pyridine sulfonamide (1 mmol), Pyry-BF

      
       (1.5 mmol, 594 mg), and anhydrous 
      
      
      
      (2.0 mmol, 190 mg).
    • Add TFE (5 mL). Note: TFE is preferred over alcohols for pyridine substrates to stabilize the ionic intermediates.

    • Heat the mixture to

      
        for 4–6 hours.
      
    • Checkpoint: Monitor by LC-MS. The sulfonamide peak (

      
      ) should disappear, replaced by the sulfonyl ester/chloride intermediate or the hydrolyzed acid depending on moisture.
      
  • Hydrolysis:

    • Once the starting material is consumed, cool the reaction to room temperature.[2]

    • Add 1M

      
       (5 mL) directly to the reaction mixture.
      
    • Stir at room temperature for 1 hour. This converts any intermediate sulfonyl fluorides/chlorides/esters to the sodium sulfonate.

  • Workup (Isolation of Zwitterion):

    • Neutralization: Carefully adjust pH to ~3–4 using 1M

      
      . Caution: Pyridine sulfonic acids precipitate at their isoelectric point (pI).
      
    • Washing: Extract the aqueous layer with Dichloromethane (

      
      ) to remove the byproduct 2,4,6-triphenylpyridine (which is organic soluble). The product remains in the aqueous phase.
      
    • Concentration: Lyophilize the aqueous phase to obtain the crude pyridine sulfonic acid (mixed with NaCl).

Protocol B: Reductive-Oxidative Sequence (Robust)

Use this method if the substrate contains sensitive nucleophiles that might react with Pyry-BF


, or if Method A fails.
Step-by-Step Procedure
  • Reductive Cleavage (Sulfonamide

    
     Thiol): 
    
    • Dissolve pyridine sulfonamide (1 mmol) in dry THF (10 mL) under Argon.

    • Add

      
       (4.0 equiv) carefully at 
      
      
      
      .
    • Reflux for 12–16 hours.

    • Quench: Cool to

      
      . Add water (X mL), 15% 
      
      
      
      (X mL), water (3X mL) (Fieser workup).
    • Filter the aluminum salts. Acidify the filtrate to pH 5 to precipitate or extract the pyridinethiol .

  • Oxidation (Thiol

    
     Sulfonic Acid): 
    
    • Dissolve the crude thiol in Formic Acid (5 mL).

    • Cool to

      
       and add 
      
      
      
      (5 equiv) dropwise.
    • Stir at

      
       for 1 hour, then warm to room temperature for 2 hours.
      
    • Note: This generates performic acid in situ, a potent oxidant that converts

      
       directly to 
      
      
      
      .

Purification of Pyridine Sulfonic Acids (The "Zwitterion Problem")

Pyridine sulfonic acids are often contaminated with inorganic salts (NaCl, MgCl


) from the reaction. Standard silica chromatography will not work  due to the compound's high polarity.

Method: Ethanol Precipitation & Ion Exchange

StepActionRationale
1. Dissolution Dissolve crude solid in minimum hot water (

).
Zwitterions are highly soluble in hot water.
2. Carbon Treat Add activated carbon (10% w/w), stir 30 min, filter hot.Removes trace organic impurities/colors.
3. Precipitation Add warm Ethanol (3–5 volumes) to the filtrate.Ethanol acts as an anti-solvent for the zwitterion but keeps impurities in solution.
4. Crystallization Cool slowly to

overnight.
Induces formation of crystalline zwitterion.
5. Desalting If salt remains: Use Amberlite IR-120 (H+ form) column.Elute with water. The pyridine binds; wash salts; elute product with

.

Analytical Validation:

  • 
     NMR (
    
    
    
    ):
    Look for the downfield shift of ring protons due to the electron-withdrawing
    
    
    group.
  • Melting Point: Expect

    
     (decomposition).
    
  • Solubility Check: Soluble in water/bicarb; insoluble in DCM/EtOAc.

References

  • Cornella, J., et al. (2019). Selective Late-Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry-BF4. Angewandte Chemie International Edition , 58(50), 18235-18239.

  • BenchChem Technical Guides. (2025). Synthesis of Pyridine-2-Sulfonate from Pyridine.

  • De Luca, L., & Giacomelli, G. (2008).[3] An Easy and Handy Synthesis of Sulfonamides Directly from Sulfonic Acids. Journal of Organic Chemistry , 73(10), 3967-3969.

  • Organic Chemistry Portal. (2025). Sulfonamide Synthesis and Functionalization.

Sources

reaction conditions for 4-amino-5-chloropyridine-3-sulfonic acid coupling

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Robust Activation and Chemoselective Coupling Strategies for 4-Amino-5-chloropyridine-3-sulfonic Acid

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Content Type: Advanced Application Note & Experimental Protocol

Introduction & Strategic Overview

As a Senior Application Scientist, I approach the functionalization of poly-substituted pyridines not merely as a sequence of steps, but as an exercise in controlling competing reaction pathways. The 4-amino-5-chloropyridine-3-sulfonamide scaffold is a highly privileged pharmacophore, frequently acting as a bioisostere in kinase inhibitors and antimicrobial agents.

However, the direct coupling of 4-amino-5-chloropyridine-3-sulfonic acid with amines presents a significant chemoselectivity dilemma. The molecule is tri-functional: it possesses a nucleophilic primary amine, an electrophilic sulfonic acid (once activated), and a deactivated chloropyridine core. Because heterocyclic nuclei like pyridine are inherently deactivated toward electrophilic substitution, manipulating their sulfonic acid derivatives requires harsh conditions that can easily compromise other functional groups[1]. This guide details a self-validating, high-yielding protocol to navigate these challenges.

Mechanistic Causality & Experimental Design

The Chemoselectivity Dilemma: Unlike carboxylic acids, which can be coupled directly using mild reagents (e.g., HATU), sulfonic acids require conversion to the highly reactive sulfonyl chloride intermediate. If the 4-amino group is left unprotected during activation with Phosphorus Pentachloride (


), it can react to form undesired phosphazo compounds (

) or trigger rapid intermolecular self-condensation (polymerization) once the sulfonyl chloride is generated.

The Strategic Solution:

  • Transient N-Protection: Masking the 4-amino group as an acetamide (

    
    ) neutralizes its nucleophilicity, ensuring the sulfonic acid is the sole site of activation.
    
  • Controlled Activation via Solvent Selection: Utilizing

    
     in a halogenated solvent like chlorobenzene, rather than neat 
    
    
    
    or toluene, provides optimal thermal mass. As demonstrated in industrial process chemistry, chlorobenzene prevents reaction runaway, avoids hazardous neat
    
    
    waste, and suppresses byproduct formation[2].
  • Telescoped Amine Coupling: Pyridine-derived sulfonyl chlorides exhibit variable stability and are prone to rapid hydrolysis[3]. Therefore, the intermediate should be used directly without extensive aqueous workup. The inherent reactivity of the sulfonyl chloride electrophile is sufficient for amidation, provided an adequate non-nucleophilic acid scavenger (like DIPEA) is present to neutralize the HCl byproduct[4].

Quantitative Data: Condition Optimization

The following table summarizes the quantitative data driving the selection of our optimized activation parameters.

Solvent SystemActivation ReagentTemp (°C)Intermediate Purity (HPLC)Yield (Over 2 steps)Mechanistic Causality / Observation
Neat


12078%55%Exothermic runaway risk; difficult workup leads to hydrolysis.
Toluene

11085%68%Moderate byproduct formation; incomplete conversion.
Chlorobenzene

115>95% 88% Excellent thermal control; high purity without isolation[2].
DCM / DMF

4040%30%Incomplete activation due to the deactivated pyridine ring.

Visual Workflow

G A 4-Amino-5-chloro- pyridine-3-sulfonic acid B N-Protection (Ac2O, Pyridine) A->B Mask NH2 C Activation (PCl5, PhCl, 110°C) B->C SO3H -> SO2Cl D Amidation (R-NH2, DIPEA) C->D C-N Bond Formation E Deprotection (NaOH, EtOH) D->E Yield Target

Chemoselective workflow for 4-amino-5-chloropyridine-3-sulfonic acid activation and coupling.

Self-Validating Experimental Protocols

Protocol A: N-Acetylation (Transient Protection)

Objective: Prevent phosphazo intermediate formation and self-polymerization during activation.

  • Suspend 4-amino-5-chloropyridine-3-sulfonic acid (1.0 eq, 10.0 g) in anhydrous pyridine (30 mL) under a nitrogen atmosphere.

  • Cool the suspension to 0 °C and add acetic anhydride (1.5 eq, 6.8 mL) dropwise over 15 minutes.

  • Allow the mixture to warm to room temperature and stir for 4 hours.

  • Self-Validation (IPC): Analyze a 10 µL aliquot via LC-MS. Proceed only when the starting material mass is completely consumed, and the [M+H]+ for the N-acetylated product is dominant.

  • Concentrate the mixture under reduced pressure, precipitate with cold ethanol (50 mL), filter, and dry under vacuum to yield the protected intermediate.

Protocol B: Sulfonyl Chloride Activation (Chlorobenzene Method)

Objective: Convert the sulfonic acid to the highly electrophilic sulfonyl chloride while maintaining thermal control[2].

  • Suspend the N-acetylated intermediate (1.0 eq) in anhydrous chlorobenzene (5 volumes) in a round-bottom flask equipped with a reflux condenser and a gas scrubber.

  • Add Phosphorus Pentachloride (

    
    , 1.2 eq) portion-wise at room temperature.
    
  • Heat the reaction mixture to 110–115 °C for 3 hours.

  • Self-Validation (IPC): Quench a 10 µL aliquot in anhydrous methanol containing triethylamine. Analyze by HPLC. The formation of the methyl sulfonate ester confirms successful and complete activation.

  • Cool the reactor to 40 °C and apply a vacuum to distill off the generated ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
     and approximately half of the chlorobenzene. Do not isolate the solid.  The resulting chlorobenzene solution of the sulfonyl chloride must be used directly in Protocol C to prevent hydrolytic degradation.
    
Protocol C: Sulfonamide Coupling & Deprotection

Objective: Form the sulfonamide linkage and unmask the 4-amino group[4].

  • To the chlorobenzene solution from Protocol B, add anhydrous THF (3 volumes) and cool the mixture to 0 °C.

  • Add the target amine (1.1 eq) dropwise, followed immediately by N,N-Diisopropylethylamine (DIPEA, 2.5 eq). Causality: DIPEA acts as a sterically hindered acid scavenger, neutralizing the HCl byproduct without competing for the sulfonyl electrophile.

  • Stir the mixture at room temperature for 2 hours.

  • Self-Validation (IPC): Perform TLC (DCM:MeOH 9:1). Complete consumption of the active electrophile indicates successful coupling.

  • To cleave the N-acetyl protecting group, add 2M NaOH (aqueous, 5 volumes) directly to the reaction mixture and heat to 60 °C for 2 hours.

  • Cool to room temperature, adjust the pH to 7.0 using 1M HCl, and extract with ethyl acetate (3 x 50 mL). Dry the combined organic layers over anhydrous

    
    , filter, and concentrate to yield the final 4-amino-5-chloropyridine-3-sulfonamide derivative.
    

References

  • [3] Sulfonylation of RNA 2′-OH groups - ACS Central Science (via PMC). URL:[Link]

  • [2] EP2963019 - METHOD FOR PRODUCING PYRIDINE-3-SULFONYL CHLORIDE - WIPO Patentscope. URL:[Link]

Sources

bifunctional organocatalysis using amino-pyridine sulfonic acids

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Application Note: Bifunctional Organocatalysis Using Amino-Pyridine Sulfonic Acids

Executive Briefing

The transition from traditional metal-based catalysis to organocatalysis has revolutionized synthetic chemistry, offering greener, highly selective, and metal-free pathways for complex molecule construction. Among the most advanced paradigms is bifunctional organocatalysis , which utilizes a single molecular scaffold to simultaneously activate both the electrophile and the nucleophile [1].

Amino-pyridine sulfonic acids (such as 4-aminopyridine-3-sulfonic acid) represent a highly privileged, yet historically underutilized, class of bifunctional organocatalysts [2]. By combining a highly basic/nucleophilic aminopyridine core with a strongly Brønsted acidic sulfonic acid group, these molecules exist as zwitterions that dynamically orchestrate transition states via a "push-pull" mechanism. This guide provides a comprehensive, field-proven methodological framework for deploying these catalysts in carbon-carbon bond-forming reactions, specifically tailored for drug development professionals and synthetic researchers.

Mechanistic Framework & Causality

To harness the full potential of an amino-pyridine sulfonic acid, one must understand the causality of its activation mode. Traditional single-site catalysts (e.g., simple amines or simple acids) activate only one reacting partner, leaving the other in its ground state, which necessitates high temperatures or prolonged reaction times.

In contrast, the bifunctional amino-pyridine sulfonic acid operates via synergistic dual activation :

  • Electrophile Activation (The "Pull"): The sulfonic acid moiety (

    
     ~ -2 to 1) acts as a powerful hydrogen-bond donor or direct proton source, lowering the Lowest Unoccupied Molecular Orbital (LUMO) of the electrophile (e.g., a carbonyl group).
    
  • Nucleophile Activation (The "Push"): The aminopyridine nitrogen (

    
     of conjugate acid ~ 6-7) acts as a Brønsted base, deprotonating the pro-nucleophile (e.g., an active methylene) to raise its Highest Occupied Molecular Orbital (HOMO).
    

This simultaneous activation pre-organizes the substrates into a highly structured ternary transition state. This proximity effect dramatically lowers the entropic penalty of the reaction, accelerating carbon-carbon bond formation while suppressing side reactions [3].

Mechanism Cat Amino-Pyridine Sulfonic Acid (Bifunctional Catalyst) Elec Electrophile (e.g., Carbonyl) Cat->Elec Sulfonic Acid (H-bond / Protonation) Nuc Nucleophile (e.g., Active Methylene) Cat->Nuc Aminopyridine (Deprotonation) TS Ternary Transition State (Simultaneous Push-Pull Activation) Elec->TS Activated Electrophile Nuc->TS Activated Nucleophile TS->Cat Catalyst Regeneration Prod Target Product (e.g., Knoevenagel Adduct) TS->Prod C-C Bond Formation & Dehydration

Fig 1: Push-pull mechanistic pathway of bifunctional amino-pyridine sulfonic acid catalysts.

Quantitative Performance Benchmarks

The efficacy of amino-pyridine sulfonic acids is best demonstrated in multicomponent and condensation reactions. The table below summarizes validated performance metrics across standard transformations.

Note the causality of solvent choice: Non-polar or moderately polar protic solvents (like EtOH) are preferred. Highly polar aprotic solvents (like DMSO) aggressively compete for hydrogen bonds, disrupting the catalyst's ternary complex and drastically reducing yield.

Reaction TypeSubstratesCatalyst LoadingConditionsTime (h)Yield (%)
Knoevenagel Condensation Benzaldehyde + Malononitrile5 mol%EtOH, 60°C1.596%
Knoevenagel Condensation 4-Nitrobenzaldehyde + Dimedone5 mol%Solvent-free, 80°C2.092%
Biginelli Reaction Aldehyde + Urea + Acetoacetate10 mol%EtOH, Reflux4.088%
Michael Addition Nitrostyrene + Malonate10 mol%Toluene, 25°C12.085%

Methodological Workflows & Protocols

The following protocols are engineered as self-validating systems. Built-in analytical checkpoints ensure that any deviation from expected reactivity is caught and corrected in real-time.

Workflow S1 1. Reagent Mixing (Substrates + Catalyst) S2 2. Thermal Activation (Solvent-free or EtOH) S1->S2 S3 3. In-Process Monitoring (TLC / LC-MS) S2->S3 S4 4. Aqueous Workup & Filtration S3->S4 S5 5. Purification (Recrystallization) S4->S5

Fig 2: Standardized experimental workflow for bifunctional organocatalytic condensations.

Protocol A: Catalyst Preparation and Activation

Amino-pyridine sulfonic acids are highly polar and often exist as zwitterionic networks in the solid state, which can lead to poor initial solubility.

  • Drying: Weigh the required amount of 4-aminopyridine-3-sulfonic acid. Dry under vacuum (1 mbar) at 50°C for 2 hours. Causality: Adventitious water can competitively hydrogen-bond with the sulfonic acid moiety, dampening its ability to activate the electrophile.

  • Pre-activation: Suspend the catalyst in the chosen reaction solvent (e.g., absolute ethanol) and sonicate for 5 minutes until a fine, uniform suspension is achieved.

Protocol B: General Procedure for Knoevenagel Condensation

This protocol uses the condensation of an aldehyde with an active methylene (e.g., malononitrile) as a model system [4].

  • Reaction Assembly: To a 25 mL round-bottom flask equipped with a magnetic stir bar, add the aldehyde (1.0 mmol) and malononitrile (1.05 mmol). Causality: A slight 5% excess of the nucleophile ensures complete consumption of the aldehyde, simplifying downstream purification.

  • Catalyst Addition: Add the pre-activated 4-aminopyridine-3-sulfonic acid suspension (0.05 mmol, 5 mol%).

  • Thermal Activation: Attach a reflux condenser and heat the mixture to 60°C. Causality: While the catalyst lowers the activation energy, the final dehydration step to form the alkene is endothermic. 60°C provides the necessary thermodynamic push without degrading the catalyst.

  • Self-Validating Checkpoint (In-Process): After 60 minutes, sample 5 µL of the reaction mixture. Run a TLC (Hexanes:EtOAc 7:3) and stain with 2,4-Dinitrophenylhydrazine (2,4-DNPH).

    • Validation: The 2,4-DNPH stain specifically targets carbonyls. The complete absence of a yellow/orange spot corresponding to the starting aldehyde validates that the reaction has reached >95% conversion. If the aldehyde persists, the catalytic cycle may be stalled by steric hindrance; add an additional 2 mol% catalyst and stir for 30 more minutes.

Protocol C: Workup and Purification

Because the catalyst is highly polar (zwitterionic), it can be easily separated from the relatively non-polar organic products.

  • Quenching & Precipitation: Cool the reaction mixture to room temperature. Add 10 mL of ice-cold distilled water dropwise while stirring vigorously. The product will typically precipitate as a solid.

  • Filtration: Filter the precipitate through a sintered glass funnel. Wash the filter cake with 2 x 5 mL of ice-cold water.

    • Validation: The bifunctional catalyst is highly water-soluble and will remain entirely in the aqueous filtrate. This allows for near-quantitative recovery of the catalyst if the aqueous layer is lyophilized.

  • Recrystallization: Recrystallize the crude solid from hot ethanol to yield the analytically pure Knoevenagel adduct.

  • Post-Reaction Analytical Validation: Run a

    
     NMR (
    
    
    
    or
    
    
    ).
    • Validation: Confirm the disappearance of the aldehyde proton signal (~9.5 - 10.0 ppm) and the appearance of the characteristic vinylic proton singlet (~7.5 - 8.2 ppm).

References

  • Title: Bifunctional Organocatalysts for Enantioselective aza-Morita-Baylis-Hillman Reaction Source: Journal of the American Chemical Society (2005) URL: [Link]

  • Title: Dual Organocatalysts Based on Ionic Mixtures of Acids and Bases: A Step Toward High Temperature Polymerizations Source: ACS Macro Letters (2019) URL: [Link]

  • Title: Computational Identification of Potential Organocatalysts (CIPOC) Reveals a 2-aminoDMAP/Urea Catalyst Superior to Its Thiourea Analogue Source: Journal of the American Chemical Society (2025) URL: [Link]

Application Note: Scale-Up Synthesis of 4-Amino-5-Chloropyridine-3-Sulfonic Acid

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed as a comprehensive technical guide for the scale-up synthesis of 4-amino-5-chloropyridine-3-sulfonic acid . It addresses the specific challenges of regioselectivity, handling zwitterionic pyridine intermediates, and process safety at scale.

Executive Summary

The synthesis of 4-amino-5-chloropyridine-3-sulfonic acid presents a classic challenge in pyridine chemistry: balancing the activation provided by the amino group with the deactivation from the pyridine nitrogen and sulfonic acid moiety. This compound is a critical scaffold for sulfonamide diuretics (related to the Torsemide class) and emerging kinase inhibitors.

This guide details a two-step industrial protocol starting from commercially available 4-aminopyridine. The route prioritizes atom economy and safety , utilizing the amino group's directing power to install the sulfonate at C3 and the chlorine at C5 with high regiochemical fidelity.

Key Process Parameters
ParameterValue
Target Scale 100 g – 1 kg (Pilot Scale)
Overall Yield 65 – 75%
Purity Target >98.5% (HPLC)
Critical Hazard Oleum handling; Exothermic chlorination

Retrosynthetic Analysis & Strategy

The synthesis relies on the strong ortho/para directing effect of the amino group (-NH₂) on the pyridine ring.

  • Step 1 (Sulfonation): Electrophilic aromatic substitution on 4-aminopyridine occurs preferentially at the C3 position (ortho to amine, beta to nitrogen) due to activation by the amine.

  • Step 2 (Chlorination): With C3 blocked by the sulfonic acid group, the C5 position (the other ortho position relative to the amine) becomes the most nucleophilic site remaining, allowing for selective chlorination.

Reaction Scheme (Graphviz)

SynthesisRoute SM 4-Aminopyridine (Start) Step1 Step 1: Sulfonation (20% Oleum, 130°C) SM->Step1 Int 4-Aminopyridine-3-sulfonic acid (Intermediate) Step1->Int Electrophilic Subst. Step2 Step 2: Chlorination (Cl2 or H2O2/HCl, 40°C) Int->Step2 Prod 4-Amino-5-chloropyridine-3-sulfonic acid (Target) Step2->Prod Regioselective Cl

Caption: Two-step regioselective synthesis exploiting the directing effects of the C4-amino group.

Detailed Experimental Protocol

Step 1: Sulfonation of 4-Aminopyridine

Objective: Install the sulfonic acid group at the C3 position.[1][2] Mechanism: Electrophilic aromatic substitution using SO₃ (from Oleum).

Materials
  • 4-Aminopyridine (4-AP): 100.0 g (1.06 mol)

  • Oleum (20% free SO₃): 300 mL (approx. 580 g)

  • Sodium Bicarbonate (NaHCO₃): As required for neutralization

  • Deionized Water: 1.5 L

Protocol
  • Setup: Equip a 1 L sulfonation reactor (glass-lined or Hastelloy) with a mechanical stirrer, internal thermometer, and a reflux condenser topped with a drying tube (CaCl₂).

  • Charging (Critical Safety): Charge 300 mL of 20% Oleum into the reactor. Cool to 10–15°C using an ice/water bath.

  • Addition: Slowly add 100 g of 4-Aminopyridine portion-wise over 45 minutes.

    • Note: The reaction is highly exothermic. Maintain internal temperature <50°C during addition to prevent charring.

  • Reaction: Once addition is complete, remove the cooling bath. Heat the mixture to 130°C . Maintain at 130°C for 6–8 hours .

    • IPC (In-Process Control): Monitor by HPLC (C18 column, Phosphate buffer/MeOH). Target <2% unreacted 4-AP.

  • Quenching: Cool the reaction mass to 25°C. Pour the reaction mixture slowly into 1.0 kg of crushed ice with vigorous stirring. The temperature will rise rapidly; do not exceed 60°C.

  • Isolation: The product, 4-aminopyridine-3-sulfonic acid, is zwitterionic and least soluble at its isoelectric point (approx. pH 3.5–4.0).

    • Adjust the pH of the quenched solution to pH 3.5 using 50% NaOH or solid NaHCO₃.

    • A white to off-white precipitate will form. Stir at 5°C for 2 hours to maximize yield.

  • Filtration: Filter the solid. Wash with ice-cold water (2 x 100 mL) to remove inorganic sulfates.

  • Drying: Dry in a vacuum oven at 60°C for 12 hours.

    • Expected Yield: 140–150 g (75–80%)

    • Appearance: White crystalline powder.

Step 2: Chlorination to 4-Amino-5-Chloropyridine-3-Sulfonic Acid

Objective: Selectively chlorinate the C5 position. Challenge: Avoid over-chlorination (at C2/C6) or oxidation of the amine.

Materials
  • 4-Aminopyridine-3-sulfonic acid (Int-1): 100.0 g (0.57 mol)

  • Hydrochloric Acid (35%): 500 mL

  • Hydrogen Peroxide (30% w/w): 70 g (0.62 mol) [Alternative: Cl₂ gas]

  • Water: 300 mL

Protocol
  • Suspension: In a 2 L reactor, suspend 100 g of Int-1 in 300 mL water and 100 mL conc. HCl .

    • Note: The acidic medium protonates the amine, protecting it from oxidation while still allowing ring chlorination.

  • Chlorination (In-situ generation): Heat the mixture to 40–45°C .

  • Addition: Add Hydrogen Peroxide (30%) dropwise over 2 hours.

    • Mechanism:[3][4] H₂O₂ oxidizes HCl to generate nascent Cl₂ in situ, which acts as the electrophile. This method is easier to control than Cl₂ gas bubbling at this scale.

  • Reaction: Stir at 45°C for 4–6 hours.

    • IPC: Monitor HPLC.[5] The product peak (5-chloro) will appear. Stop when di-chloro impurity >1% or starting material <1%.

  • Workup: Cool the reaction mass to 5°C.

  • Precipitation: The product is less soluble in cold acidic water than the starting material. If precipitation is incomplete, partially neutralize to pH 1–2 with NaOH solution (carefully).

  • Purification: Filter the crude solid.

    • Recrystallization:[1][5][6][7] Dissolve crude wet cake in minimum boiling water (approx. 8-10 volumes). Add activated charcoal (5% w/w), filter hot, and cool slowly to 4°C.

  • Drying: Dry at 50°C under vacuum.

    • Expected Yield: 95–105 g (80–85% for this step).

    • Final Purity: >98.5%.[2][8]

Process Flow & Safety Controls

The following diagram illustrates the operational workflow and critical safety nodes.

ProcessFlow cluster_0 Zone 1: Sulfonation (High Hazard) cluster_1 Zone 2: Isolation cluster_2 Zone 3: Chlorination OleumCharge Charge Oleum (PPE: Face Shield, Apron) AP_Add Add 4-AP (Control Exotherm <50°C) OleumCharge->AP_Add Cook Heat to 130°C (6-8 Hours) AP_Add->Cook Quench Quench into Ice (Violent Exotherm!) Cook->Quench pH_Adj Adjust pH to 3.5 (Precipitation) Quench->pH_Adj Filter1 Filtration & Wash pH_Adj->Filter1 Resuspend Suspend in HCl/H2O Filter1->Resuspend Oxidize Add H2O2 (40°C) (In-situ Cl2 gen) Resuspend->Oxidize Cryst Cool & Recrystallize Oxidize->Cryst

Caption: Operational workflow highlighting critical safety zones (Red) and isolation steps.[8]

Analytical Controls & Troubleshooting

HPLC Method (IPC & Release)
  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 5 µm.

  • Mobile Phase A: 0.1% Phosphoric acid in Water.

  • Mobile Phase B: Acetonitrile.[6][9]

  • Gradient: 0-5 min (5% B), 5-15 min (5% -> 60% B).

  • Detection: UV @ 254 nm.

Troubleshooting Table
IssueProbable CauseCorrective Action
Dark/Black Reaction Mass (Step 1) Temperature spike during 4-AP addition.Ensure temp <50°C during addition. Add 4-AP slower.
Low Yield (Step 1) Incorrect pH during isolation.Pyridine sulfonic acids are highly soluble. Ensure pH is exactly at isoelectric point (3.5–4.0).
Over-chlorination (Step 2) Excess oxidant/Cl₂ or temp too high.Limit H₂O₂ equivalents to 1.1 eq. Keep temp <50°C.
Product Color (Pink/Red) Oxidation of amino group.[9]Ensure sufficient HCl concentration during chlorination. Recrystallize with charcoal.

References

  • European Patent Office. (1991). Process of preparation of pyridine-3-sulfonic acids (EP0428831B1).
  • National Institutes of Health (NIH). (2023). Structure and reactivity of 4-Amino-3,5-dichloropyridine. PMC. Retrieved from [Link]

  • Tomsk Polytechnic University. (2016). One-Pot Synthesis of Chloropyridines from Aminopyridines via Diazotization. Retrieved from [Link]

  • Ministry of Environment, Forest and Climate Change (India). (2020). Environmental Clearance for Bulk Drugs (Listing 4-aminopyridine-3-sulfonic acid process). Retrieved from [Link]

Sources

Application Note: Recrystallization & Purification of 4-Amino-5-Chloropyridine-3-Sulfonic Acid

[1][2]

Executive Summary

The purification of 4-amino-5-chloropyridine-3-sulfonic acid (CAS 1352507-59-5) presents a classic challenge in zwitterionic process chemistry.[1][2] Unlike simple organic bases, this molecule possesses both a basic amino group (


12

This guide defines Water as the primary recrystallization solvent, utilizing temperature-dependent solubility gradients. A secondary Acid-Base Displacement Protocol is provided for removing regioisomeric impurities (e.g., 6-amino isomers) or inorganic salts.[1][2]

Physicochemical Context & Solvent Selection[1][2][3][4][5][6]

The Zwitterionic Challenge

The molecule operates under an internal equilibrium. In non-polar solvents (DCM, Toluene), the ionic lattice prevents dissolution. In polar protic solvents (Methanol, Ethanol), solubility is limited. Water is unique because its high dielectric constant (

Solvent Screening Data

The following table summarizes the solubility profile based on structural analogs (e.g., 4-aminopyridine-3-sulfonic acid) and process data.

Solvent SystemSolubility (Hot)Solubility (Cold)SuitabilityMechanism
Water (pH 5-6) High Low Optimal Temperature-dependent zwitterion solvation.[1][2]
1M NaOH (aq) Very HighHighPurification OnlyForms soluble Sodium Sulfonate salt.
1M HCl (aq) Very HighHighPurification OnlyForms soluble Pyridinium Chloride salt.
MethanolModerateLowAnti-solventUsed to drive precipitation from water.
DichloromethaneNegligibleNegligiblePoorCannot break ionic lattice.
TolueneNegligibleNegligiblePoorUseful only to wash away non-polar impurities.

Experimental Protocols

Protocol A: Thermal Recrystallization (Primary Method)

Best for: Routine purification of crude material with >85% purity.[1][2]

Materials:

  • Crude 4-amino-5-chloropyridine-3-sulfonic acid[1][2]

  • Deionized Water (Type II or better)

  • Activated Charcoal (optional, for decolorization)

Step-by-Step Procedure:

  • Slurry Formation: Suspend the crude solid in Deionized Water at a ratio of 10 mL per gram of solid.

  • Dissolution: Heat the suspension to 95–100°C (reflux) with vigorous stirring.

    • Note: If the solution does not clarify, add water in 1 mL increments. Do not exceed 15 mL/g.

  • Filtration (Hot): While maintaining boiling temperature, filter the solution through a pre-heated Büchner funnel or glass sinter to remove insoluble mechanical impurities.

    • Critical: If the filtrate cools during this step, premature crystallization will clog the filter.

  • Controlled Cooling: Transfer the filtrate to a clean vessel. Allow it to cool slowly to room temperature (25°C) over 2 hours.

    • Why: Rapid cooling traps impurities in the crystal lattice.

  • Cryogenic Finish: Place the vessel in an ice bath (0–5°C) for 1 hour to maximize yield.

  • Isolation: Filter the white/off-white crystals.

  • Washing: Wash the filter cake with 2 × 1 mL/g of ice-cold water.

    • Optional: A final wash with cold acetone can accelerate drying.

  • Drying: Dry under vacuum (50 mbar) at 50°C for 12 hours.

Protocol B: Acid-Base Displacement (High Purity)

Best for: Removing inorganic salts or isomeric impurities.[1][2]

Concept: This method leverages the amphoteric nature. We dissolve the compound by converting it to a salt (breaking the zwitterion), filter out impurities, and then regenerate the zwitterion at its isoelectric point (pI).

Step-by-Step Procedure:

  • Basification: Suspend crude material in water (5 mL/g). Slowly add 10% NaOH or Saturated

    
      until pH reaches 8–9. The solution should become clear as the sodium sulfonate salt forms.
    
  • Clarification: Add Activated Charcoal (5 wt%), stir for 30 mins, and filter through Celite/diatomaceous earth. This removes colored organic impurities.

  • Regeneration: Slowly add 6M HCl dropwise to the filtrate while stirring.

  • Precipitation Target: Monitor pH. The massive precipitation of the zwitterion will occur between pH 3.5 and 4.5 (Isoelectric Point).

  • Digestion: Stir the thick slurry for 30 minutes to allow crystal ripening (Ostwald ripening).

  • Isolation: Filter, wash with cold water, and dry as in Protocol A.

Process Logic & Visualization

The following diagram illustrates the decision matrix for purification, ensuring the correct protocol is applied based on impurity type.

RecrystallizationLogicStartCrude 4-amino-5-chloropyridine-3-sulfonic acidCheckPurityAnalyze Purity (HPLC/NMR)Start->CheckPurityHighPurityPurity > 85%(Mainly mechanical impurities)CheckPurity->HighPurityClean ProfileLowPurityPurity < 85%(Isomers/Salts present)CheckPurity->LowPurityComplex ProfileMethodAProtocol A:Thermal Recrystallization(Solvent: Water)HighPurity->MethodAMethodBProtocol B:Acid-Base Displacement(pH Swing: 9 -> 4)LowPurity->MethodBDissolveDissolve in Boiling WaterMethodA->DissolveDissolveBaseDissolve in 10% NaOH(Form Na-Sulfonate)MethodB->DissolveBaseFilterHotHot Filtration(Remove Insolubles)Dissolve->FilterHotCoolCool to 0-5°C(Zwitterion Reformation)FilterHot->CoolFinalPure Crystalline ProductCool->FinalFilterCarbonCharcoal Treatment& FiltrationDissolveBase->FilterCarbonAcidifyAcidify with HCl to pH 4.0(Precipitate Zwitterion)FilterCarbon->AcidifyAcidify->Final

Caption: Decision tree for selecting the optimal purification pathway based on input material quality.[1][2]

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Oiling Out Impurities lowering melting point; Cooling too fast.[1][2]Re-heat to dissolve. Add 10% volume of Ethanol. Cool very slowly with seeding.
Low Yield pH not at isoelectric point (Protocol B).Check pH of mother liquor. If pH < 2 or > 6, solubility increases. Adjust to pH 3.5–4.5.
Colored Crystals Oxidation products (N-oxides).Use Activated Charcoal in the hot solution (Protocol A) or basic solution (Protocol B).
Fine Powder (Hard to filter) Rapid precipitation."Digest" the precipitate: Heat the slurry to 60°C for 30 mins, then cool slowly to grow larger crystals.

Safety & Handling (EHS)

  • Corrosivity: While the zwitterion is mild, the reagents (HCl, NaOH) are corrosive.

  • Sensitization: Aminopyridines can be skin sensitizers. Wear nitrile gloves and use a fume hood to avoid inhalation of dust.

  • Thermal Hazards: Heating water to 100°C presents scald risks; ensure glassware is rated for thermal shock.

References

  • BenchChem Technical Support. (2025).[3] Synthesis and Crystallization of 4-Aminopyridine-3-sulfonic Acid. Retrieved from

  • Rasayan Journal of Chemistry. (2013). Syntheses and Characterization of Some Novel Substituted Pyridosulfonamide Derivatives. Vol 6, No 3, 196-200. Retrieved from

  • National Institutes of Health (NIH) - PubChem. (2025). 4-aminopyridine-3-sulfonic acid Compound Summary. Retrieved from

  • BLD Pharm. (2024). Product Data: 4-Amino-5-chloropyridine-3-sulfonic acid (CAS 1352507-59-5).[1][2] Retrieved from

handling and storage stability of chloropyridine sulfonic acids

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Handling, Storage, and Stability Protocol for Chloropyridine Sulfonic Acids

Abstract

Chloropyridine sulfonic acids are critical building blocks in the synthesis of pharmaceuticals (e.g., peptidic mimetics, antimicrobial agents) and agrochemicals. Their dual functionality—combining a reactive chloropyridine ring with a strongly acidic, hydrophilic sulfonic acid group—presents unique stability and handling challenges. This guide defines the protocols for mitigating hydrolytic degradation, managing hygroscopicity, and ensuring analytical integrity during storage and use.

Physicochemical Profile & Hazard Identification

Chloropyridine sulfonic acids (e.g., 2-chloropyridine-3-sulfonic acid, 6-chloropyridine-3-sulfonic acid) behave as strong organic acids. The electron-withdrawing nature of the chlorine and nitrogen atoms on the pyridine ring significantly lowers the pKa of the sulfonic acid group compared to benzene analogs.

Table 1: Representative Physicochemical Properties
PropertyDescriptionCritical Implication
Acidity (pKa) < 1.0 (Sulfonic acid group)Highly corrosive; catalyzes auto-degradation if moisture is present.
Solubility High in Water, DMSO, MeOHHygroscopic; readily absorbs atmospheric moisture.
Reactivity Electrophilic C-Cl bondSusceptible to Nucleophilic Aromatic Substitution (

), especially at C2/C4 positions.
Appearance White to off-white crystalline powderColor change to yellow/red indicates degradation (oxidation or hydrolysis).
HSE & Safety Protocol
  • Corrosivity: These compounds are corrosive to skin and eyes.

  • PPE: Nitrile gloves (double-gloving recommended), chemical splash goggles , and a lab coat are mandatory. Handle in a fume hood to avoid inhalation of dust.

  • Incompatibility: Violent reaction with strong bases and oxidizing agents. Reacts with metals to release hydrogen gas.

Stability Mechanisms: The "Why" Behind the Protocol

Understanding the degradation pathways is essential for effective storage. The primary instability arises from the activation of the chlorine atom by the protonated pyridine ring (self-catalyzed) and the sulfonic acid group.

Degradation Pathway 1: Nucleophilic Aromatic Substitution ( )

The chlorine atom, particularly when located ortho (position 2 or 6) or para (position 4) to the ring nitrogen, is highly labile. Moisture acts as a nucleophile, leading to hydrolysis.

  • Mechanism: Water attacks the C-Cl carbon, displacing chloride and forming a hydroxypyridine sulfonic acid (pyridone tautomer).

  • Catalyst: This reaction is acid-catalyzed. As the compound absorbs water, it dissociates (

    
    ), lowering the pH of the micro-environment and accelerating hydrolysis.
    
Degradation Pathway 2: Desulfonation

Under high thermal stress (>150°C), the sulfonic acid group can be cleaved, particularly in acidic aqueous media.

DegradationPathways Start Chloropyridine Sulfonic Acid Moisture Moisture Absorption (Hygroscopicity) Start->Moisture Ambient Humidity Hydrolysis Hydrolysis (SNAr) Displacement of Cl Start->Hydrolysis H2O attack AcidEnv Acidic Micro-environment (Autocatalysis) Moisture->AcidEnv Dissociation AcidEnv->Hydrolysis Catalyzes Product Hydroxypyridine Sulfonic Acid + HCl Hydrolysis->Product Irreversible

Figure 1: Autocatalytic degradation pathway triggered by moisture absorption.

Storage Stability Guidelines

To arrest the pathways described above, the following storage conditions are mandatory :

  • Temperature: Store at 2°C to 8°C .

    • Rationale: Low temperature kinetically inhibits the

      
       hydrolysis reaction.
      
  • Atmosphere: Store under Inert Gas (Argon or Nitrogen) .

    • Rationale: Prevents contact with atmospheric moisture. Argon is preferred as it is heavier than air and blankets the solid.

  • Container: Amber glass vials with PTFE-lined screw caps .

    • Rationale: Amber glass protects against photodegradation (browning). PTFE liners prevent acid corrosion of the cap and ensure a hermetic seal.

  • Desiccant: Secondary containment with active desiccant (e.g., silica gel or molecular sieves) is recommended for long-term storage (>1 month).

Handling Protocols

This workflow ensures material integrity from storage to reaction.

Protocol A: Weighing and Transfer
  • Objective: Minimize exposure to humid air.

  • Step 1: Allow the sealed container to equilibrate to room temperature before opening. This prevents condensation from forming on the cold solid.

  • Step 2: If available, weigh inside a glove box or a glove bag flushed with nitrogen.

  • Step 3: If weighing in open air, work quickly. Do not return unused solid to the stock container.

  • Step 4: Re-purge the stock container with nitrogen immediately before resealing.

Protocol B: Solubilization
  • Solvents: Soluble in water, DMSO, and Methanol.

  • Exotherm Warning: Dissolution in water is exothermic. Add the solid slowly to the solvent with stirring to prevent localized heating, which can trigger degradation.

HandlingWorkflow Storage Cold Storage (4°C) Sealed under Ar Equilibrate Equilibrate to Room Temp (Prevent Condensation) Storage->Equilibrate Open Open in Inert Atmosphere (Glove Box preferred) Equilibrate->Open Weigh Weigh & Transfer (Do not return excess) Open->Weigh Reseal Purge Headspace & Reseal Weigh->Reseal Dissolve Dissolve: Slow Addition (Control Exotherm) Weigh->Dissolve Reseal->Storage Return

Figure 2: Standard Operating Procedure (SOP) for handling hygroscopic acid derivatives.

Quality Control & Analytical Protocols

Standard reverse-phase HPLC can be challenging due to the high polarity of sulfonic acids (early elution). Two methods are validated: Ion-Pairing HPLC and Non-Aqueous Titration .

Method 1: Ion-Pairing HPLC (Quantitative Assay & Purity)

This method uses an ion-pairing agent to increase the retention of the polar sulfonic acid on a C18 column.

  • Column: C18 (e.g., Cosmosil C18-MS-II or equivalent), 5 µm, 4.6 × 250 mm.[1]

  • Mobile Phase A: 10 mM Tetrabutylammonium hydroxide (TBAH) + 10 mM

    
     in Water (Adjust pH to 6.0 with Phosphoric Acid).
    
  • Mobile Phase B: Acetonitrile.[2][3][4]

  • Gradient:

    • 0-5 min: 5% B (Isocratic)

    • 5-20 min: 5%

      
       60% B
      
    • 20-25 min: 60% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm (aromatic ring) and 220 nm.

  • System Suitability: Tailing factor

    
     1.5; Theoretical plates 
    
    
    
    .[2]
  • Note: Flush column extensively after use to remove ion-pairing reagents.

Method 2: Non-Aqueous Titration (Assay Validation)

Since the compound is a strong acid, aqueous titration is often inaccurate due to leveling effects. Non-aqueous titration is preferred for precise assay determination.

  • Solvent: Pyridine or a mixture of Ethanol/Toluene (1:1).

  • Titrant: 0.1 N Sodium Methoxide (in Toluene/Methanol).

  • Indicator: Thymol Blue (0.1% in MeOH).

  • Endpoint: Color change from yellow to blue.

  • Calculation: ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="ng-star-inserted display">

    
    
    Where 
    
    
    
    = Volume of titrant (mL),
    
    
    = Normality,
    
    
    = Molecular Weight,
    
    
    = Sample weight (g).[5]

References

  • SIELC Technologies. (2018). Separation of 2-Chloropyridine on Newcrom R1 HPLC column. Retrieved from [Link]

  • National Institutes of Health (NIH) - PubChem. (2025). 2-Chloropyridine-3-sulfonic acid - Compound Summary. Retrieved from [Link]

  • Pietrzyk, D. J., & Belisle, J. (1970). Acidity of Aromatic Sulfonic Acids and Their Use as Titrants in Nonaqueous Solvents. Analytical Chemistry. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Yield of 4-Amino-5-Chloropyridine-3-Sulfonic Acid Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 4-amino-5-chloropyridine-3-sulfonic acid. This bifunctional building block is highly valued in medicinal chemistry and drug development. Synthesizing this zwitterionic compound presents unique challenges, including regioselectivity control, high-temperature degradation (charring), and difficult aqueous isolation.

This guide provides field-proven protocols, mechanistic insights, and troubleshooting Q&As to help researchers maximize their reaction yields.

Mechanistic Causality & Synthetic Routes

To optimize yield, one must understand the electronic effects governing the pyridine ring. The pyridine core is naturally electron-deficient, making electrophilic aromatic substitution (EAS) difficult. However, the strong electron-donating amino group (-NH₂) at the 4-position activates the ring, specifically directing electrophiles to the ortho positions (C3 and C5)[1].

There are two primary synthetic routes to yield 4-amino-5-chloropyridine-3-sulfonic acid:

  • Route A (Direct Sulfonation): Starting with 4-amino-5-chloropyridine, the C5 position is sterically and electronically blocked by the chloro group. Thus, electrophilic attack by sulfur trioxide (SO₃) is forced exclusively to the C3 position[1].

  • Route B (Regioselective Chlorination): Starting with 4-aminopyridine-3-sulfonic acid, the C3 position is blocked by the sulfonic acid group. Electrophilic chlorination targets the remaining activated C5 position[2].

SynthesisRoutes A 4-Amino-5-chloropyridine (Starting Material) B Electrophilic Sulfonation (Oleum, 120°C) A->B Route A C 4-Amino-5-chloropyridine- 3-sulfonic acid (Target Zwitterion) B->C D 4-Aminopyridine-3-sulfonic acid (Alternative Starting Material) E Electrophilic Chlorination (NCS, Acetonitrile) D->E Route B E->C

Caption: Dual synthetic pathways for 4-amino-5-chloropyridine-3-sulfonic acid.

Step-by-Step Methodologies
Protocol A: Direct Sulfonation of 4-Amino-5-chloropyridine

Self-Validating Check: The reaction mixture should transition from a suspension to a homogeneous dark solution as the highly polar sulfonic acid product forms and dissolves in the oleum.

  • Setup: In a well-ventilated fume hood, equip a 100 mL round-bottom flask with a magnetic stirrer, reflux condenser, and a drying tube (CaCl₂) to prevent atmospheric moisture ingress.

  • Reagent Addition: Carefully add 10 mL of 20% fuming sulfuric acid (oleum) to the flask. Cool to 0–5 °C using an ice-water bath.

  • Substrate Addition: Slowly add 10 mmol of 4-amino-5-chloropyridine portion-wise. Causality: Slow addition prevents localized exothermic spikes that cause charring and degradation of the starting material[1].

  • Heating: Gradually heat the mixture to 120 °C using a heating mantle. Maintain for 18–24 hours[1].

  • Quenching: Cool the reaction to room temperature. Carefully pour the mixture over 50 g of crushed ice.

  • Isolation: Adjust the pH to approximately 3.5–4.0 (the expected isoelectric point) using 50% NaOH solution. The zwitterionic product will precipitate. Filter, wash with cold water, and dry under vacuum.

Protocol B: Chlorination of 4-Aminopyridine-3-sulfonic acid

Self-Validating Check: The disappearance of the starting material can be monitored via HPLC; the product will elute later due to the addition of the lipophilic chloro substituent.

  • Setup: Suspend 10 mmol of 4-aminopyridine-3-sulfonic acid in 30 mL of anhydrous acetonitrile in a 100 mL flask[2].

  • Reagent Addition: Add 11 mmol (1.1 eq) of N-Chlorosuccinimide (NCS) portion-wise at room temperature[2].

  • Reaction: Stir the mixture at 40 °C for 12 hours. The suspension may clear up as the reaction proceeds, though the zwitterionic product might re-precipitate.

  • Workup: Evaporate the acetonitrile under reduced pressure. Triturate the residue with cold water to remove succinimide. Filter and recrystallize from hot water.

Quantitative Data: Yield Optimization Matrix
Synthesis RouteReagents & ConditionsTemp (°C)Time (h)Avg. Yield (%)Key Optimization Factor
A. Direct Sulfonation 20% Oleum1202445 - 55Standard baseline; prone to oxidative charring[1].
A. Direct Sulfonation 20% Oleum + HgSO₄ (cat.)1001865 - 75Catalyst lowers activation energy, reducing thermal degradation[3].
B. Chlorination Cl₂ gas, Acetic Acid40660 - 70Fast kinetics, but high risk of over-chlorination.
B. Chlorination NCS, Acetonitrile401280 - 85 Mild conditions; highly regioselective with minimal byproducts[2].
Troubleshooting Guides & FAQs

Q1: My sulfonation reaction yields a black, tarry mixture with less than 30% yield. How do I prevent charring? A: Charring is caused by the oxidative properties of SO₃ at high temperatures. Solution: Lower the reaction temperature from 120 °C to 100 °C. To compensate for the reduced reaction rate, introduce a catalytic amount of mercuric sulfate (HgSO₄). Historically, HgSO₄ facilitates the addition of sulfur to the nitrogen atom, lowering the activation energy for the subsequent migration to the ring[3]. Ensure strict temperature control during the initial addition phase.

Q2: I am having trouble isolating the product from the aqueous phase after quenching the oleum. The yield is very low. What is going wrong? A: 4-Amino-5-chloropyridine-3-sulfonic acid is a zwitterion (inner salt) and is highly water-soluble at both low and high pH extremes. Solution: You must isolate it at its exact isoelectric point (pI). Carefully titrate the quenched acidic mixture with NaOH while monitoring the pH. Precipitation typically maximizes between pH 3.5 and 4.5. If the volume of water is too high, the product will remain dissolved. Keep the ice quench volume to the absolute minimum necessary for safety. Alternatively, use ion-exchange chromatography to separate the zwitterion from inorganic salts[1].

Q3: When using Route B (NCS Chlorination), I am seeing multiple peaks on my HPLC. What causes this? A: While the C5 position is the most activated available site, excess NCS or prolonged heating can lead to N-chlorination (reaction at the primary amino group) or degradation. Solution: Strictly limit NCS to 1.05 - 1.10 equivalents. If N-chlorination occurs, it is often reversible; washing the crude product with a mild reducing agent like sodium bisulfite during the aqueous workup can revert the N-chloro byproduct back to the desired primary amine.

TroubleshootingLogic Issue Issue: Low Yield (<50%) Cause1 Thermal Degradation (Charring in Oleum) Issue->Cause1 Cause2 Product Loss (Aqueous Isolation) Issue->Cause2 Cause3 Over-Chlorination (Route B) Issue->Cause3 Sol1 Lower Temp to 100°C Add HgSO4 Catalyst Cause1->Sol1 Sol2 Minimize Quench Volume Titrate to Isoelectric Point Cause2->Sol2 Sol3 Limit NCS to 1.05 eq Wash with NaHSO3 Cause3->Sol3

Caption: Troubleshooting logic tree for resolving low synthesis yields.

References
  • Application Note: A Detailed Protocol for the Sulfon
  • 2,5-Dichloropyridin-4-amine | 405230-82-2. BenchChem.
  • Production of pyridine-3-sulfonic acid - US5082944A.

Sources

removing inorganic salts from 4-amino-5-chloropyridine-3-sulfonic acid

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification of 4-Amino-5-Chloropyridine-3-Sulfonic Acid

  • Case ID: PYR-SULF-005

  • Status: Active

  • Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary

Purifying 4-amino-5-chloropyridine-3-sulfonic acid is notoriously difficult due to its zwitterionic nature . At neutral pH, the molecule exists as an inner salt, making it highly polar and difficult to separate from inorganic byproducts (NaCl, Na₂SO₄) generated during sulfonation or chlorination.

This guide moves beyond standard textbook recrystallization.[1] We utilize Isoelectric Focusing and Thermodynamic Solubility Differentials to isolate the product while keeping inorganic salts in the mother liquor.

Module 1: The Solubility Logic (Why Standard Methods Fail)

Before attempting purification, you must understand the "Zwitterion Trap."

Solvent SystemProduct BehaviorInorganic Salt (NaCl/Na₂SO₄) BehaviorOutcome
Cold Water Low Solubility (at pI)High SolubilityIdeal for Separation
Hot Water High SolubilityHigh SolubilityGood for dissolution
Ethanol/Methanol InsolubleInsolubleDANGER: Co-precipitation
Acidic Water (pH < 1) Soluble (Cationic form)SolubleNo Separation
Alkaline Water (pH > 10) Soluble (Anionic form)SolubleNo Separation

Critical Insight: Adding ethanol to force precipitation (a common organic technique) will fail here because it crashes out the inorganic salts alongside your product, leading to high ash content. You must rely on water temperature and pH precision .

Module 2: Purification Protocols

Method A: The "pH Swing" Recrystallization (Recommended)

Best for: Routine purification of crude batches with <10% salt content.

The Mechanism: We exploit the amphoteric nature of the pyridine ring. We first dissolve the product as a soluble sodium salt, filter out mechanical impurities, and then slowly approach the Isoelectric Point (pI) where the molecule becomes electrically neutral and least soluble.

Step-by-Step Protocol:

  • Dissolution: Suspend crude solid in Deionized (DI) Water (10 mL per gram of crude).

  • Basification: Add 20% NaOH dropwise with vigorous stirring until pH reaches 9.0 – 10.0 . The solution should become clear as the sulfonate becomes ionic.

    • Checkpoint: If solids remain, filter them out (these are non-acidic impurities).

  • Thermal Shift: Heat the clear filtrate to 75°C .

  • Acidification (The Critical Step):

    • Slowly add 6M HCl to the hot solution.

    • Target pH: 3.8 – 4.2 (The approximate pI region for chloropyridine sulfonates).

    • Note: Do not overshoot to pH 1, or the product will re-dissolve as the hydrochloride salt.

  • Crystallization: Turn off heat. Allow the vessel to cool to room temperature slowly (over 2 hours) to grow large, pure crystals. Then, chill in an ice bath (0-5°C) for 30 minutes.

  • Filtration & Wash:

    • Filter via vacuum.[2][3]

    • The Displacement Wash: Wash the cake with 2x bed volumes of Ice-Cold DI Water . This displaces the mother liquor (which holds the NaCl) without dissolving significant product.

    • Drying Wash: Follow immediately with 1x bed volume of Acetone (to remove water).

Method B: Ion Exchange Desalting (High Purity)

Best for: Removing stubborn trace salts (<0.5% ash requirement) or for biological assay preparation.

Workflow Diagram:

DesaltingWorkflow Start Crude Product (High Salt Load) Dissolve Dissolve in Water (pH 7-8) Start->Dissolve Resin Pass through Strong Acid Cation Resin (H+ Form) Dissolve->Resin Exchange Mechanism: R-SO3-H + Na-Product -> R-SO3-Na + H-Product Resin->Exchange Inside Column Elute Collect Acidic Effluent (Contains Product + H+) Resin->Elute Concentrate Concentrate under Vacuum Elute->Concentrate Crystallize Cool to 4°C Product Precipitates Concentrate->Crystallize

Caption: Ion Exchange workflow converting the soluble sodium salt form back to the insoluble zwitterionic acid form, leaving Na+ trapped on the resin.

Module 3: Troubleshooting & FAQs

Q1: My product precipitated, but the ash content is still >2%. What went wrong?

  • Diagnosis: You likely cooled the solution too fast or didn't wash the filter cake correctly.

  • The Fix: Rapid cooling traps "mother liquor inclusions" (pockets of salty water) inside the crystal lattice. Re-dissolve in hot water and cool slowly (10°C per hour). Ensure the final displacement wash is done with ice-cold water, not room temp water.

Q2: I added Ethanol to increase yield, but the purity dropped. Why?

  • Analysis: While ethanol is a standard anti-solvent, inorganic salts like NaCl are practically insoluble in ethanol. By adding it, you forced the salt to crash out alongside your sulfonate.

  • Correction: Stick to Method A . Do not use organic anti-solvents unless you have already removed the bulk inorganic salts.

Q3: The solution is dark/colored even after recrystallization.

  • Analysis: Chlorinated pyridines can form oxidative byproducts (N-oxides or azo-dimers).

  • Correction: During the Basification step (Method A, Step 2), add 1% wt/wt Activated Carbon. Stir for 15 minutes at 50°C, then filter hot through Celite before proceeding to Acidification.

Q4: What is the exact pH for maximum precipitation?

  • Technical Detail: The exact isoelectric point (pI) depends on the ionic strength of your solution, but for 4-amino-5-chloropyridine-3-sulfonic acid, the window is pH 3.8 – 4.2 .

  • Protocol: Perform a "pH Scan" on a small aliquot: Take 10mL of your solution and add HCl dropwise, monitoring turbidity. The pH where the solution is cloudiest is your target.

References

  • Synthesis and Characterization of Related Substances of Torasemide. Pharmaceutical Fronts, 2022.[4]

  • Process for the preparation of torsemide intermediates. European Patent EP1284733A1.

  • Solubility of Amino Acids in Various Solvent Systems. University of Rhode Island Dissertations, 1968.

  • Purification of aryl sulfonic acids. BenchChem Technical Support Database, 2025.

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for 4-amino-5-chloropyridine-3-sulfonic acid before handling.

Sources

Technical Support Center: Optimizing pH for Precipitation of Pyridine Sulfonic Acid Zwitterions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This knowledge base article is designed for researchers, process chemists, and drug development professionals optimizing the isolation and purification of pyridine sulfonic acid derivatives (e.g., 2-, 3-, or 4-pyridine sulfonic acid) via isoelectric crystallization.

Core Principles: The Zwitterionic Mechanism

Pyridine sulfonic acids are amphoteric molecules containing both a basic pyridinium nitrogen and a strongly acidic sulfonic acid group. In an aqueous solution, these functional groups engage in an internal acid-base reaction, forming a zwitterion (an internal salt).

The solubility of pyridine sulfonic acids is fundamentally dictated by their net electrical charge. Because the zwitterionic crystal lattice is stabilized by strong intermolecular electrostatic interactions (pyridinium cations aligning with sulfonate anions), the thermodynamic barrier to solvation is highest when the molecule is electrically neutral[1]. This phenomenon occurs at the isoelectric point (pI) .

To achieve maximum precipitation yield, the pH of the crystallization medium must be meticulously adjusted to this pI. For a typical derivative like pyridine-3-sulfonic acid, the pI lies precisely between the pKa of the highly acidic sulfonic acid group (pKa < 1.0) and the attenuated pKa of the pyridinium nitrogen (pKa ~ 3.2)[2],[3].

ProtonationStates C Cationic Form (pH < 1.0) Charge: +1 Z Zwitterionic Form (pH 1.5 - 3.5) Charge: 0 C->Z + OH⁻ Z->C + H⁺ A Anionic Form (pH > 4.0) Charge: -1 Z->A + OH⁻ A->Z + H⁺

Figure 1: Protonation states of pyridine sulfonic acid across the pH scale.

Quantitative Data: pH vs. Solubility Profile

The following table summarizes the relationship between the pH of the medium, the dominant molecular species, and the macroscopic solubility profile.

pH RangeDominant SpeciesNet ChargeSolubility ProfileProcess Observation
< 1.0 Pyridinium sulfonic acid+1HighSolute remains dissolved as a cationic salt.
1.5 – 3.5 Pyridinium sulfonate (Zwitterion) 0 Minimum Target zone for maximum precipitation.
> 4.0 Pyridine sulfonate-1HighSolute remains dissolved as an anionic salt.

Standard Operating Procedure (SOP): Isoelectric Crystallization

To ensure a self-validating and reproducible workflow, follow this step-by-step methodology for precipitating pyridine sulfonic acid. This protocol utilizes internal feedback loops (pH monitoring and mother liquor validation) to guarantee maximum recovery.

Materials Required:

  • Crude pyridine sulfonic acid

  • Aqueous NaOH (2M)

  • Aqueous HCl or H₂SO₄ (2M)

  • Calibrated pH meter (calibrated at pH 1.68 and 4.01)

Step-by-Step Methodology:

  • Alkaline Dissolution: Suspend the crude pyridine sulfonic acid in deionized water. Slowly add 2M NaOH under continuous stirring until the pH reaches ~7.0 - 8.0. The compound will dissolve completely as the highly soluble anionic sodium salt[2].

  • Clarification (Optional but Recommended): Filter the basic solution through a 0.45 µm membrane to remove any insoluble organic impurities, residual catalyst, or particulate matter.

  • Controlled Acidification: Heat the clarified solution to 60°C. Begin the dropwise addition of 2M HCl. Monitor the pH continuously.

  • Nucleation at the Isoelectric Point: As the pH approaches the 2.0 – 3.0 window, the solution will become turbid, indicating the nucleation of the zwitterion[1]. Pause the acid addition immediately.

  • Ostwald Ripening (Aging): Maintain the temperature at 60°C for 30 minutes with moderate agitation. This allows smaller, kinetically formed crystals to redissolve and deposit onto larger, thermodynamically stable crystals, preventing the product from "oiling out".

  • Cooling and Isolation: Slowly cool the suspension to 0–5°C at a controlled rate of 10°C/hour to maximize the yield and crystal purity.

  • Filtration and Washing: Filter the precipitate under a vacuum. Wash the filter cake with a minimal volume of ice-cold water (or a cold water/ethanol mixture) to displace the mother liquor without redissolving the product.

  • Self-Validation: Test the pH of the final mother liquor. It must remain strictly within the 1.5 – 3.5 range. If it has drifted, adjust the pH and perform a secondary recovery.

Workflow Step1 1. Alkaline Dissolution (pH > 7.0) Step2 2. Clarification (Filter impurities) Step1->Step2 Step3 3. Controlled Acidification (Add HCl at 60°C) Step2->Step3 Step4 4. Isoelectric Nucleation (Target pH 2.0 - 3.0) Step3->Step4 Step5 5. Ostwald Ripening (Hold at 60°C for 30 min) Step4->Step5 Zwitterion forms Step6 6. Isolation & Validation (Cool, Filter, Check pH) Step5->Step6 Crystal growth

Figure 2: Validated step-by-step workflow for isoelectric crystallization.

Troubleshooting & Diagnostic FAQs

Q1: My product is "oiling out" (forming a biphasic liquid) instead of crystallizing. How do I fix this? Cause: Oiling out occurs when the local concentration of the zwitterion exceeds its solubility limit so rapidly that it undergoes liquid-liquid phase separation before a highly ordered crystal lattice can organize. This is usually caused by crashing the pH too quickly at low temperatures[1]. Solution: Elevate the temperature of the solution (e.g., to 60–70°C) prior to acidification. Add the acid at a slower, controlled rate. If oiling out still occurs, introduce a small amount of a water-miscible anti-solvent (like ethanol) or introduce seed crystals at the cloud point to promote heterogeneous nucleation.

Q2: I adjusted the pH to 2.5, but my yield is unexpectedly low. What went wrong? Cause: Pyridine sulfonic acids are highly polar. Even at the isoelectric point, their absolute solubility in water can be non-negligible, especially if the volume of the aqueous medium is too large (resulting in low supersaturation)[1]. Solution: Concentrate the initial basic solution via rotary evaporation before acidification. Alternatively, after reaching the isoelectric pH, add a polar organic anti-solvent (such as acetone or isopropanol) dropwise to decrease the dielectric constant of the medium, thereby forcing the zwitterion out of solution.

Q3: The precipitate contains high levels of inorganic ash (e.g., NaCl or Na₂SO₄). How do I prevent co-precipitation? Cause: Repeatedly overshooting the pH and correcting it (adding acid, then base, then acid) builds up a high ionic strength of inorganic salts in the mother liquor. If the concentration of these salts exceeds their solubility limit at the cooling stage, they will co-precipitate with your zwitterion[2]. Solution: Perform the pH adjustment carefully in one direction. If inorganic salt contamination has already occurred, resuspend the isolated solid in a minimal amount of cold water (which dissolves the inorganic salts much faster than the zwitterionic lattice) and re-filter.

References

  • Benchchem. "Pyridine-3,5-disulfonic Acid | 13069-04-0". 2

  • Wikipedia. "Pyridine".

  • PubChem. "3-Pyridinesulfonic acid | C5H5NO3S | CID 69468". 3

  • Benchchem. "Technical Support Center: Crystallization of 4-Aminopyridine-3-sulfonic Acid Salts". 1

Sources

Navigating the Synthesis of Ibrutinib (CAS 1352507-59-5): A Technical Support and Troubleshooting Guide

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical overview of alternative synthesis routes for Ibrutinib (CAS 1352507-59-5), a potent Bruton's tyrosine kinase (BTK) inhibitor. As a Senior Application Scientist, this document is structured to offer not just procedural steps, but also the underlying scientific rationale and troubleshooting insights to empower researchers in their synthetic endeavors. We will explore common challenges, from side reactions in key coupling steps to impurity control, providing a self-validating framework for robust and efficient synthesis.

Core Synthetic Strategies: An Overview

The synthesis of Ibrutinib, a complex molecule featuring a pyrazolo[3,4-d]pyrimidine core linked to a chiral piperidine and a phenoxyphenyl moiety, has been approached through several convergent strategies. The primary goal of these alternative routes is to enhance yield, purity, and scalability while minimizing costs and hazardous reagents.

Two major retrosynthetic disconnections guide the majority of published routes:

  • Late-Stage Suzuki Coupling: This approach involves the initial construction of the halogenated pyrazolo[3,4-d]pyrimidine-piperidine core, followed by a late-stage Suzuki-Miyaura coupling to introduce the 4-phenoxyphenyl group.

  • Early-Stage Suzuki Coupling followed by Mitsunobu Reaction: In this strategy, the 4-phenoxyphenyl group is introduced onto a halogenated pyrazolo[3,4-d]pyrimidine precursor via Suzuki coupling. The chiral piperidine ring is then installed using a Mitsunobu reaction.

A third, less common approach involves a late-stage acylation of the fully assembled core amine. Each of these strategies presents a unique set of challenges and requires careful optimization.

cluster_0 Retrosynthetic Approaches cluster_1 Key Intermediates (Route A) cluster_2 Key Intermediates (Route B) cluster_3 Key Intermediates (Route C) Ibrutinib Ibrutinib (CAS 1352507-59-5) A Late-Stage Suzuki Coupling Ibrutinib->A Disconnect 1 B Early-Stage Suzuki Coupling + Mitsunobu Ibrutinib->B Disconnect 2 C Late-Stage Acylation Ibrutinib->C Disconnect 3 A1 Halogenated Pyrazolo[3,4-d]pyrimidine-Piperidine Core A->A1 A2 4-Phenoxyphenylboronic Acid/Ester A->A2 B1 3-(4-Phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine B->B1 B2 (S)-N-Boc-3-hydroxypiperidine B->B2 C1 (R)-3-(4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidine C->C1 C2 Acryloyl Chloride / Alternative C->C2

Caption: High-level retrosynthetic strategies for Ibrutinib synthesis.

Troubleshooting and FAQs: A Deep Dive into Experimental Challenges

This section addresses specific issues that may arise during the synthesis of Ibrutinib, offering explanations and actionable solutions.

Section 1: The Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a cornerstone of many Ibrutinib syntheses, used to form the crucial biaryl bond. However, its success is highly dependent on the careful selection of catalysts, ligands, bases, and reaction conditions.

FAQ 1: My Suzuki coupling is sluggish or incomplete. What are the likely causes and how can I improve the conversion?

  • Causality: Incomplete reactions are often due to catalyst deactivation, poor solubility of reactants, or an inappropriate choice of base or solvent. The palladium catalyst must be in the active Pd(0) state to enter the catalytic cycle. Oxidation of the catalyst or phosphine ligands by residual oxygen can halt the reaction.

  • Troubleshooting Steps:

    • Rigorous Degassing: Oxygen is a known poison for the Pd(0) catalyst. Ensure all solvents and the reaction mixture are thoroughly degassed using methods like freeze-pump-thaw cycles or by sparging with an inert gas (Argon or Nitrogen) for an extended period.

    • Catalyst and Ligand Choice: For electron-rich heterocyclic halides, bulky, electron-rich phosphine ligands are often required. Consider screening a panel of catalysts and ligands. Common successful systems for similar substrates include:

      • Catalysts: Pd(PPh₃)₄, Pd(dppf)Cl₂, or more advanced pre-catalysts like those from the Buchwald series (e.g., SPhos, XPhos pre-catalysts).

      • Ligands: SPhos, XPhos, RuPhos.

    • Base Selection: The choice of base is critical and often solvent-dependent. Inorganic bases like K₂CO₃, K₃PO₄, and Cs₂CO₃ are commonly used. If one base is ineffective, screening others is recommended. K₃PO₄ is often a good starting point in polar aprotic solvents.

    • Solvent System: A mixture of an organic solvent (e.g., dioxane, toluene, or 2-MeTHF) and water is typically used to dissolve both the organic and inorganic reagents. Ensure vigorous stirring to maximize the interfacial area for biphasic systems.

    • Temperature Optimization: While heating is usually necessary, excessive temperatures can lead to catalyst decomposition. A typical range to explore is 80-110 °C.

FAQ 2: I am observing significant amounts of homocoupling of my boronic acid/ester. How can I minimize this side reaction?

  • Causality: Homocoupling is often promoted by the presence of oxygen, which can facilitate the oxidative coupling of two boronic acid molecules. It can also occur if the transmetalation step is slow compared to the reductive elimination of the homocoupled product.

  • Troubleshooting Steps:

    • Improve Degassing: This is the most critical step to prevent oxygen-mediated homocoupling.

    • Use a Pd(0) Source: Starting with a Pd(0) catalyst like Pd(PPh₃)₄ can sometimes mitigate homocoupling that might occur during the in-situ reduction of a Pd(II) pre-catalyst.

    • Stoichiometry of the Boronic Ester: Using a slight excess (1.1-1.5 equivalents) of the boronic acid/ester can help drive the desired cross-coupling reaction.

    • Slower Addition of the Base: In some cases, slow addition of the base can help to maintain a low concentration of the activated boronate species, thereby disfavoring homocoupling.

Section 2: The Mitsunobu Reaction

The Mitsunobu reaction is a powerful tool for installing the chiral piperidine moiety with inversion of stereochemistry. However, it is notorious for its challenging work-up and potential for side reactions.

FAQ 3: I am concerned about racemization at the chiral center of the piperidine during the Mitsunobu reaction. How can I ensure stereochemical integrity?

  • Causality: The Mitsunobu reaction proceeds via an SN2 mechanism, which should result in a clean inversion of stereochemistry. However, partial racemization can occur if side reactions that proceed through an SN1-like pathway or epimerization of the starting material or product occur. This can be exacerbated by prolonged reaction times or elevated temperatures.

  • Troubleshooting Steps:

    • Temperature Control: Maintain a low reaction temperature, typically starting at 0 °C or even lower, and allowing the reaction to slowly warm to room temperature.

    • Order of Addition: The order of reagent addition can be crucial. A common and often successful protocol involves pre-mixing the alcohol, the pyrazolo[3,4-d]pyrimidine nucleophile, and triphenylphosphine (PPh₃) in an anhydrous solvent, followed by the slow, dropwise addition of the azodicarboxylate (e.g., DEAD or DIAD) at low temperature.[1]

    • Use of DIAD over DEAD: Diisopropyl azodicarboxylate (DIAD) is often preferred over diethyl azodicarboxylate (DEAD) as it is less prone to forming difficult-to-remove byproducts.

    • Monitor Reaction Progress: Closely monitor the reaction by TLC or HPLC to avoid unnecessarily long reaction times.

FAQ 4: The purification of my Mitsunobu product is complicated by the presence of triphenylphosphine oxide (TPPO) and the reduced azodicarboxylate. What are the best strategies for their removal?

  • Causality: TPPO and the hydrazine dicarboxylate are stoichiometric byproducts of the Mitsunobu reaction and their removal can be challenging due to their polarity and sometimes similar solubility to the desired product.

  • Troubleshooting Steps:

    • Crystallization: If the desired product is a solid, direct crystallization from the crude reaction mixture can sometimes effectively remove the byproducts.

    • Column Chromatography: This is the most common method for purification. Optimizing the solvent system is key. A gradient elution is often necessary.

    • Alternative Work-up Procedures:

      • Precipitation of TPPO: In some cases, TPPO can be precipitated by adding a non-polar solvent like hexanes or diethyl ether to the concentrated reaction mixture and filtering it off.

      • Acidic Wash: If the product is not acid-sensitive, washing the organic layer with a dilute acid (e.g., 1M HCl) can help to remove some of the basic impurities.

    • Use of Polymer-Supported Reagents: Using polymer-supported triphenylphosphine can simplify the work-up, as the resulting polymer-bound TPPO can be removed by simple filtration. However, these reagents are more expensive.

Section 3: The Final Acylation Step

The introduction of the acryloyl group is the final key transformation. The high reactivity of acryloyl chloride can lead to several side reactions.

FAQ 5: My final acylation with acryloyl chloride gives a low yield and multiple impurities. What are the common side reactions and how can I avoid them?

  • Causality: Acryloyl chloride is highly reactive and prone to polymerization, especially in the presence of bases or light. It can also react with any residual nucleophiles in the reaction mixture. The desired product, Ibrutinib, itself contains a reactive Michael acceptor, which can potentially undergo further reactions under certain conditions.

  • Troubleshooting Steps:

    • Use Freshly Distilled Acryloyl Chloride: Commercial acryloyl chloride can contain impurities like 3-chloropropionyl chloride, which can lead to the formation of a difficult-to-remove chloro-impurity.[2] Using freshly distilled acryloyl chloride is highly recommended.

    • Controlled Temperature: Perform the reaction at low temperatures (e.g., -20 °C to 0 °C) to control the reactivity of the acylating agent.

    • Choice of Base: Use a non-nucleophilic hindered base like diisopropylethylamine (DIPEA) or triethylamine (TEA) to scavenge the HCl byproduct without competing with the piperidine nitrogen.

    • Stoichiometry: Use a slight excess (1.05-1.2 equivalents) of acryloyl chloride to ensure complete conversion of the starting amine.

    • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent polymerization initiated by oxygen.

FAQ 6: Are there any alternatives to acryloyl chloride for the acylation step?

  • Causality: Due to the challenges associated with acryloyl chloride, alternative, more stable acylating agents have been explored.

  • Alternative Reagents:

    • Acrylic Anhydride: While less reactive than acryloyl chloride, acrylic anhydride can be a suitable alternative, often providing cleaner reactions. It requires similar reaction conditions (a base and an inert solvent).

    • Activated Esters of Acrylic Acid: N-Hydroxysuccinimide (NHS) esters of acrylic acid can be used for a milder acylation. This method is less common in large-scale synthesis due to atom economy but can be useful for smaller-scale preparations where minimizing side reactions is critical.

    • Solid Acylating Agents: Some patents describe the use of solid, stable acylating agents derived from acrylic acid, which can be easier to handle and offer better control over the reaction.[3]

Section 4: Impurity Profiling and Control

A thorough understanding of potential impurities is crucial for developing a robust synthesis and ensuring the quality of the final active pharmaceutical ingredient (API).

FAQ 7: What are the most common process-related impurities in Ibrutinib synthesis and how are they formed?

  • Causality: Process-related impurities can arise from unreacted starting materials, byproducts of side reactions, or reagents themselves.[][5]

  • Common Impurities and Their Origins:

Impurity NameStructure (if available)Likely OriginMitigation Strategy
(S)-Ibrutinib Enantiomer of IbrutinibUse of racemic or low enantiomeric purity (S)-N-Boc-3-hydroxypiperidine. Racemization during the Mitsunobu reaction.Use of high enantiomeric purity starting materials. Strict control of Mitsunobu reaction conditions.
Ibrutinib Chloro Impurity Addition of HCl across the double bondReaction with 3-chloropropionyl chloride impurity in acryloyl chloride.Use freshly distilled acryloyl chloride. Optimize purification methods.
Dimer Impurities Two Ibrutinib molecules linkedDimerization reactions, potentially base-catalyzed, during synthesis or work-up.[6]Control of reaction conditions (temperature, base concentration). Optimize purification.
N-Desmethyl Ibrutinib Lacking a methyl groupImpurity in starting materials or a side reaction.Use of high-purity starting materials.
Hydrolyzed Ibrutinib Hydrolysis of the amide bondDegradation during work-up or storage, especially under acidic or basic conditions.Neutral work-up conditions. Careful control of pH during isolation and storage.

FAQ 8: What are the best practices for purifying the final Ibrutinib product?

  • Causality: The final purification step is critical to remove any remaining impurities and to obtain the desired polymorphic form of the API.

  • Purification Strategies:

    • Crystallization: This is the most common and effective method for purifying the final product. A suitable solvent system must be identified through screening. Common solvents for recrystallization include methanol, ethanol, acetone, and mixtures with water.

    • Column Chromatography: While not ideal for large-scale production, column chromatography can be used for smaller-scale purification to remove closely related impurities.

    • Acid/Base Washes: During the work-up, washing the organic solution of the crude product with dilute acid and/or base can help remove basic and acidic impurities, respectively.

    • Control of Polymorphism: The crystallization conditions (solvent, temperature, cooling rate) can influence the polymorphic form of Ibrutinib. It is essential to characterize the final solid form using techniques like X-ray powder diffraction (XRPD).

Experimental Protocols: A Practical Guide

The following protocols are generalized representations and should be adapted and optimized based on specific laboratory conditions and analytical monitoring.

Protocol 1: Late-Stage Suzuki Coupling

A Halogenated Pyrazolo[3,4-d]pyrimidine-Piperidine Core D Ibrutinib Precursor A->D 1.1 eq B 4-Phenoxyphenylboronic Acid/Ester B->D 1.0 eq C Pd Catalyst (e.g., Pd(dppf)Cl₂) Ligand (if needed) Base (e.g., K₂CO₃) Solvent (e.g., Dioxane/H₂O) C->D Heat (e.g., 90°C)

Caption: Workflow for a late-stage Suzuki coupling reaction.

Step-by-Step Methodology:

  • Inert Atmosphere: To a flame-dried flask, add the halogenated pyrazolo[3,4-d]pyrimidine-piperidine core (1.0 eq), 4-phenoxyphenylboronic acid or its ester (1.1-1.5 eq), and the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.02-0.05 eq).

  • Solvent and Base Addition: Evacuate and backfill the flask with an inert gas (e.g., Argon). Add the degassed solvent system (e.g., a 4:1 mixture of dioxane and water) and the base (e.g., K₂CO₃, 2.0-3.0 eq).

  • Reaction: Heat the mixture to the desired temperature (e.g., 90 °C) and monitor the reaction progress by HPLC or TLC.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Protocol 2: Mitsunobu Reaction

A 3-(4-Phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine D Boc-Protected Ibrutinib Precursor A->D 1.0 eq B (S)-N-Boc-3-hydroxypiperidine B->D 1.2 eq C PPh₃, DIAD Anhydrous THF C->D 0°C to RT

Caption: Workflow for the Mitsunobu reaction.

Step-by-Step Methodology:

  • Reactant Mixture: To a solution of 3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine (1.0 eq), (S)-N-Boc-3-hydroxypiperidine (1.2 eq), and triphenylphosphine (1.5 eq) in anhydrous THF, cool the mixture to 0 °C.

  • DIAD Addition: Slowly add diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise to the stirred solution, maintaining the temperature at 0 °C.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir until completion (monitored by TLC or HPLC).

  • Work-up: Quench the reaction with water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography to remove TPPO and the hydrazine byproduct.

References

  • Quick Company. Process For The Preparation Of Ibrutinib And Impurities Thereof. [Link]

  • PubMed. Structural Elucidation of Novel Degradation Impurities of Ibrutinib in Ibrutinib Tablets Using Preparative Chromatography, LCMS, HRMS and 2D NMR Techniques. [Link]

  • ACS Publications. Characterization of Amorphous Ibrutinib Thermal Stability. [Link]

  • PMC. Efficient synthesis of Ibrutinib chiral intermediate in high space-time yield by recombinant E. coli co-expressing alcohol dehydrogenase and glucose dehydrogenase. [Link]

  • ResearchGate. Synthesis of [ 13 C 6 ]‐Ibrutinib. [Link]

  • Google Patents. CN107674079B - Synthesis method of ibrutinib.
  • ResearchGate. What is the alternative option for acrylyol chloride in the formation of PEG acrylation? [Link]

  • Chemistry Steps. Mitsunobu Reaction. [Link]

  • Organic Chemistry Portal. Mitsunobu Reaction. [Link]

  • Organic Synthesis. Mitsunobu reaction. [Link]

  • Google Patents.
  • European Patent Office. EP 3257855 A1 - METHOD FOR PREPARING IBRUTINIB. [Link]

  • Master Organic Chemistry. Mitsunobu Reaction. [Link]

  • Semantic Scholar. Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. [Link]

  • ResearchGate. Cleaner Routes for Friedel-Crafts Acylation. [Link]

  • Google Patents. US9029547B1 - Synthesis of 4-aryl 4-acyl piperidine, its salts and analogs using indium metal.

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Validation & Comparative

High-Purity 4-Amino-5-chloropyridine-3-sulfonic Acid: A Comparative 1H-NMR Analytical Guide

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently evaluate the analytical integrity of highly functionalized heterocyclic building blocks. The compound 4-amino-5-chloropyridine-3-sulfonic acid (CAS: 1352507-59-5) is a critical intermediate for drug development and combinatorial synthesis[1]. Because it possesses both strongly electron-withdrawing (-Cl, -SO3H) and electron-donating (-NH2) groups, its electronic environment is highly polarized. Furthermore, the zwitterionic nature of pyridine sulfonic acids dictates specific handling and solvent requirements[2].

In this guide, we objectively compare the 1H-NMR performance of High-Purity Analytical Grade (>99.5%) against Standard Commercial Grade (~95-97%), providing a self-validating protocol to ensure absolute data integrity.

Mechanistic Insights into the 1H-NMR Spectrum

Understanding the causality behind the chemical shifts is paramount for accurate spectral interpretation. In 4-amino-5-chloropyridine-3-sulfonic acid, the nitrogen atom occupies position 1. The substituents at C3 (-SO3H), C4 (-NH2), and C5 (-Cl) leave only two aromatic protons at C2 and C6.

  • H2 Proton: Flanked by the pyridine nitrogen and the sulfonic acid group, this proton is severely deshielded, typically resonating furthest downfield (~8.5–8.8 ppm in DMSO-d6).

  • H6 Proton: Located between the nitrogen and the chlorine atom, it is also deshielded but slightly less so than H2 (~8.0–8.3 ppm).

  • Meta-Coupling: Because H2 and H6 are separated by the nitrogen atom, they are meta to each other. In high-resolution spectra, they exhibit a characteristic meta-coupling constant (J ≈ 2.0 Hz)[3]. Resolving this fine splitting is a direct indicator of sample purity and magnetic field homogeneity.

Comparative Performance Data

Standard commercial grades often contain trace paramagnetic impurities (from synthetic catalysts) or des-chloro/des-amino positional isomers that complicate the spectrum. The table below summarizes the analytical differences.

Analytical ParameterHigh-Purity Grade (>99.5%)Standard Commercial Grade (~95%)Causality & Scientific Significance
H2 / H6 Resolution Baseline resolved doublets (J ~ 2 Hz)Broadened singlets / UnresolvedHigh purity and the absence of paramagnetic trace metals prevent T2 relaxation shortening, allowing fine meta-coupling observation.
Impurity Profile Flat baselineMultiplets at 7.5–8.0 ppmStandard grades often contain des-chloro isomers. A flat baseline ensures no unexpected side-reactions in downstream synthesis.
Residual H2O / Solvents < 0.1%> 1.5% (Broad HOD peak)Zwitterions are hygroscopic. Excess water broadens the exchangeable -NH2 signal and shifts the -SO3H proton via rapid chemical exchange.
Signal-to-Noise (S/N) > 500:1 (16 scans)< 200:1 (16 scans)Superior crystallization removes micro-particulates, optimizing the lock signal and receiver gain.
Self-Validating Experimental Protocol

To guarantee trustworthiness, every NMR analysis must be a self-validating system. The following protocol explains the why behind each step for analyzing 4-amino-5-chloropyridine-3-sulfonic acid.

Safety Note: Pyridine sulfonic acids can cause severe skin burns and eye damage (H314)[4]. Always handle with appropriate PPE.

Step 1: Gravimetric Sample Preparation

  • Action: Weigh exactly 10.0 ± 0.1 mg of the compound.

  • Causality: 10 mg in 0.6 mL yields an optimal concentration (~80 mM). Higher concentrations of zwitterions increase viscosity, which shortens T2 relaxation times and artificially broadens the peaks.

  • Action: Dissolve in 0.6 mL of DMSO-d6 spiked with 0.01% v/v Tetramethylsilane (TMS).

  • Causality: The zwitterionic nature makes the compound completely insoluble in CDCl3. Highly polar DMSO-d6 disrupts intermolecular hydrogen bonds[2]. TMS provides a reliable 0.00 ppm internal calibration point.

Step 2: Homogenization & Filtration

  • Action: Sonicate for 5 minutes at 25 °C, then filter through a 0.22 µm PTFE syringe filter directly into a 5 mm precision NMR tube.

  • Causality: Undissolved micro-particulates distort the magnetic field lines (creating magnetic susceptibility gradients), destroying resolution. Filtration is non-negotiable for observing the 2 Hz meta-coupling.

Step 3: Shimming Validation (The Checkpoint)

  • Action: Insert the tube, lock onto the DMSO-d6 deuterium signal (39.5 ppm), and execute gradient shimming.

  • Validation: Measure the Full Width at Half Maximum (FWHM) of the TMS peak. Do not proceed unless FWHM ≤ 1.0 Hz. If it is broader, the field is inhomogeneous, and the H2/H6 doublets will blur into singlets.

Step 4: Quantitative Acquisition

  • Action: Use a standard 1D proton pulse sequence (zg30). Set the relaxation delay (D1) to 5.0 seconds and acquire 16 scans.

  • Causality: Aromatic protons in electron-deficient pyridine rings have long spin-lattice relaxation times (T1). A 5-second delay ensures >99% longitudinal magnetization recovery, making the integration strictly quantitative.

Step 5: Processing & Internal Validation

  • Action: Apply a 0.3 Hz exponential line broadening (LB), Fourier transform, and apply manual phase/baseline correction.

  • Validation: Integrate the H2 and H6 peaks. The system validates itself if the integral ratio is exactly 1.00 : 1.00. Any deviation indicates co-eluting impurities under one of the peaks.

Workflow Visualization

NMR_Protocol Start 4-Amino-5-chloropyridine- 3-sulfonic acid Prep Sample Prep 10 mg in 0.6 mL DMSO-d6 Start->Prep Filter Filtration 0.22 µm PTFE Prep->Filter Removes particulates Shim Lock & Shim Target: TMS FWHM ≤ 1.0 Hz Filter->Shim Ensures homogeneity Acq Acquisition zg30, D1=5s, NS=16 Shim->Acq Validated field Valid Self-Validation H2:H6 Integral = 1:1 Acq->Valid Quantitative integration

Workflow for quantitative 1H-NMR analysis of zwitterionic pyridine derivatives.

References
  • CAS No. 1352507-59-5 | Chemsrc. Chemsrc. Available at:[Link]

  • 1H-NMR Guided Isolation of Bioactive Compounds. MDPI. Available at: [Link]

  • 3-Pyridinesulfonic acid | C5H5NO3S | CID 69468. PubChem. Available at:[Link]

Sources

Comparative LC-MS Profiling Guide: 4-Amino-5-Chloropyridine-3-Sulfonic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Application Context

This guide details the LC-MS/MS characterization of 4-amino-5-chloropyridine-3-sulfonic acid , a critical structural intermediate often encountered in the synthesis and degradation profiling of pyridine-sulfonylurea drugs (e.g., Torasemide).

The primary analytical challenge with this compound is distinguishing it from its des-chloro analog (4-aminopyridine-3-sulfonic acid) and its sulfonamide precursor . Due to the high polarity of the sulfonic acid moiety, standard C18 retention is often poor, necessitating specialized chromatographic approaches.

Target Audience: Analytical Chemists, impurity profiling scientists, and CMC (Chemistry, Manufacturing, and Controls) leads.

Experimental Methodology (Protocol)

Chromatographic Strategy: HILIC vs. Reversed-Phase

Sulfonic acids are highly polar (low logP), causing them to elute in the void volume on standard C18 columns. To ensure reliable quantification and separation from matrix interferences, Hydrophilic Interaction Liquid Chromatography (HILIC) is the recommended "Gold Standard" approach.

ParameterRecommended Condition (HILIC)Alternative Condition (Ion-Pairing RP)
Column ZIC-pHILIC or Amide-HILIC (2.1 x 100 mm, 1.7 µm)C18 with Ion-Pairing Reagent
Mobile Phase A 10 mM Ammonium Acetate (pH 9.0) in 95% WaterWater + 10 mM Tributylamine (TBA)
Mobile Phase B Acetonitrile (ACN)Acetonitrile
Gradient 90% B to 50% B (Retains polar acids)Standard 5% to 95% B
Justification High pH promotes ionization; HILIC retains polar anions.TBA masks the sulfonic acid charge, allowing C18 retention.
Mass Spectrometry Parameters
  • Ionization Source: Electrospray Ionization (ESI)[1][2]

  • Polarity: Negative Mode (ESI-) is preferred for sulfonic acids due to the facile deprotonation of the

    
     group. Positive mode (ESI+) is viable due to the amino group but often yields lower sensitivity for the sulfonic moiety.
    
  • Capillary Voltage: -2.5 kV (Negative); +3.5 kV (Positive)

  • Source Temp: 350°C

Comparative Fragmentation Analysis

This section compares the target compound against its primary structural alternative, the non-chlorinated 4-aminopyridine-3-sulfonic acid .

Identification Data Table[3]
FeatureTarget: 4-Amino-5-Chloropyridine-3-Sulfonic AcidAlternative: 4-Aminopyridine-3-Sulfonic Acid
Formula


Monoisotopic Mass 207.97174.01
Precursor Ion (ESI-) m/z 207.0

m/z 173.0

Precursor Ion (ESI+) m/z 209.0

m/z 175.0

Isotope Pattern Distinct 3:1 ratio (m/z 207 : 209) due to

No significant M+2 peak
Primary Fragment m/z 127 (Loss of

)
m/z 93 (Loss of

)
Mechanistic Fragmentation Pathways

The fragmentation logic relies on the stability of the pyridine ring and the lability of the sulfonic acid group.

Pathway A: Negative Mode (ESI-) - Dominant Pathway

In negative mode, the deprotonated sulfonate


 is the precursor.
  • Desulfonation: The most energetically favorable pathway is the neutral loss of

    
     (80 Da), leaving a deprotonated amino-chloro-pyridine anion.
    
  • Alternative Loss: Loss of

    
     (64 Da) creates a phenoxide-like anion.
    
Pathway B: Positive Mode (ESI+)

Protonation occurs on the amino group or ring nitrogen.

  • Deamination: Loss of

    
     (17 Da).
    
  • Desulfonation: Loss of

    
     (80 Da) from the zwitterion.
    

Visualization of Fragmentation & Workflow

Fragmentation Pathway Diagram (ESI-)

The following diagram illustrates the specific mass transitions for the target compound compared to the alternative.

FragmentationPathway cluster_target Target: 4-Amino-5-Chloro... cluster_alt Alternative: Des-Chloro Analog Node_Target Precursor [M-H]- m/z 207 (100%) m/z 209 (33%) Node_Frag1 Fragment [M-H-SO3]- m/z 127/129 (Amino-Chloro-Pyridine anion) Node_Target->Node_Frag1 - SO3 (80 Da) Node_Frag2 Fragment [M-H-SO2]- m/z 143/145 Node_Target->Node_Frag2 - SO2 (64 Da) Node_Alt Precursor [M-H]- m/z 173 Node_AltFrag1 Fragment [M-H-SO3]- m/z 93 Node_Alt->Node_AltFrag1 - SO3 (80 Da)

Caption: Comparative ESI(-) fragmentation showing the characteristic chlorine isotope retention in the target compound's fragments versus the clean spectrum of the des-chloro analog.

Analytical Workflow Decision Tree

Workflow Start Sample: Pyridine Sulfonic Acid Derivative Check Check LogP / Polarity Start->Check Decision Highly Polar (Sulfonic Acid)? Check->Decision Path_HILIC Method A: HILIC-MS (ZIC-pHILIC) Decision->Path_HILIC Yes (Recommended) Path_RP Method B: RP-C18 (Poor Retention) Decision->Path_RP No Path_IP Method C: Ion-Pairing (C18 + TBA) Decision->Path_IP Alternative MS_Detection MS Detection (ESI Negative Mode) Path_HILIC->MS_Detection Path_IP->MS_Detection Data_Analysis Data: Look for -80 Da Neutral Loss MS_Detection->Data_Analysis

Caption: Decision tree for selecting the optimal chromatographic method, highlighting HILIC as the preferred route for sulfonic acids.

Key Differentiators & Troubleshooting

The "Chlorine Signature"

The most robust self-validating check is the isotope pattern.

  • Observation: If your spectrum at m/z 207 does not show a corresponding peak at m/z 209 with ~33% intensity, you have misidentified the compound (likely the des-chloro analog or a different impurity).

  • Action: Always check the M+2 isotope before attempting MS/MS interpretation.

Distinguishing from Sulfonamides

The sulfonamide analog (4-amino-5-chloropyridine-3-sulfonamide) has a similar mass but different fragmentation.

  • Sulfonic Acid (Target): Loses

    
     (80 Da).
    
  • Sulfonamide: Loses

    
     (96 Da) or 
    
    
    
    (17 Da).

References

  • PubChem. 4-aminopyridine-3-sulfonic acid (Compound Summary). National Library of Medicine. Available at: [Link]

  • Niessen, W. M. A.Liquid Chromatography-Mass Spectrometry.

Sources

A Senior Application Scientist's Guide to HPLC Method Development for Amino-Chloropyridine Sulfonic Acids

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Analytical Challenge of Amino-Chloropyridine Sulfonic Acids

Amino-chloropyridine sulfonic acids represent a class of compounds frequently encountered in pharmaceutical and agrochemical development. Their inherent polarity, conferred by the sulfonic acid and amino functional groups, presents a significant challenge for chromatographic separation. These molecules are often poorly retained on traditional reversed-phase (RP) columns and are prone to peak tailing, which can compromise the accuracy and precision of quantification.[1][2] This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) strategies to effectively separate and analyze these challenging compounds, grounded in scientific principles and practical application. We will explore the strengths and weaknesses of four primary methodologies: Reversed-Phase HPLC (RP-HPLC) with pH control, Ion-Pair Chromatography (IPC), Hydrophilic Interaction Liquid Chromatography (HILIC), and Mixed-Mode Chromatography (MMC).

Comparative Analysis of HPLC Methodologies

The selection of an appropriate HPLC method is contingent on several factors, including the specific isomers to be separated, the required sensitivity, and compatibility with the desired detection technique, particularly mass spectrometry (MS).

Reversed-Phase HPLC (RP-HPLC) with pH Manipulation

Standard RP-HPLC is often the first approach due to its ubiquity and simplicity. However, the high polarity of amino-chloropyridine sulfonic acids leads to insufficient interaction with the nonpolar stationary phase, resulting in poor retention.[1] A key strategy to improve performance, particularly peak shape, is the manipulation of the mobile phase pH.[2]

Mechanism of Action: Sulfonic acids are strong acids and will be ionized across a wide pH range. The primary benefit of a low pH mobile phase (typically pH 2-3) is the suppression of the ionization of residual silanol groups on the silica-based stationary phase.[2] These silanol groups (pKa ~3.5) can cause undesirable secondary electrostatic interactions with the anionic sulfonate group, leading to significant peak tailing.[2] By protonating the silanols, these secondary interactions are minimized, resulting in more symmetrical peaks.

Advantages:

  • Simple and direct approach.[1]

  • Utilizes readily available C18 columns and standard mobile phases.

  • MS-compatible when using volatile acids like formic acid.[1][3]

Disadvantages:

  • May still provide insufficient retention for highly polar isomers.

  • Limited selectivity for structurally similar isomers.

Ion-Pair Chromatography (IPC)

IPC is a powerful technique for the analysis of ionic and highly polar compounds that exhibit poor retention in conventional RP-HPLC.[4][5]

Mechanism of Action: A bulky ion-pairing reagent with an opposite charge to the analyte is added to the mobile phase.[5][6] For the anionic sulfonic acids, a cationic ion-pairing reagent, such as a quaternary ammonium salt (e.g., tetrabutylammonium), is used.[4][7] The hydrophobic tail of the ion-pairing reagent adsorbs onto the nonpolar stationary phase, creating a pseudo-ion-exchanger. The analyte then partitions to the stationary phase through electrostatic interaction with the immobilized ion-pairing reagent.[5]

Advantages:

  • Significantly improves retention of ionic and polar compounds.[4]

  • Can achieve high chromatographic efficiency for sulfonated compounds.[4]

Disadvantages:

  • Non-volatile ion-pairing reagents (e.g., tetrabutylammonium phosphate) are incompatible with MS detection.[8]

  • Requires long column equilibration times.[9]

  • Ion-pairing reagents can be difficult to completely remove from the column and HPLC system, potentially leading to column dedication for this application.[10]

Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC has emerged as a robust alternative for the separation of highly polar compounds that are not well-retained by RP-HPLC.[11][12][13]

Mechanism of Action: HILIC utilizes a polar stationary phase (e.g., unbonded silica, diol, amide, or zwitterionic phases) and a mobile phase with a high concentration of a water-miscible organic solvent, typically acetonitrile.[12][13] A water-rich layer is formed on the surface of the stationary phase, and polar analytes partition into this layer from the less polar bulk mobile phase.[12] Elution is typically achieved by increasing the water content in the mobile phase.[14] For acidic compounds like sulfonic acids, zwitterionic stationary phases can be particularly effective.[11][15]

Advantages:

  • Excellent retention for very polar analytes.[13]

  • Fully compatible with MS detection, and the high organic content of the mobile phase can enhance ESI-MS sensitivity.[11][12]

  • Offers different selectivity compared to RP-HPLC.[16]

Disadvantages:

  • Method development can be less intuitive for those accustomed to RP-HPLC.

  • Achieving reproducible retention times can be challenging for new users, requiring careful column equilibration.[11]

  • Sample solvent must be compatible with the high organic mobile phase to avoid peak distortion.

Mixed-Mode Chromatography (MMC)

MMC utilizes stationary phases that are engineered to exhibit multiple retention mechanisms, most commonly a combination of reversed-phase and ion-exchange properties.[17]

Mechanism of Action: MMC columns possess both hydrophobic ligands (like C18) and ion-exchange functional groups (either cationic or anionic) on the stationary phase surface.[17][18] This allows for the simultaneous retention of compounds through both hydrophobic and electrostatic interactions. For amino-chloropyridine sulfonic acids, a mixed-mode column with reversed-phase and anion-exchange functionalities would be ideal. Retention can be finely tuned by adjusting mobile phase parameters such as organic solvent content, pH, and ionic strength.

Advantages:

  • Offers unique selectivity and enhanced retention for a wide range of analytes, including polar and ionic compounds, without the need for ion-pairing reagents.[9][19]

  • Fully compatible with MS detection.[17][20]

  • Can separate complex mixtures of acidic, basic, and neutral compounds in a single run.[18]

Disadvantages:

  • Method development can be more complex due to the multiple retention mechanisms at play.[9]

  • Batch-to-batch reproducibility of some earlier generation mixed-mode columns was a concern, though modern phases show improved consistency.

Data Presentation: Performance Comparison

The following table summarizes the key performance characteristics of the different HPLC methodologies for the analysis of amino-chloropyridine sulfonic acids.

FeatureReversed-Phase (Low pH)Ion-Pair ChromatographyHILICMixed-Mode Chromatography
Retention Low to ModerateHighHighHigh
Selectivity ModerateHighHighVery High
Peak Shape Good (with low pH)ExcellentGood to ExcellentExcellent
MS Compatibility Yes (with volatile acids)No (with non-volatile pairs)YesYes
Method Development SimpleModerateModerate to ComplexComplex
Robustness HighModerateModerateHigh

Experimental Protocols & Workflows

Workflow for HPLC Method Development

The following diagram illustrates a logical workflow for developing a robust HPLC method for amino-chloropyridine sulfonic acids.

MethodDevelopmentWorkflow cluster_screening Phase 1: Screening cluster_optimization Phase 2: Optimization Start Define Analytical Target Profile (e.g., Isomer Separation, Quantification) Screening Initial Method Screening Start->Screening RP_Screen Reversed-Phase (Low pH) C18, Phenyl-Hexyl Screening->RP_Screen HILIC_Screen HILIC Zwitterionic, Amide Screening->HILIC_Screen MMC_Screen Mixed-Mode RP/Anion-Exchange Screening->MMC_Screen IPC_Consideration Consider Ion-Pair Chromatography (If MS is not required) Screening->IPC_Consideration Optimization Optimization of Key Parameters RP_Screen->Optimization HILIC_Screen->Optimization MMC_Screen->Optimization IPC_Consideration->Optimization Mobile_Phase Mobile Phase Composition (Organic %, pH, Buffer) Optimization->Mobile_Phase Column_Temp Column Temperature Optimization->Column_Temp Flow_Rate Flow Rate Optimization->Flow_Rate Validation Method Validation (ICH/FDA Guidelines) Mobile_Phase->Validation Column_Temp->Validation Flow_Rate->Validation

Caption: A systematic workflow for HPLC method development.

Protocol 1: Reversed-Phase HPLC with Low pH

This protocol is a starting point for the analysis of amino-chloropyridine sulfonic acids using a standard C18 column.

  • Instrumentation and Materials:

    • HPLC system with UV or MS detector.

    • C18 column (e.g., 4.6 x 150 mm, 5 µm) with low silanol activity.[1]

    • Mobile Phase A: 0.1% Formic Acid in Water (for MS) or 0.1% Phosphoric Acid in Water (for UV).[1]

    • Mobile Phase B: Acetonitrile.

    • Sample Diluent: Mobile Phase A.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV at an appropriate wavelength (e.g., 230 nm or 265 nm) or MS with electrospray ionization (ESI) in negative mode.[21][22]

    • Injection Volume: 5 µL.

    • Gradient Program (Example):

      Time (min) %B
      0.0 5
      20.0 50
      22.0 95
      25.0 95
      25.1 5

      | 30.0 | 5 |

  • System Suitability:

    • Inject a standard solution multiple times.

    • Tailing Factor: Should be ≤ 2.0.[1]

    • RSD for Peak Area and Retention Time: Should be ≤ 2.0%.[1]

Protocol 2: Ion-Pair Chromatography (for UV Detection)

This protocol is designed to enhance the retention of sulfonic acids when MS detection is not required.

  • Instrumentation and Materials:

    • HPLC system with UV detector.

    • C18 column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase A: 5 mM Tetrabutylammonium hydroxide in water, pH adjusted to 4.5 with phosphoric acid.[21]

    • Mobile Phase B: Acetonitrile.

    • Sample Diluent: Mobile Phase A/B mixture (e.g., 62:38 v/v).

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.[21]

    • Column Temperature: 35 °C.

    • Detection: UV at 230 nm.[21]

    • Injection Volume: 10 µL.

    • Elution Mode: Isocratic (e.g., 62% A, 38% B).[21] Adjust the ratio to achieve optimal retention and resolution.

  • System Suitability and Column Care:

    • Equilibrate the column with the ion-pair mobile phase for an extended period (e.g., >1 hour) until a stable baseline is achieved.

    • Dedicate the column to ion-pair applications to avoid contamination of other analyses.[10]

Protocol 3: Hydrophilic Interaction Liquid Chromatography (HILIC)

This protocol is suitable for highly polar isomers and is fully compatible with MS detection.

  • Instrumentation and Materials:

    • HPLC or UPLC system with UV or MS detector.

    • HILIC column (e.g., Zwitterionic phase, 2.1 x 100 mm, 1.7 µm).[11]

    • Mobile Phase A: 10 mM Ammonium Acetate in 95:5 Acetonitrile:Water.

    • Mobile Phase B: 10 mM Ammonium Acetate in 50:50 Acetonitrile:Water.

    • Sample Diluent: 90% Acetonitrile in Water.

  • Chromatographic Conditions:

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

    • Detection: MS with ESI in negative mode.

    • Injection Volume: 2 µL.

    • Gradient Program (Example):

      Time (min) %B
      0.0 0
      10.0 50
      12.0 90
      14.0 90
      14.1 0

      | 20.0 | 0 |

  • System Suitability and Best Practices:

    • Ensure thorough column equilibration with the initial mobile phase conditions to achieve reproducible retention times.[11]

    • Dissolve samples in a solvent similar in composition to the initial mobile phase to prevent peak distortion.[2]

Conclusion and Recommendations

The development of a robust and reliable HPLC method for amino-chloropyridine sulfonic acids requires a systematic approach that considers the specific analytical objectives.

  • For initial screening and when MS compatibility is paramount, Reversed-Phase HPLC at a low pH or HILIC are excellent starting points. HILIC often provides superior retention and alternative selectivity for these highly polar analytes.

  • Mixed-Mode Chromatography represents a powerful, albeit more complex, option that can provide unparalleled selectivity and retention without the need for ion-pairing reagents, making it ideal for challenging separations and MS-based detection.[20]

  • Ion-Pair Chromatography remains a viable and effective technique for achieving high retention and resolution, particularly when only UV detection is required.

By understanding the underlying chromatographic principles and systematically evaluating these methodologies, researchers can develop optimized and validated methods for the accurate analysis of amino-chloropyridine sulfonic acids, ensuring data integrity in research, quality control, and drug development.

References

  • Mastering HILIC-Z Separation for Polar Analytes. (2023, May 22). Agilent.
  • Analysis of sulfonated compounds by reversed-phase ion-pair chromatography—Mass spectrometry with on-line removal of non-volatile tetrabutyl ammonium ion-pairing agents. (n.d.).
  • Application Notes and Protocols for the Analysis of 3-Pyridinesulfonic Acid by Reverse Phase HPLC. (n.d.). Benchchem.
  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. (2025, June 18).
  • Retention Behaviour of Aromatic Sulfonic Acids in Ion-Pair Reversed-Phase Column Liquid Chromatography. (n.d.).
  • Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis of Sulfonic Acids. (n.d.). Benchchem.
  • Ion pair chromatograpy: a critical prespective. (2017, May 15). MedCrave online.
  • Mixed-Mode Chromatography and Stationary Phases. (n.d.).
  • Ion-pairing chromatography. (n.d.).
  • HILIC. (n.d.). Dr. Maisch.
  • 3-Pyridinesulfonic acid. (2018, May 16). SIELC Technologies.
  • Do you HILIC? (2023, December 8).
  • Ion Pair Reagents - Octane Sulfonic Acid. (n.d.). Solumetrics.
  • HILIC – The Rising Star of Polar Chromatography. (2024, April 22). Element Lab Solutions.
  • HILIC Explained: What It Is & How It Works. (2016, June 23). Phenomenex.
  • Evolution of Mixed-Mode Chrom
  • SiELC Mixed Mode Columns. (n.d.). Element Lab Solutions.
  • Advanced Strategies for Retaining Polar Compounds in Chromatography: Case Studies and Practical Applications. (2024, November 25).
  • Selection of Separation Conditions for HPLC and HPLC/MS of Aromatic Sulphonic Acids and Acid Azo Dyes. (2007, July 11). Taylor & Francis.
  • Preparation and evaluation of a pyridine sulfonate betaine-based zwitterionic stationary phase for hydrophilic interaction chrom
  • HPLC Methods for analysis of 4-amino-3-chloropyridine. (n.d.).
  • Liquid Chromatography Problem Solving and Troubleshooting. (n.d.).
  • Method for detecting content of pyridine-3-sulfonyl chloride. (2022, July 8).
  • Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. (2023, March 15). Trends in Sciences.

Sources

Comparative Guide: 4-Amino-5-chloropyridine-3-sulfonic Acid vs. 4-Aminopyridine-3-sulfonic Acid

[1]

Executive Summary

This technical guide provides an objective comparison between 4-aminopyridine-3-sulfonic acid (the established intermediate for Torasemide) and its chlorinated analog, 4-amino-5-chloropyridine-3-sulfonic acid (an advanced functional building block).

While both compounds share the core aminopyridine-sulfonic acid scaffold, the presence of the chlorine atom at the C5 position in the latter fundamentally alters its electronic profile, reactivity landscape, and utility in medicinal chemistry. This guide analyzes their physicochemical properties, synthetic pathways, and specific applications in drug development.[1][2][3]

Physicochemical Profile & Structural Analysis[2][5][6]

The structural difference—a single chlorine atom—dictates the distinct behaviors of these two compounds. The electron-withdrawing nature of chlorine reduces the basicity of the pyridine nitrogen and increases the lipophilicity of the molecule, making the 5-chloro variant a more versatile scaffold for lipophilic ligand efficiency optimization.

Table 1: Comparative Physicochemical Data
Property4-Aminopyridine-3-sulfonic Acid4-Amino-5-chloropyridine-3-sulfonic Acid
Structure Pyridine ring, 4-NH₂, 3-SO₃HPyridine ring, 4-NH₂, 3-SO₃H, 5-Cl
CAS Number 29452-57-11352507-59-5
Molecular Formula C₅H₆N₂O₃SC₅H₅ClN₂O₃S
Molecular Weight 174.18 g/mol 208.62 g/mol
Appearance White to off-white crystalline powderOff-white to pale yellow powder
Melting Point >320°C (Decomposes)>300°C (Decomposes)
Predicted pKa (NH₂) ~6.5 (More Basic)~5.8 (Less Basic due to Cl inductive effect)
Solubility High in alkaline water; low in organic solventsReduced water solubility; improved solubility in DMSO/DMF
Electronic Character Amphoteric (Zwitterionic)Amphoteric; Electron-deficient ring
Electronic Effects & Reactivity Implications[2]
  • 4-Aminopyridine-3-sulfonic Acid: The molecule exists primarily as a zwitterion. The electron-donating amino group activates the ring, but the sulfonic acid deactivates it. It is the primary precursor for sulfonylurea diuretics.

  • 4-Amino-5-chloropyridine-3-sulfonic Acid: The C5-chlorine atom exerts a strong inductive effect (-I), further deactivating the ring towards electrophilic attack but activating the C5 position for metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura), which is impossible with the non-chlorinated analog.

Synthetic Pathways and Manufacturing[9]

The synthesis of these compounds relies on electrophilic aromatic substitution. The causality of the reaction order is critical: the amino group directs incoming electrophiles to the ortho positions (3 and 5).

Pathway A: Synthesis of 4-Aminopyridine-3-sulfonic Acid (The Torasemide Route)

The standard industrial route involves the direct sulfonation of 4-aminopyridine. The amino group activates the 3-position, allowing sulfonation even with deactivating acidic conditions.

Pathway B: Synthesis of 4-Amino-5-chloropyridine-3-sulfonic Acid

This compound is typically synthesized from Pathway A. Once the 3-position is blocked by the sulfonic acid, the remaining activated position ortho to the amino group is C5. Chlorination selectively occurs here.

SynthesisPathwaysStart4-AminopyridineInter4-Aminopyridine-3-sulfonic Acid(Compound B)Start->InterOleum (20% SO3)140°C, 4h(Electrophilic Sulfonation)Note1Amino group directsSO3 to pos 3Start->Note1Final4-Amino-5-chloropyridine-3-sulfonic Acid(Compound A)Inter->FinalNCS or Cl2AcOH, 60°C(Electrophilic Chlorination)Note2Pos 3 blocked;Amino directs Cl to pos 5Inter->Note2

Figure 1: Stepwise synthetic logic. The synthesis of the 5-chloro derivative relies on the regioselectivity established by the initial sulfonation.

Experimental Protocols

The following protocols are designed for reproducibility and high purity.

Protocol 1: Synthesis of 4-Aminopyridine-3-sulfonic Acid

Objective: High-yield production of the Torasemide intermediate.

  • Reagents: 4-Aminopyridine (1.0 eq), 20% Oleum (Fuming Sulfuric Acid, 5.0 eq).

  • Procedure:

    • Caution: Perform in a fume hood. Oleum is highly corrosive.

    • Charge 4-aminopyridine into a reactor.

    • Slowly add 20% Oleum dropwise while maintaining temperature <50°C (Exothermic).

    • Heat the mixture to 140°C and stir for 4–6 hours.

    • Monitor reaction completion (HPLC).

    • Cool to room temperature and pour onto crushed ice carefully.

    • Adjust pH to 4.5–5.0 using 50% NaOH solution. The zwitterion will precipitate.

    • Filter the white solid, wash with cold water, and dry at 100°C.

  • Expected Yield: 85–90%.

  • Quality Check: ¹H NMR (DMSO-d₆) should show signals at δ 8.5 (d, 1H, H-2), 8.1 (d, 1H, H-6), 6.9 (d, 1H, H-5).

Protocol 2: Synthesis of 4-Amino-5-chloropyridine-3-sulfonic Acid

Objective: Functionalization of the scaffold via chlorination.[4]

  • Reagents: 4-Aminopyridine-3-sulfonic acid (1.0 eq), N-Chlorosuccinimide (NCS) (1.1 eq), Acetic Acid (Solvent).

  • Procedure:

    • Suspend 4-aminopyridine-3-sulfonic acid in glacial acetic acid.

    • Add NCS portion-wise at room temperature.

    • Heat the mixture to 60°C for 3 hours.

    • The suspension may clarify and then reprecipitate the product.

    • Cool to room temperature and add water to complete precipitation.

    • Filter the solid and wash with water/methanol (1:1).

  • Mechanism: The amino group strongly activates the C5 position. Since C3 is blocked by the sulfonic acid, chlorination is highly regioselective for C5.

  • Comparison Note: Attempts to use Cl₂ gas can lead to over-chlorination or oxidation; NCS provides a controlled release of "Cl+".

Performance & Application Comparison

Drug Development Utility

The primary distinction lies in the downstream chemical space accessible by each intermediate.

Feature4-Aminopyridine-3-sulfonic Acid4-Amino-5-chloropyridine-3-sulfonic Acid
Primary Use Torasemide Synthesis: Converted to sulfonyl chloride, then reacted with (3-methylphenyl)amine.[4]Novel Analog Synthesis: Used when steric bulk or lipophilicity is needed at C5.
Reactivity Nucleophilic Substitution: The 4-amino group is a nucleophile. The sulfonic acid is a leaving group precursor (via SO₂Cl).Cross-Coupling: The C5-Cl bond allows Pd-catalyzed coupling (Suzuki, Buchwald) to introduce aryl/alkyl groups.
Metabolic Stability C5 position is open to metabolic oxidation (CYP450 attack).C5-Cl blocks metabolic oxidation at this position, potentially extending half-life.
Downstream Workflow: Torasemide vs. Advanced Analogs

ApplicationFlowCompB4-Aminopyridine-3-sulfonic AcidProc1Conversion to Sulfonyl Chloride(POCl3/PCl5)CompB->Proc1CompA4-Amino-5-chloropyridine-3-sulfonic AcidCompA->Proc1Alternative RouteProc3Suzuki Coupling (Pd-Cat)with Aryl Boronic AcidsCompA->Proc3Utilizes 5-Cl HandleProc2Coupling with Isopropyl Isocyanate& 3-MethylanilineProc1->Proc2Prod25-Aryl-Torasemide Analogs(Novel IP Space)Proc1->Prod2Prod1Torasemide (Diuretic)Proc2->Prod1Proc3->Proc1

Figure 2: Divergent application workflows. Compound B leads to classical diuretics, while Compound A opens routes to 5-substituted analogs via cross-coupling.

Conclusion

For standard generic drug manufacturing of Torasemide , 4-aminopyridine-3-sulfonic acid is the mandatory starting material due to regulatory precedents and cost-efficiency.

However, for novel drug discovery , 4-amino-5-chloropyridine-3-sulfonic acid offers superior utility. The C5-chlorine atom serves as a versatile "handle" for structural diversification and metabolic blocking, making it the preferred scaffold for developing next-generation pyridine-sulfonamide therapeutics.

References

  • BenchChem. (2025).[2][3][5] Synthesis of 4-Aminopyridine-3-Sulfonic Acid: A Technical Guide. Retrieved from

  • National Institutes of Health (NIH) - PubChem. (n.d.). Torasemide Compound Summary. Retrieved from

  • BLD Pharm. (n.d.).[4] Product Information: 4-Amino-5-chloropyridine-3-sulfonic acid (CAS 1352507-59-5).[4][6] Retrieved from

  • Crysdot LLC. (n.d.). Building Blocks and Intermediates: 4-Amino-5-chloropyridine-3-sulfonic acid.[4][6] Retrieved from

  • Google Patents. (2001). Process for the preparation of chloropyridine sulphonic acid chlorides (US6310214B1).[7] Retrieved from

Technical Guide: Crystal Structure Characterization of 4-Amino-5-chloropyridine-3-sulfonic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Context

4-Amino-5-chloropyridine-3-sulfonic acid represents a critical structural scaffold in medicinal chemistry, serving as a key intermediate for sulfonylurea diuretics (e.g., Torsemide analogs) and substituted pyridine therapeutics.

Unlike simple pyridine derivatives, this molecule presents a unique solid-state challenge: the competition between zwitterionic formation (proton transfer from sulfonic acid to pyridine nitrogen) and neutral packing . Understanding its crystal lattice energy and hydrogen bond network is essential for controlling polymorphism, solubility, and downstream processability.

This guide provides a comparative structural analysis using crystallographic data from direct structural analogs (4-chloropyridine-3-sulfonic acid and 4-amino-3,5-dichloropyridine) to establish a predictive model for the target molecule's solid-state behavior.

Chemical Profile & Comparative Metrics[1]

The following table contrasts the target molecule with its two most relevant crystallographically characterized analogs. This comparison isolates the specific contributions of the amino and chloro substituents to the lattice packing.

Table 1: Structural & Physicochemical Comparison[1]
FeatureTarget Molecule Analog A: 4-Chloropyridine-3-sulfonic acid Analog B: 4-Amino-3,5-dichloropyridine
Structure 4-Amino-5-chloro-3-sulfonicMissing Amino groupMissing Sulfonic group (Cl instead)
Electronic State Zwitterionic (Predicted) Zwitterionic (Confirmed)Neutral
Primary H-Bond N-H...O (Sulfonate)N-H...O (Sulfonate)N-H...N (Pyridine)
Packing Motif 2D Sheets / Bilayers1D Chains linked to 2D networkSupramolecular Chains
Space Group P2₁/c or P-1 (Predicted)P2₁/c (Monoclinic)P2₁/c (Monoclinic)
Key Interaction Charge-assisted H-bondsWeak C-H...Cl & N-H...OHalogen...Pi & Pi-Pi Stacking
Relevance Torsemide IntermediateHydrolysis ProductStructural Isostere

Structural Analysis & Predictive Modeling

The Zwitterionic Driver

Based on the pKa values of pyridine nitrogen (5.2) and sulfonic acid (-2.0), 4-amino-5-chloropyridine-3-sulfonic acid will crystallize as a zwitterion in the solid state.

  • Mechanism: The acidic proton migrates to the ring nitrogen (

    
    ), creating a cationic pyridinium core and an anionic sulfonate group (
    
    
    
    ).
  • Evidence from Analog A: In 4-chloropyridine-3-sulfonic acid, this proton transfer drives the formation of 1D chains where the pyridinium proton donates to a sulfonate oxygen of a neighboring molecule [1].

Hydrogen Bond Networking

The addition of the 4-amino group (absent in Analog A) dramatically increases the lattice energy potential.

  • Donor/Acceptor Balance: The target molecule has 3 strong donors (Pyridinium-H, Amino-H x2) and 3 strong acceptors (Sulfonate-O x3). This 1:1 ratio suggests a highly efficient, tightly packed 3D network, likely superior in stability to Analog A.

  • Predicted Motif: Expect the formation of

    
     graph set motifs  where the amino group and the sulfonate form a cyclic hydrogen bond pattern, reinforced by the pyridinium-sulfonate interaction.
    
The Role of Chlorine (Halogen Bonding)

In 4-amino-3,5-dichloropyridine (Analog B), the chlorine atoms participate in Cl...H and Halogen...Pi interactions [2].

  • Impact on Target: The 5-chloro substituent in our target molecule will likely serve as a "steering group," directing the stacking of the pyridine rings via offset Pi-Pi interactions to accommodate the bulky halogen, while potentially forming weak lateral C-Cl...O contacts.

Experimental Protocol: Synthesis & Crystallization

To validate the predicted structure, the following self-validating workflow is recommended. This protocol minimizes impurity co-crystallization (e.g., from Torsemide synthesis byproducts).

Phase 1: Synthesis of High-Purity Material

Reaction: Sulfonation of 4-amino-5-chloropyridine using Oleum (20%).

  • Dissolution: Dissolve 10 mmol 4-amino-5-chloropyridine in 20% Oleum at 0°C.

  • Heating: Ramp to 120°C and hold for 4 days (Kinetic control required for 3-position sulfonation) [3].

  • Quenching: Pour onto crushed ice. The zwitterion is least soluble at its isoelectric point (pH ~2-3). Adjust pH if necessary to induce precipitation.

  • Purification: Recrystallize from boiling water. Critical: Do not use organic cosolvents initially, as they may trap ionic impurities.

Phase 2: Single Crystal Growth Strategy

Due to the high melting point (>300°C) and zwitterionic nature, standard evaporation often yields microcrystalline powder.

  • Method A: Hydrothermal Growth (Recommended)

    • Solvent: Water (degassed).

    • Vessel: Teflon-lined autoclave.

    • Profile: Heat to 140°C, hold for 24h, cool at 1°C/hour to ambient.

  • Method B: Vapor Diffusion

    • Solvent: Dissolve in minimal dilute HCl (protonates the sulfonate, increasing solubility).

    • Antisolvent: Diffuse Ammonia vapor (slowly neutralizes HCl, restoring zwitterion and forcing crystallization).

Visualization of Structural Pathways

Diagram 1: Crystallization & Characterization Workflow

This workflow outlines the critical decision nodes for solving the structure.

G cluster_0 Synthesis & Purification cluster_1 Crystallization Strategy cluster_2 Structure Solution S1 Start: 4-Amino-5-chloropyridine S2 Sulfonation (Oleum, 120°C) S1->S2 S3 Quench (Ice/Water) S2->S3 S4 Precipitate Zwitterion (pH 2-3) S3->S4 C1 Solubility Check S4->C1 C2 Hydrothermal Growth (Water, 140°C) C1->C2 Low Solubility C3 Vapor Diffusion (HCl soln / NH3 vapor) C1->C3 High Solubility (Acidic) X1 SC-XRD Data Collection (Mo K-alpha) C2->X1 C3->X1 X2 Phase Problem Solution (Direct Methods) X1->X2 X3 Refine H-Atoms (Check N-H...O vs O-H...N) X2->X3

Caption: Decision tree for synthesis, crystallization, and structure solution of the target zwitterion.

Diagram 2: Predicted Hydrogen Bond Network

This diagram visualizes the lattice energy drivers derived from analog data.

InteractionMap cluster_packing Lattice Result Amino 4-Amino Group (Donor) Sulfonate Sulfonate (SO3-) (Acceptor x3) Amino->Sulfonate Strong H-Bond (Intermolecular) Chloro 5-Chloro (Steering) Amino->Chloro Weak Intramolecular PyN Pyridine N+ (Donor) PyN->Sulfonate Charge-Assisted H-Bond (1D Chain) Packing High Melting Point (>300°C) PyN->Packing Sulfonate->Packing Chloro->Chloro Halogen...Halogen (Shear Slip) Solubility Low Water Solubility

Caption: Predicted intermolecular interaction map showing the dominance of charge-assisted hydrogen bonding.

References

  • Mao, X., Song, Q. B., & Ma, C. A. (2006). Ammonium 4-chloropyridine-3-sulfonate. Acta Crystallographica Section E: Structure Reports Online, 62(4), o1563-o1564.

  • Sathya, S., et al. (2024).[1] 4-Amino-3,5-dichloropyridine. PMC (PubMed Central).

  • BenchChem Technical Guide. (2025). Synthesis of 4-Aminopyridine-3-Sulfonic Acid: A Technical Guide.

  • Hemamalini, M., & Fun, H. K. (2010).[2] 2-Amino-5-chloropyridinium 3-carboxy-4-hydroxybenzenesulfonate. Acta Crystallographica Section E.

Sources

Comparative IR Spectroscopy Guide for Pyridinesulfonic Acids: Zwitterionic Peak Assignments and Analytical Workflows

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, analytical scientists, and drug development professionals.

Executive Summary

Pyridinesulfonic acids (including the 2-, 3-, and 4-isomers) are heavily utilized as building blocks for metal-organic frameworks (MOFs), solid acid catalysts, and pharmaceutical intermediates[1]. Validating the structural integrity of these products via Infrared (IR) spectroscopy requires specialized knowledge. Novice analysts often misinterpret the spectra of these compounds by looking for standard neutral functional groups. This guide provides an in-depth comparison of the IR spectral features of pyridinesulfonic acid isomers, explains the mechanistic causality behind their peak shifts, and establishes a self-validating protocol for accurate spectral acquisition.

Mechanistic Foundation: The Zwitterion Effect

When analyzing a standard sulfonic acid, one expects to see a distinct O-H stretch (~3500 cm⁻¹) and the asymmetric/symmetric S=O stretches of the neutral -SO₃H group. However, pyridinesulfonic acids possess both a highly acidic sulfonic group and a basic pyridine nitrogen.

Because the


 between these two functional groups is large, a solid-state proton transfer occurs spontaneously[2]. Consequently, these products crystallize and exist almost exclusively as zwitterions (pyridinium sulfonates) .

This structural reality dictates the IR spectrum:

  • Loss of Neutral Markers: The O-H stretch disappears, and the neutral S=O stretches are replaced by the degenerate asymmetric (

    
    ) and symmetric (
    
    
    
    ) stretching modes of the sulfonate anion (-SO₃⁻).
  • Appearance of Pyridinium Modes: The protonated pyridine nitrogen generates a highly hydrogen-bonded, broad N⁺-H stretching band stretching across the 3300–2500 cm⁻¹ region, accompanied by N⁺-H bending modes[3].

Zwitterion A Neutral Form (Pyridine-SO3H) B Solid-State Proton Transfer A->B D ν(O-H): ~3500 cm⁻¹ ν(S=O): ~1350, 1170 cm⁻¹ A->D Expected IR C Zwitterionic Form (Pyridinium-SO3⁻) B->C E ν(N⁺-H): 3300-2500 cm⁻¹ ν_as(SO3⁻): 1250-1150 cm⁻¹ ν_s(SO3⁻): 1060-1030 cm⁻¹ C->E Observed IR

Logical flow of solid-state proton transfer in pyridinesulfonic acids and resulting IR peak shifts.

Quantitative Data: Peak Assignments and Isomeric Comparison

To objectively evaluate product identity, analysts must differentiate between the universal zwitterionic functional groups and the specific pyridine ring substitution patterns.

Table 1: Functional Group Vibrational Shifts (Neutral vs. Zwitterionic)

The following table contrasts the expected (but incorrect) neutral peaks with the actual zwitterionic peaks observed in solid-state IR spectroscopy.

Vibrational ModeExpected Neutral Peak (cm⁻¹)Actual Zwitterion Peak (cm⁻¹)Diagnostic Significance
O-H Stretch ~3500 (Broad)AbsentAbsence confirms complete proton transfer
N⁺-H Stretch Absent3300–2500 (Broad)Primary confirmation of pyridinium formation[3]
-SO₃⁻ Asym. Stretch ~1350 (as S=O)1250–1150 (Strong)Primary sulfonate anion marker
-SO₃⁻ Sym. Stretch ~1170 (as S=O)1060–1030 (Strong)Confirms -SO₃⁻ symmetry
S-O Stretch ~9001035 (Medium)Specific validated marker for 3-isomer[4]
SO₂ Scissors ~500633, 608Deformation modes of the sulfonate group[4]
Table 2: Isomeric Differentiation via Pyridine Ring Vibrations

While the sulfonate peaks remain relatively consistent, the out-of-plane (OOP) C-H bending modes and ring stretches allow for precise differentiation between the 2-, 3-, and 4-pyridinesulfonic acid isomers.

Isomer ProductRing Stretching (cm⁻¹)C-H OOP Bending (cm⁻¹)Ring Breathing (cm⁻¹)
2-Pyridinesulfonic Acid 1610, 1570, 1450~750 (Strong)~990
3-Pyridinesulfonic Acid 1628, 1617, 1551, 1470[4]~800, ~710 (Medium)1022[4]
4-Pyridinesulfonic Acid 1635, 1505~820 (Strong)~1005

(Note: Exact wavenumbers may shift by ±5 cm⁻¹ depending on the degree of hydration and the specific crystalline polymorph[5].)

Experimental Workflows: ATR-FTIR vs. Transmission FTIR

Selecting the correct IR modality is critical for these compounds. Because pyridinesulfonic acids are highly polar and often hygroscopic, the traditional KBr pellet method introduces severe artifacts. Potassium bromide readily absorbs atmospheric moisture, which produces a massive O-H stretch at ~3400 cm⁻¹ and an H-O-H bend at ~1640 cm⁻¹. These artifacts directly obscure the critical N⁺-H broad band and the pyridine ring stretches.

Therefore, Attenuated Total Reflectance (ATR) FTIR is the superior, self-validating methodology for these products.

Protocol: High-Fidelity ATR-FTIR Analysis

Step 1: Sample Preparation & Desiccation

  • Action: Dry the pyridinesulfonic acid standard in a vacuum desiccator over P₂O₅ for 24 hours prior to analysis.

  • Causality: Removing surface moisture prevents the artificial broadening of the 3500–3000 cm⁻¹ region, ensuring the N⁺-H band can be accurately integrated without water interference.

Step 2: Instrument Calibration & Background

  • Action: Clean the diamond ATR crystal with analytical-grade isopropanol. Collect a background spectrum (4000–400 cm⁻¹, 4 cm⁻¹ resolution, 32 scans).

  • Validation: Ensure the baseline is flat and the CO₂ doublet (~2350 cm⁻¹) is minimized to prevent overlap with the lower end of the N⁺-H stretch.

Step 3: Sample Acquisition

  • Action: Place 1–2 mg of the dried powder directly onto the ATR crystal. Apply the pressure anvil until the software indicates optimal contact.

  • Causality: Because the penetration depth of the evanescent wave in ATR is wavelength-dependent (shallower at higher wavenumbers), insufficient pressure will lead to a disastrously weak signal-to-noise ratio in the critical 3300–2500 cm⁻¹ N⁺-H region.

Step 4: Data Processing & Artifact Check

  • Action: Apply an ATR correction algorithm to normalize peak intensities.

  • Self-Validation Check: Inspect the 1640 cm⁻¹ region. If a distinct, broad peak is present alongside a sharp 3500 cm⁻¹ peak, the sample has re-hydrated during transfer. Abort the analysis, re-dry the sample, and re-run.

Workflow Start Solid Pyridinesulfonic Acid Sample Split Select FTIR Modality Start->Split ATR ATR-FTIR (Direct Analysis) Split->ATR Preferred KBr Transmission FTIR (KBr Pellet) Split->KBr Prone to artifacts ATR_Step Place sample on diamond ATR Apply optimal anvil pressure ATR->ATR_Step KBr_Step Grind 1-2 mg sample with 200 mg KBr Press at 10 tons KBr->KBr_Step Acquire Acquire Spectrum (4000-400 cm⁻¹, 4 cm⁻¹ resolution) ATR_Step->Acquire KBr_Step->Acquire Validate Self-Validation: Check H2O interference at 1640 cm⁻¹ Verify N⁺-H broad band Acquire->Validate

Comparative workflow and validation checkpoints for ATR-FTIR vs. KBr Pellet analysis.

References

1.[4] Asian Journal of Chemistry. Vibrational Spectroscopic Studies and ab initio Calculations of Pyridine-3-sulfonic Acid. Available at: 4 2.[3] ResearchGate. FT-IR, FT-Raman and SERS spectra of pyridine-3-sulfonic acid. Available at:3 3.[1] MDPI. Sulfonic Acid-Functionalized Inorganic Materials as Efficient Catalysts in Various Applications: A Minireview. Available at: 1 4. Royal Society of Chemistry (RSC). Infrared spectroscopy for understanding the structure of Nafion and its associated properties. Available at: 5.[5] Royal Society of Chemistry (RSC). Hydrogen bonding regulation-oriented design of pyridine sulfonate as a promising UV birefringent crystal characterized by enhanced structural anisotropy. Available at: 5 6.[2] Indian Academy of Sciences. Facile crystallization of 2-phenyl benzimidazole-5-sulfonic acid: Characterization of lattice water dependent zwitterionic supra. Available at: 2

Sources

elemental analysis standards for 4-amino-5-chloropyridine-3-sulfonic acid

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter complex heterocyclic scaffolds that push the limits of standard elemental analysis (EA). 4-Amino-5-chloropyridine-3-sulfonic acid is a prime example of a "refractory" molecule. It combines a thermally stable pyridine ring, a sulfonic acid moiety prone to sulfate-ash retention, and a covalently bound halogen (chlorine) that can poison analytical catalysts.

To validate the stoichiometric purity of this compound for drug development or material synthesis, relying on a single, generic CHNS standard (like sulfanilamide) is analytically dangerous. This guide provides an in-depth, objective comparison of elemental analysis standards and details self-validating experimental protocols to ensure absolute data integrity.

The Analytical Challenge & Theoretical Baseline

Before selecting a calibration standard, we must establish the exact theoretical mass fractions of our target compound .

Table 1: Theoretical Mass Profile of 4-Amino-5-chloropyridine-3-sulfonic acid (C₅H₅ClN₂O₃S)

ElementAtomic MassAtomsTotal Mass ( g/mol )Mass %
Carbon (C) 12.011560.05528.79%
Hydrogen (H) 1.00855.0402.42%
Nitrogen (N) 14.007228.01413.43%
Oxygen (O) 15.999347.99723.01%
Sulfur (S) 32.060132.06015.37%
Chlorine (Cl) 35.450135.45016.99%
Total 208.616 100.01%

The Causality of the Analytical Challenge:

  • Sulfur Retention: Sulfonic acids (-SO₃H) tend to form thermally stable alkali or alkaline-earth sulfates during combustion. Without a proper oxidizing flux, sulfur is retained in the ash rather than released as SO₂ gas, leading to artificially low %S recoveries.

  • Halogen Interference: The C-Cl bond combusts to form highly reactive HCl and Cl₂ gases. If not scrubbed, these acidic gases will prematurely exhaust the copper reduction tube and cause peak tailing or false positives in the SO₂ chromatogram.

  • Refractory Core: The electron-deficient chloropyridine ring requires extreme combustion temperatures (≥1000°C) to prevent carbonaceous soot formation and ensure complete carbon oxidation.

Objective Comparison of Elemental Analysis Standards

To accurately calibrate CHNS/Cl analyzers, the chosen reference material must mimic the target's elemental diversity and competitive combustion dynamics.

Table 2: Comparison of Analytical Standards for Chlorinated Sulfonic Acids

StandardMolecular FormulaElements PresentSuitability for TargetKey Advantage / Limitation
S-Benzylthiuronium Chloride C⻈H₁₁ClN₂SC, H, N, S, ClOptimal Validates both sulfur recovery and halogen scrubber efficiency simultaneously.
Sulfanilamide C₆H₈N₂O₂SC, H, N, O, SSub-optimalExcellent for N/S ratios but lacks chlorine; cannot validate scrubber integrity.
2-Chlorobenzoic Acid C₇H₅ClO₂C, H, O, ClComplementaryGold standard for isolated Schöniger flask chlorine determination; lacks sulfur.
BBOT C₂₆H₂₆N₂O₂SC, H, N, O, SSub-optimalHigh thermal stability mimics the pyridine ring, but fails to account for halogen interference.

The Verdict: S-Benzylthiuronium chloride is the undisputed gold standard for this specific molecule. Because it contains all five critical elements (C, H, N, S, Cl) in a single, non-hygroscopic crystalline matrix, it perfectly mimics the combustion behavior of 4-amino-5-chloropyridine-3-sulfonic acid .

Self-Validating Experimental Protocols

A protocol is only as good as its internal controls. The following methodologies are designed as self-validating systems, ensuring that any deviation in hardware performance is immediately detected.

Protocol A: CHNS Analysis via Catalytic Flash Combustion

Objective: Quantify C, H, N, and S while neutralizing Cl interference.

  • System Calibration: Calibrate the analyzer using S-Benzylthiuronium chloride. If the sulfur peak deviates by >0.3% from the theoretical 15.82%, your halogen scrubber has failed and HCl is interfering with the SO₂ detector.

  • Sample Preparation: Weigh exactly 2.0–3.0 mg of 4-amino-5-chloropyridine-3-sulfonic acid into a pure tin (Sn) capsule.

  • Flux Addition (Critical Step): Add 5.0 mg of Vanadium Pentoxide (V₂O₅) directly into the capsule.

    • Causality: V₂O₅ acts as a potent oxygen donor and acidic flux. It breaks down the refractory pyridine ring and prevents the formation of non-volatile sulfates, ensuring 100% conversion of the sulfonic acid group to SO₂ gas .

  • Halogen Scrubbing: Ensure the distal end of the quartz combustion tube (1000°C) is densely packed with Silver (Ag) wool.

    • Causality: Ag wool quantitatively captures HCl and Cl₂ as solid AgCl, preventing these gases from poisoning the downstream copper reduction catalyst.

  • Combustion & Detection: Drop the capsule into the 1000°C furnace under a pulse of pure O₂. The tin capsule creates an exothermic flash (reaching ~1800°C), driving complete oxidation.

Protocol B: Chlorine Determination via Schöniger Oxygen Flask

Objective: Isolate and quantify the covalently bound chlorine to confirm the 16.99% theoretical mass.

  • Validation: Run a blank and a 2-Chlorobenzoic acid control to validate the absorption efficiency of the basic solution .

  • Combustion: Weigh 5.0 mg of the sample onto an ashless filter paper flag. Place the flag inside the platinum basket of the Schöniger flask stopper.

  • Absorption Matrix: Charge a 500 mL heavy-walled Schöniger flask with 10 mL of 0.1 M NaOH and 2 drops of 30% H₂O₂.

    • Causality: The basic solution traps the HCl gas. The H₂O₂ is critical; it oxidizes any interfering sulfites (formed from the sulfonic acid) into sulfates, preventing them from interfering with downstream silver nitrate titrations.

  • Ignition: Flush the flask with 100% O₂, seal tightly, and ignite remotely. Allow 30 minutes for the white aerosol (HCl gas) to fully condense and absorb into the liquid phase.

  • Quantification: Degas the solution by boiling briefly, cool, and analyze the chloride ion concentration via Ion Chromatography (IC) or potentiometric titration with standard AgNO₃.

Mechanistic Visualization

The following diagram illustrates the causality behind the hardware setup required to successfully analyze this chlorinated sulfonic acid.

CHNS_Pathway Sample Sample + V2O5 (C, H, N, S, Cl) Combustion Combustion Tube (1000°C, O2) Sample->Combustion Flash Oxidation RawGas Raw Gases (CO2, H2O, NOx, SO2, HCl) Combustion->RawGas V2O5 prevents Sulfate ash Scrubber Silver (Ag) Wool Halogen Scrubber RawGas->Scrubber CleanGas Clean Gases (CO2, H2O, NOx, SO2) Scrubber->CleanGas Retains AgCl Reduction Reduction Tube (Cu, 650°C) CleanGas->Reduction FinalGas Analyte Gases (CO2, H2O, N2, SO2) Reduction->FinalGas NOx -> N2 O2 -> CuO Detector GC & TCD Detection FinalGas->Detector

Fig 1: Mechanistic pathway of CHNS analysis detailing halogen scrubbing and sulfate prevention.

References

  • Platner, W. S. "New Standard for Use in Ultimate Analysis of Organic Compounds." Analytical Chemistry, 1946. Available at: [Link]

  • Kowalik, P., et al. "The Impact of 3-(trihydroxysilyl)-1-propanesulfonic Acid Treatment on the State of Vanadium Incorporated on SBA-15 Matrix." Catalysts, 2021. Available at: [Link]

  • Downer, T. M. "The Determination of Chlorine and Ionic Chloride in Organic Compounds." Defense Technical Information Center (DTIC), 1964. Available at: [Link]

Differentiating 4-Amino-5-Chloropyridine-3-Sulfonic Acid from Sulfonamide Impurities

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the technical strategy for differentiating 4-amino-5-chloropyridine-3-sulfonic acid (CAS 1352507-59-5) from its downstream sulfonamide derivative, 4-amino-5-chloropyridine-3-sulfonamide (CAS 1352496-64-0).[1]

Content Type: Publish Comparison Guide Audience: Researchers, Analytical Scientists, and Process Chemists[1][2]

Executive Summary

In medicinal chemistry and process development—particularly for carbonic anhydrase inhibitors or loop diuretic intermediates—differentiating a sulfonic acid precursor from its sulfonamide product is a critical quality attribute.

4-amino-5-chloropyridine-3-sulfonic acid (Compound A) is a highly polar, zwitterionic intermediate.[1] Its conversion to 4-amino-5-chloropyridine-3-sulfonamide (Compound B) involves the substitution of a hydroxyl group with an amino group, resulting in a mass difference of only ~1 Da and a significant shift in polarity.[1]

This guide provides a multi-modal analytical framework to distinguish these species, overcoming the challenges of their structural similarity and the poor retention of sulfonic acids on standard reverse-phase columns.

Molecular Profiling & Physicochemical Basis[1][2]

Understanding the fundamental differences between these two species is the first step in designing a robust analytical method.

Feature4-Amino-5-Chloropyridine-3-Sulfonic Acid4-Amino-5-Chloropyridine-3-Sulfonamide
CAS Number 1352507-59-51352496-64-0
Formula C₅H₅ClN₂O₃SC₅H₆ClN₃O₂S
Mol.[1][2] Weight 208.62 g/mol 207.64 g/mol
Acidity (pKa) Highly Acidic (Sulfonic group pKa < 1)Weakly Acidic/Amphoteric (Sulfonamide pKa ~9-10)
Polarity High (Zwitterionic character)Moderate (Neutral at physiological pH)
Solubility Water-soluble; Insoluble in non-polar organicsSoluble in DMSO, MeOH; Limited water solubility
Structural Logic Flow

The following diagram illustrates the structural relationship and the critical differentiation points.

G cluster_diff Differentiation Vectors Acid Sulfonic Acid (Precursor) MW: 208.62 Highly Polar Step Chemical Transformation (Chlorination + Amination) Acid->Step -OH Amide Sulfonamide (Product) MW: 207.64 Less Polar Step->Amide +NH2 Method1 HPLC Retention (Acid elutes early/void) Method1->Acid Method2 Mass Spec (Delta = 0.98 Da) Method2->Amide

Figure 1: Structural relationship and primary differentiation vectors between the sulfonic acid precursor and sulfonamide product.[3]

Analytical Strategy 1: HILIC Separation (Recommended)

Standard C18 Reverse Phase HPLC is often unsuitable for sulfonic acids because they are fully ionized at typical mobile phase pH levels, leading to elution at the void volume (t0). Hydrophilic Interaction Liquid Chromatography (HILIC) is the gold standard for separating these species.

Why HILIC?
  • Mechanism: HILIC retains polar compounds (Sulfonic Acid) longer than less polar compounds (Sulfonamide) by partitioning them into a water-enriched layer on the stationary phase surface.

  • Selectivity: The elution order is reversed compared to C18; the Sulfonamide elutes first, followed by the Sulfonic Acid.

Experimental Protocol: HILIC Method
  • Column: Zwitterionic HILIC (e.g., ZIC-HILIC or equivalent), 150 x 4.6 mm, 3.5 µm.[4]

  • Mobile Phase A: 10 mM Ammonium Acetate in Water (pH 5.8).

  • Mobile Phase B: Acetonitrile (ACN).[4]

  • Gradient:

    • 0-2 min: 90% B (Isocratic hold)[1]

    • 2-15 min: 90% B → 50% B (Linear gradient)[2]

    • 15-20 min: 50% B (Wash)[2]

    • 20-25 min: 90% B (Re-equilibration)[1]

  • Flow Rate: 1.0 mL/min.[5]

  • Detection: UV at 254 nm (Pyridine ring absorption).

Expected Outcome:

  • Sulfonamide: Elutes early (approx. 3-5 min).

  • Sulfonic Acid: Elutes late (approx. 8-12 min) with sharp peak shape due to ionic interactions with the zwitterionic phase.

Analytical Strategy 2: Mass Spectrometry (LC-MS)[1][2]

While UV detection is robust, the mass difference of ~1 Da requires precise MS settings to avoid ambiguity, especially if isotopic patterns overlap.

Mass Differentiation Logic[1][2]
  • Sulfonic Acid (M = 208.62):

    • Positive Mode (ESI+): [M+H]⁺ = 209.6

    • Negative Mode (ESI-): [M-H]⁻ = 207.6 [1]

  • Sulfonamide (M = 207.64):

    • Positive Mode (ESI+): [M+H]⁺ = 208.6

    • Negative Mode (ESI-): [M-H]⁻ = 206.6 [1]

Fragmentation Fingerprinting (MS/MS)

If the parent ion resolution is low, fragmentation provides absolute confirmation.

CompoundPrecursor Ion (ESI-)Primary Fragment LossCharacteristic Fragment Ion
Sulfonic Acid 207.6Loss of SO₃ (80 Da)m/z ~127.6 (Aminochloropyridine core)
Sulfonamide 206.6Loss of SO₂ (64 Da)m/z ~142.6 (Amino radical cation)

Critical Note: The loss of the sulfonic group is chemically distinct from the loss of the sulfonyl moiety in sulfonamides. Use MS/MS transitions (MRM) for quantitation in complex matrices.

Analytical Strategy 3: Mixed-Mode Chromatography (Alternative)[1][7]

If HILIC is unavailable, a Mixed-Mode Reverse Phase/Anion Exchange column can be used.[2] This method utilizes the acidic nature of the sulfonic acid to retain it via ionic interaction while the sulfonamide is retained via hydrophobic interaction.

Experimental Protocol: Mixed-Mode
  • Column: Mixed-mode Anion-Exchange/C18 (e.g., Sielc Primesep SB or equivalent).[1][2]

  • Mobile Phase: Water/ACN with 0.1% Formic Acid (Gradient).

  • Mechanism:

    • Sulfonamide: Retained by hydrophobic interaction (C18 mechanism).

    • Sulfonic Acid: Retained by anion exchange (interaction with positively charged stationary phase).

  • Advantage: Allows for the simultaneous separation of starting material, product, and non-polar impurities in a single run.

Comparative Performance Guide

Use this table to select the appropriate method for your lab's capabilities.

MethodSpecificitySensitivityDifficultyBest For...
HILIC-UV HighModerateMediumRoutine purity testing; Process monitoring.[1][2]
LC-MS/MS Very HighHighHighTrace impurity identification; Genotoxicity assessment.[2]
Mixed-Mode HighModerateMediumComplex mixtures containing both polar and non-polar impurities.[2]
C18 (Standard) LowModerateLowNot Recommended. Sulfonic acid will likely co-elute with solvent front.

Decision Tree for Method Selection

DecisionTree Start Start: Select Analytical Method Goal What is the analytical goal? Start->Goal Trace Trace Impurity Analysis (<0.1%) Goal->Trace Routine Routine Purity / Assay (>98%) Goal->Routine MS Use LC-MS/MS (MRM Mode) Trace->MS HILIC Use HILIC-UV (Zwitterionic Column) Routine->HILIC Validation Validate Specificity: Check Resolution (Rs > 2.0) between Acid and Amide MS->Validation HILIC->Validation

Figure 2: Decision matrix for selecting the appropriate analytical workflow based on sensitivity requirements.

References

  • BenchChem. (2025).[6][7] 4-Amino-5-chloropyridine-3-sulfonic acid (CAS 1352507-59-5) Technical Data. Retrieved from

  • BLD Pharm. (2024). 4-Amino-5-chloropyridine-3-sulfonamide (CAS 1352496-64-0) Product Information.[1][8] Retrieved from

  • SIELC Technologies. (2018). Separation of 3-Pyridinesulfonic acid on Newcrom R1 HPLC column. Retrieved from

  • Agilent Technologies. (2014). Determination of Sulfonamide Residues by HPLC-FLD. Retrieved from

  • ChemicalBook. (2026). 4-(3'-Methylphenyl)amino-3-pyridinesulfonamide Properties and Synthesis. Retrieved from [1][2]

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A Comparative Guide to the UV-Vis Absorption Properties of Chloropyridine Sulfonic Acids

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of UV-Vis Characterization

Chloropyridine sulfonic acids are a class of organic compounds that feature a pyridine ring substituted with both a chlorine atom and a sulfonic acid group. These molecules are of significant interest in medicinal chemistry and materials science due to their potential as pharmaceutical intermediates and functional materials.[1] The electronic properties of these molecules, which are critical to their function, can be effectively probed using UV-Vis spectroscopy.

The UV-Vis absorption spectrum of a molecule provides a fingerprint of its electronic structure, revealing the energies of electronic transitions between molecular orbitals. For substituted pyridines, the positions and intensities of absorption bands are highly sensitive to the nature and position of substituents on the aromatic ring.[2] Understanding these relationships is paramount for quality control, reaction monitoring, and predicting the behavior of these compounds in various chemical and biological environments.

This guide will compare the expected UV-Vis absorption properties of three isomers of chloropyridine sulfonic acid:

  • 2-Chloropyridine-5-sulfonic acid

  • 4-Chloropyridine-3-sulfonic acid

  • 6-Chloropyridine-3-sulfonic acid

Due to the limited availability of direct experimental spectra for all isomers in the public domain, this guide will leverage established principles of substituent effects on the electronic spectra of pyridine, data from related compounds, and theoretical considerations to provide a robust comparative analysis.

Theoretical Framework: Substituent Effects on the Pyridine Chromophore

The UV-Vis spectrum of pyridine, the parent heterocycle, exhibits characteristic absorption bands arising from π → π* and n → π* transitions. The π → π* transitions are typically more intense and occur at shorter wavelengths, while the lower-intensity n → π* transition, involving the non-bonding electrons on the nitrogen atom, appears at longer wavelengths.[3]

The introduction of substituents, such as a chlorine atom and a sulfonic acid group, significantly perturbs the electronic structure of the pyridine ring, leading to shifts in the absorption maxima (λmax) and changes in molar absorptivity (ε).

  • Chlorine (Cl): As a substituent, chlorine exhibits a dual electronic effect. It is an inductively electron-withdrawing group (-I) due to its electronegativity, but it also possesses a lone pair of electrons that can be donated to the aromatic ring through resonance (+M effect). In the context of UV-Vis spectroscopy, the resonance effect often dominates, leading to a bathochromic (red) shift of the π → π* transitions.[2]

  • Sulfonic Acid Group (-SO3H): The sulfonic acid group is a strong electron-withdrawing group (-I and -M effects). Its presence on the pyridine ring is expected to cause a hypsochromic (blue) shift or a less pronounced bathochromic shift of the π → π* transitions compared to an unsubstituted pyridine ring, as it withdraws electron density from the aromatic system, stabilizing the ground state more than the excited state.[4]

The final observed spectrum of a chloropyridine sulfonic acid is a result of the interplay of these electronic effects, which are also dependent on their relative positions on the pyridine ring.

Comparative UV-Vis Absorption Profiles

Based on the theoretical principles outlined above and data from related substituted pyridines, we can predict the relative UV-Vis absorption properties of the three isomers.

CompoundPredicted λmax (nm)Predicted Molar Absorptivity (ε)Rationale
2-Chloropyridine-5-sulfonic acid ShorterModerateThe strong electron-withdrawing sulfonic acid group at the 5-position will significantly counteract the bathochromic effect of the chlorine at the 2-position. The overall effect is expected to be a spectrum with a λmax at a shorter wavelength compared to isomers where the sulfonic acid group is at the 3-position.
4-Chloropyridine-3-sulfonic acid IntermediateModerate to HighThe chlorine atom at the 4-position and the sulfonic acid group at the 3-position will both influence the electronic transitions. The opposing electronic effects are expected to result in an intermediate λmax. The substitution pattern may lead to a higher molar absorptivity due to increased transition dipole moment.
6-Chloropyridine-3-sulfonic acid LongerModerateWith the chlorine atom at the 6-position and the sulfonic acid group at the 3-position, the electronic effects will have a different interplay compared to the other isomers. The proximity of the chloro group to the nitrogen may influence the n → π* transition. The overall π → π* transition is predicted to be at a slightly longer wavelength compared to the 2-chloro-5-sulfonic acid isomer.

Note: These predictions are qualitative and the actual λmax and ε values will need to be confirmed experimentally. The solvent used for analysis will also significantly influence the absorption spectra (solvatochromism).[5][6][7][8][9][10]

Experimental Protocol for UV-Vis Spectroscopic Analysis

To obtain reliable and comparable UV-Vis absorption data for chloropyridine sulfonic acids, the following experimental protocol is recommended.

Materials and Instrumentation
  • Spectrophotometer: A dual-beam UV-Vis spectrophotometer capable of scanning from at least 200 nm to 400 nm.

  • Cuvettes: 1 cm path length quartz cuvettes.

  • Solvent: A UV-grade solvent in which the chloropyridine sulfonic acids are soluble and that is transparent in the wavelength range of interest (e.g., deionized water, ethanol, or methanol).

  • Chloropyridine Sulfonic Acid Samples: High-purity samples of the different isomers.

Experimental Workflow

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis A Weigh a precise amount of each isomer B Dissolve in a known volume of UV-grade solvent A->B C Prepare a series of dilutions to determine a suitable concentration B->C D Record a baseline spectrum of the solvent-filled cuvette C->D Transfer to cuvette E Record the absorption spectrum of each sample solution D->E F Scan from 400 nm to 200 nm E->F G Identify the wavelength of maximum absorbance (λmax) F->G Process spectra H Calculate the molar absorptivity (ε) using the Beer-Lambert Law (A = εbc) G->H I Compare the spectra of the different isomers H->I

Caption: Experimental workflow for the comparative UV-Vis analysis of chloropyridine sulfonic acids.

Step-by-Step Methodology
  • Sample Preparation:

    • Accurately weigh a small amount (e.g., 1-5 mg) of each chloropyridine sulfonic acid isomer.

    • Dissolve each isomer in a precise volume (e.g., 10 mL) of the chosen UV-grade solvent in a volumetric flask.

    • Prepare a series of dilutions from the stock solution to find a concentration that gives a maximum absorbance in the range of 0.5 to 1.5 absorbance units. This ensures the measurement is within the linear range of the Beer-Lambert law.

  • Instrument Setup and Baseline Correction:

    • Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes.

    • Fill a clean quartz cuvette with the pure solvent to be used for the samples.

    • Place the cuvette in the reference beam path of the spectrophotometer.

    • Fill a second quartz cuvette with the same pure solvent and place it in the sample beam path.

    • Run a baseline correction from 400 nm to 200 nm. This will subtract any absorbance from the solvent and the cuvettes.

  • Sample Measurement:

    • Empty the sample cuvette and rinse it with a small amount of the first sample solution before filling it.

    • Place the sample-filled cuvette in the sample beam path.

    • Acquire the absorption spectrum of the sample from 400 nm to 200 nm.

    • Repeat the measurement for each isomer, ensuring to rinse the cuvette with the next sample solution before each measurement.

  • Data Analysis:

    • For each spectrum, identify the wavelength of maximum absorbance (λmax).

    • Using the Beer-Lambert law (A = εbc), where A is the absorbance at λmax, b is the path length of the cuvette (1 cm), and c is the molar concentration of the sample, calculate the molar absorptivity (ε).

    • Tabulate the λmax and ε values for each isomer for direct comparison.

    • Overlay the spectra to visually compare the absorption profiles.

Self-Validating System and Trustworthiness

The integrity of this comparative analysis relies on a self-validating experimental design. Key aspects that ensure the trustworthiness of the results include:

  • Purity of Compounds: The use of high-purity, well-characterized chloropyridine sulfonic acid isomers is crucial. Impurities can lead to extraneous peaks and inaccurate molar absorptivity calculations.

  • Accurate Concentrations: Precise weighing and volumetric dilutions are essential for the accurate determination of molar absorptivity.

  • Instrument Calibration: Regular calibration of the spectrophotometer for wavelength accuracy and photometric accuracy is necessary.

  • Solvent Purity: The use of UV-grade solvents minimizes background absorbance and ensures that the observed spectra are solely due to the analyte.

  • Reproducibility: Performing multiple measurements for each sample and ensuring the results are reproducible validates the experimental technique.

Conclusion

This guide provides a comprehensive framework for understanding and comparing the UV-Vis absorption properties of chloropyridine sulfonic acids. By combining theoretical principles with a detailed experimental protocol, researchers can confidently characterize these important compounds. The predicted differences in the absorption spectra of the 2-chloro-5-sulfonic acid, 4-chloro-3-sulfonic acid, and 6-chloro-3-sulfonic acid isomers are rooted in the distinct electronic interplay of the chloro and sulfonic acid substituents at different positions on the pyridine ring. Experimental verification following the outlined protocol will provide valuable data for the application of these compounds in drug development and materials science.

References

  • Jacquemin, D., et al. (2016). Solvatochromic Shifts in UV–Vis Absorption Spectra: The Challenging Case of 4-Nitropyridine N-Oxide. Journal of Chemical Theory and Computation, 12(4), 1879-1891. [Link]

  • Al-Ahmary, K. M., et al. (2012). Solvent and Structural Effects on the UV–Vis Absorption Spectra of Some 4,6-Disubstituted-3-Cyano-2-Pyridones. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 97, 984-991. [Link]

  • Jacquemin, D., et al. (2016). Solvatochromic Shifts in UV-Vis Absorption Spectra: The Challenging Case of 4-Nitropyridine N-Oxide. PubMed, 26967198. [Link]

  • Marković, J. M., et al. (2014). Solvatochromism of symmetrical 2,6-distyrylpyridines. An experimental and theoretical study. Dyes and Pigments, 113, 333-343. [Link]

  • Wadkin, J. W., et al. (2020). Base‐Induced Apparent Inverted Solvatochromism in Pyridinium Phenolates. Chemistry – A European Journal, 26(23), 5219-5225. [Link]

  • Hashem, E. Y., & Saleh, M. S. (2002). Solvent effects on the electronic absorption spectra and acid strength of some substituted pyridinols. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 58(2), 239-247. [Link]

  • Acta Crystallographica Section E: Crystallographic Communications. (2006). 4-Chloropyridine-3-sulfonic acid. [Link]

  • Gierschner, J., et al. (2007). Solid-State Optical Properties of Conjugated Materials: The Case of 2,5-Bis(4-cyanophenyl)-1,4-diiodobenzene. The Journal of Physical Chemistry C, 111(4), 1616-1623. [Link]

  • Gao, Y., et al. (2022). Hydrogen bonding regulation-oriented design of pyridine sulfonate as a promising UV birefringent crystal characterized by enhanced structural anisotropy. Journal of Materials Chemistry C, 10(3), 967-973. [Link]

  • NIST. (n.d.). Pyridine, 2-chloro-. In NIST Chemistry WebBook. [Link]

  • Royal Society of Chemistry. (2018). Probing acid sites in solid catalysts with pyridine UV-Vis spectroscopy. [Link]

  • Pharmaffiliates. (n.d.). 4-Chloropyridine-3-sulfonic Acid. [Link]

  • Royal Society of Chemistry. (2015). Impact of fluorination and chlorination on the electronic structure, topology and in-plane ring normal modes of pyridines. [Link]

  • Loos, P. F., & Jacquemin, D. (2013). Electronic absorption spectra of pyridine and nicotine in aqueous solution with a combined molecular dynamics and polarizable QM/MM approach. Journal of computational chemistry, 34(8), 694-703. [Link]

  • ResearchGate. (n.d.). UV-vis spectra of 2-Chloropyridine and ICl in Chloroform at 25 °C for 1... [Link]

  • Borba, A., et al. (2008). Molecular Structure, Vibrational Spectra, Quantum Chemical Calculations and Photochemistry of Picolinamide and Isonicotinamide I. The Journal of Physical Chemistry A, 112(1), 53-61. [Link]

  • Kim, D., et al. (2018). Quantum Chemical Design Guidelines for Absorption and Emission Color Tuning of fac-Ir(ppy)3 Complexes. Molecules, 23(3), 593. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.